molecular formula C15H10O3 B1607344 3'-Hydroxyflavone CAS No. 70460-18-3

3'-Hydroxyflavone

Cat. No.: B1607344
CAS No.: 70460-18-3
M. Wt: 238.24 g/mol
InChI Key: ISZWRZGKEWQACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxyphenyl)-4H-chromen-4-one belongs to the class of organic compounds known as monohydroxyflavonoids. These are flavonoids that bear one hydroxyl group on the flavonoid skeleton. 2-(3-Hydroxyphenyl)-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZWRZGKEWQACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281647
Record name 3'-hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70460-18-3
Record name NSC-22356
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'-hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Algar-Flynn-Oyamada Reaction: A Comprehensive Technical Guide to the Synthesis of 3'-Hydroxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxyflavones, a significant subclass of flavonoids, are of considerable interest in medicinal chemistry and drug development due to their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The Algar-Flynn-Oyamada (AFO) reaction is a classical and pivotal method for the synthesis of these valuable compounds. This technical guide provides an in-depth exploration of the AFO reaction, detailing its mechanism, experimental protocols, and a comparative analysis of yields for various substrates.

The Algar-Flynn-Oyamada Reaction: An Overview

The Algar-Flynn-Oyamada reaction is an oxidative cyclization of a 2'-hydroxychalcone to a 3-hydroxyflavone (flavonol) using alkaline hydrogen peroxide.[1][2] The reaction typically proceeds in two stages: the formation of a dihydroflavonol intermediate, which is subsequently oxidized to the final flavonol product.[2]

Reaction Mechanism

The precise mechanism of the Algar-Flynn-Oyamada reaction has been a subject of discussion, with two primary pathways proposed: the epoxide pathway and a non-epoxide pathway.

Initially, it was hypothesized that the reaction proceeds through an epoxide intermediate formed at the α,β-double bond of the chalcone. This epoxide then undergoes intramolecular ring-opening by the phenoxide ion to form the 3-hydroxyflavone. However, subsequent studies and computational analysis have provided strong evidence for a non-epoxide mechanism, as proposed by Dean and Podimuang.[3]

The currently favored mechanism involves the following key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydroperoxide anion on the β-carbon of the α,β-unsaturated ketone of the 2'-hydroxychalcone.

  • Cyclization: This is followed by an intramolecular cyclization where the phenoxide ion attacks the α-carbon, forming a six-membered heterocyclic ring and an enolate intermediate.[2]

  • Hydroxylation: The enolate then attacks the hydrogen peroxide to introduce the hydroxyl group at the 3-position, forming a dihydroflavonol.

  • Oxidation: Finally, the dihydroflavonol is oxidized to the more stable 3-hydroxyflavone.

The presence of a substituent at the 6'-position of the 2'-hydroxychalcone can influence the reaction pathway, sometimes favoring the formation of aurones as byproducts.[3]

Below is a diagram illustrating the proposed non-epoxide mechanism of the Algar-Flynn-Oyamada reaction.

AFO_Mechanism Chalcone 2'-Hydroxychalcone Intermediate1 Nucleophilic Adduct Chalcone->Intermediate1 1. Nucleophilic Attack Peroxide HOO⁻ Enolate Cyclized Enolate Intermediate1->Enolate 2. Intramolecular   Cyclization Dihydroflavonol Dihydroflavonol Enolate->Dihydroflavonol 3. Hydroxylation   (H₂O₂) Flavonol 3-Hydroxyflavone Dihydroflavonol->Flavonol 4. Oxidation

Proposed non-epoxide mechanism of the AFO reaction.

Experimental Protocols

The synthesis of 3'-hydroxyflavones via the AFO reaction is a two-step process: the synthesis of the 2'-hydroxychalcone precursor followed by the oxidative cyclization.

Part 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde.

General Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the substituted benzaldehyde (1-1.2 equivalents) in ethanol or methanol.

  • Base Addition: To the stirred solution, add a solution of potassium hydroxide or sodium hydroxide (typically 2-4 equivalents) in the same solvent, or as an aqueous solution. The addition is often performed at room temperature or in an ice bath to control the reaction exotherm.

  • Reaction: Stir the mixture at room temperature for several hours (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., 10% HCl) to a pH of approximately 5-6.

  • Isolation and Purification: The precipitated solid (the 2'-hydroxychalcone) is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Part 2: Synthesis of 3'-Hydroxyflavones via Algar-Flynn-Oyamada Reaction

General Protocol:

  • Reactant Suspension: Suspend the synthesized 2'-hydroxychalcone (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 2-4 equivalents) to the suspension with stirring.

  • Oxidant Addition: To the alkaline solution, add hydrogen peroxide (30% aqueous solution, typically 2-5 equivalents) dropwise while maintaining the temperature between 15-20°C using an ice bath.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours (typically 1-4 hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with a dilute acid (e.g., 10% HCl).

  • Isolation and Purification: Collect the precipitated 3-hydroxyflavone by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol, methanol, or ethyl acetate.

Below is a workflow diagram for the general experimental procedure.

Experimental_Workflow cluster_chalcone Part 1: Chalcone Synthesis cluster_afo Part 2: AFO Reaction Chalcone_Reactants 1. Dissolve 2'-hydroxyacetophenone and benzaldehyde in EtOH Chalcone_Base 2. Add aq. KOH/NaOH Chalcone_Reactants->Chalcone_Base Chalcone_Reaction 3. Stir at room temp. Chalcone_Base->Chalcone_Reaction Chalcone_Workup 4. Pour into ice, acidify Chalcone_Reaction->Chalcone_Workup Chalcone_Purify 5. Filter, wash, and recrystallize Chalcone_Workup->Chalcone_Purify AFO_Reactants 1. Suspend chalcone in EtOH Chalcone_Purify->AFO_Reactants Isolated Chalcone AFO_Base 2. Add aq. NaOH/KOH AFO_Reactants->AFO_Base AFO_Oxidant 3. Add H₂O₂ dropwise AFO_Base->AFO_Oxidant AFO_Reaction 4. Stir at room temp. AFO_Oxidant->AFO_Reaction AFO_Workup 5. Pour into ice, acidify AFO_Reaction->AFO_Workup AFO_Purify 6. Filter, wash, and recrystallize AFO_Workup->AFO_Purify Final_Product Final_Product AFO_Purify->Final_Product Pure 3-Hydroxyflavone

General experimental workflow for 3-hydroxyflavone synthesis.

Data Presentation: A Comparative Analysis of Yields

The yield of the Algar-Flynn-Oyamada reaction is influenced by the substitution pattern on both aromatic rings of the 2'-hydroxychalcone precursor. The following tables summarize the reported yields for the synthesis of various 2'-hydroxychalcones and their subsequent conversion to 3'-hydroxyflavones.

Table 1: Synthesis of Substituted 2'-Hydroxychalcones (Claisen-Schmidt Condensation)
2'-Hydroxyacetophenone SubstituentBenzaldehyde SubstituentBase/SolventYield (%)Reference
HHKOH/EtOH75-85[1]
H4-OCH₃KOH/EtOH80-90[1]
H4-ClKOH/EtOH70-80[1]
H3,4,5-(OCH₃)₃KOH/EtOH85[1]
5-Br4-OCH₃NaOH/EtOH92[4]
5-Br4-ClNaOH/EtOH97[4]
5-Br3,4-(OCH₃)₂NaOH/EtOH90[4]
Table 2: Synthesis of Substituted 3'-Hydroxyflavones (Algar-Flynn-Oyamada Reaction)
2'-Hydroxychalcone Substituents (Ring A, Ring B)Base/OxidantYield (%)Reference
H, HNaOH/H₂O₂65-75[1]
H, 4-OCH₃NaOH/H₂O₂70-80[1]
H, 4-ClNaOH/H₂O₂60-70[1]
H, 3,4,5-(OCH₃)₃NaOH/H₂O₂85[1]
5-Br, 4-OCH₃H₂O₂/NaOH81[4]
5-Br, 4-ClH₂O₂/NaOH91[4]
5-Br, 3,4-(OCH₃)₂H₂O₂/NaOH77[4]

Conclusion

The Algar-Flynn-Oyamada reaction remains a cornerstone in the synthesis of 3'-hydroxyflavones. A thorough understanding of its mechanism and the optimization of reaction conditions are crucial for achieving high yields of these medicinally important compounds. This guide provides researchers and drug development professionals with a detailed overview of the AFO reaction, from its mechanistic underpinnings to practical experimental protocols and a comparative analysis of yields. The provided data and workflows can serve as a valuable resource for the efficient synthesis and exploration of novel 3'-hydroxyflavone derivatives.

References

An In-depth Technical Guide on the Natural Sources and Isolation of 3'-Hydroxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxyflavone derivatives, a subclass of flavonoids, are naturally occurring phenolic compounds found in a variety of plant species. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and relevant biological signaling pathways associated with these promising molecules. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound Derivatives

This compound derivatives are biosynthesized by a wide array of plant species. The specific substitution patterns on the flavone backbone, such as methoxylation, contribute to the diversity of these compounds. Notable examples of this compound derivatives and their documented botanical sources are detailed in Table 1.

Table 1: Natural Sources of Selected this compound Derivatives

This compound DerivativeChemical StructureNatural Source(s)Plant Family
Eupatorin (3',5-Dihydroxy-4',6,7-trimethoxyflavone)C₁₈H₁₆O₇Artemisia monosperma[1][2], Artemisia scoparia[3]Asteraceae
Cirsilineol (4',5-Dihydroxy-3',6,7-trimethoxyflavone)C₁₈H₁₆O₇Artemisia monosperma[1][4], Artemisia scoparia[3]Asteraceae
3,4',5-Trihydroxy-3',6,7-trimethoxyflavoneC₁₈H₁₆O₈Dichrocephala integrifolia[5], Brickellia veronicifolia[5]Asteraceae

Isolation and Purification Methodologies

The isolation of this compound derivatives from plant matrices is a multi-step process that typically involves extraction, fractionation, and chromatographic purification. The selection of appropriate techniques is crucial for obtaining the target compounds with high purity and yield.

General Experimental Workflow

A generalized workflow for the isolation of this compound derivatives is depicted below. This process begins with the preparation of the plant material and concludes with the characterization of the purified compounds.

workflow start Plant Material (e.g., leaves, stems) drying Air or Freeze Drying start->drying grinding Grinding to a Fine Powder drying->grinding extraction Solvent Extraction (e.g., Maceration, Sonication) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractionation Fractionation (e.g., Ethyl Acetate, n-Butanol fractions) partitioning->fractionation column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Further Purification (e.g., Preparative HPLC) fractions->purification pure_compound Pure this compound Derivative purification->pure_compound characterization Structural Elucidation (NMR, MS, UV-Vis) pure_compound->characterization

A general workflow for the isolation of this compound derivatives.
Detailed Experimental Protocols

The following protocols are representative methodologies for the extraction and isolation of this compound derivatives, based on established procedures for flavonoid separation. Optimization may be required depending on the specific plant material and target compound.

Protocol 1: Extraction and Fractionation from Artemisia monosperma

This protocol is adapted from the general procedures for isolating flavonoids like eupatorin and cirsilineol from Artemisia species[1][4].

  • Plant Material Preparation: Air-dry the aerial parts of Artemisia monosperma at room temperature, shielded from direct sunlight. Once completely dry, grind the material into a coarse powder.

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 10 L) at room temperature for 72 hours with occasional agitation. Filter the extract through cheesecloth and then filter paper.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Fractionation: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The this compound derivatives are typically enriched in the ethyl acetate fraction.

Protocol 2: Chromatographic Purification of this compound Derivatives

This protocol outlines the general steps for purifying individual compounds from the enriched fraction obtained in Protocol 1.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

    • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:

      • n-Hexane:Ethyl Acetate (9:1 → 1:1 v/v)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9:1 v/v)

    • Fraction Collection: Collect fractions of a defined volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Column Preparation: Swell the Sephadex LH-20 in methanol and pack it into a glass column.

    • Elution: Apply the partially purified fractions from the silica gel column to the Sephadex LH-20 column and elute with methanol. This step is effective for removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to achieve high purity, subject the enriched fractions to preparative reverse-phase HPLC.

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape). A typical gradient might be 20-80% acetonitrile over 40 minutes.

    • Detection: UV detector set at a wavelength appropriate for the target compound (e.g., ~340-350 nm).

    • Collect the peak corresponding to the target this compound derivative.

Quantitative and Spectroscopic Data

The identification and quantification of this compound derivatives rely on chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis, while UV-Vis, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation.

Table 2: HPLC and Spectroscopic Data for Selected this compound Derivatives

CompoundHPLC Retention Time (min)¹UV λmax (nm) in MeOH[4]Mass Spectrometry (m/z)¹H NMR (δ, ppm)²
Eupatorin Not specified258, 276, 346[M+H]⁺: 345Specific data not available in search results
Cirsilineol Not specified277, 344[M+H]⁺: 345Specific data not available in search results
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone Not specifiedNot specified[M+H]⁺: 361[5]Specific data not available in search results

¹ Retention times are highly dependent on the specific HPLC conditions (column, mobile phase, flow rate, etc.) and are therefore not universally constant. ² Detailed NMR data requires access to specialized databases or the original research articles.

Modulation of Cellular Signaling Pathways

This compound derivatives have been shown to exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the development of targeted therapeutics.

ERK/Nrf2/HO-1 Pathway

The Extracellular signal-regulated kinase (ERK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key cellular defense mechanism against oxidative stress. Some flavonoids can activate this pathway, leading to the expression of antioxidant enzymes.

ERKNrf2HO1 Flavonoid This compound Derivative ERK ERK Flavonoid->ERK activates Nrf2_Keap1 Nrf2-Keap1 (inactive complex) ERK->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein leads to antioxidant_response Antioxidant Response HO1_protein->antioxidant_response

Modulation of the ERK/Nrf2/HO-1 pathway by this compound derivatives.
PKA/CREB/MnSOD Pathway

The Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Manganese superoxide dismutase (MnSOD) pathway is another important signaling cascade involved in the cellular response to oxidative stress. Activation of this pathway can lead to the upregulation of the antioxidant enzyme MnSOD.

PKACREBMnSOD Flavonoid This compound Derivative PKA PKA Flavonoid->PKA activates CREB_inactive CREB (inactive) PKA->CREB_inactive phosphorylates CREB_active p-CREB (active) CREB_inactive->CREB_active MnSOD_gene MnSOD Gene CREB_active->MnSOD_gene activates transcription MnSOD_protein MnSOD Protein MnSOD_gene->MnSOD_protein leads to antioxidant_defense Enhanced Antioxidant Defense MnSOD_protein->antioxidant_defense

Modulation of the PKA/CREB/MnSOD pathway by this compound derivatives.

Conclusion

This compound derivatives represent a valuable class of natural products with significant therapeutic potential. This technical guide has provided an overview of their natural sources, detailed methodologies for their isolation and purification, and insights into their modulation of key cellular signaling pathways. The information compiled herein serves as a foundational resource to support further research and development in the fields of natural product chemistry, pharmacology, and drug discovery, ultimately aiming to harness the therapeutic benefits of these fascinating compounds. Further detailed studies are warranted to fully elucidate the structure-activity relationships and to develop optimized and scalable isolation protocols for promising this compound derivatives.

References

The Core Mechanism of 3'-Hydroxyflavone in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxyflavone, a member of the flavonol subclass of flavonoids, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. This technical guide delineates the core mechanisms of action of this compound in cancer cells, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways. This document synthesizes available data on its cytotoxic effects and provides detailed protocols for key experimental procedures to facilitate further research and development.

Introduction to this compound

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound belongs to the flavonol group, characterized by a 3-hydroxyflavone backbone. While it is a synthetic compound and not naturally found in plants, it serves as a crucial model for studying the biological activities of naturally occurring flavonols. Its anti-proliferative and cytotoxic effects against various cancer cell lines have been attributed to its ability to interfere with multiple cellular processes essential for tumor growth and survival.

Core Mechanisms of Action

The anti-cancer activity of this compound and its analogs is multi-faceted, primarily involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key signaling cascades that promote cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death crucial for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Flavonoids, including this compound, can reinstate this process through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increased Bax/Bcl-2 ratio is a key indicator of apoptosis induction. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. A key player in this cascade is caspase-3, which, upon activation, cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies on related dihydroxyflavones have shown they induce apoptosis through the upregulation of caspase-3.[1][2]

G node_3HF This compound node_Bcl2 Bcl-2 (Anti-apoptotic) node_3HF->node_Bcl2 Inhibits node_Bax Bax (Pro-apoptotic) node_3HF->node_Bax Promotes node_Mito Mitochondria node_Bcl2->node_Mito Inhibits node_Bax->node_Mito Permeabilizes node_CytC Cytochrome c (release) node_Mito->node_CytC node_Casp9 Caspase-9 (activation) node_CytC->node_Casp9 node_Casp3 Caspase-3 (activation) node_Casp9->node_Casp3 node_PARP PARP node_Casp3->node_PARP node_Apoptosis Apoptosis node_Casp3->node_Apoptosis node_cPARP Cleaved PARP node_PARP->node_cPARP

Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest at G2/M Phase

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. A common feature of cancer cells is the deregulation of this cycle, leading to uncontrolled proliferation. 3-Hydroxyflavone has been shown to induce cell cycle arrest, particularly at the G2/M transition phase, in various cancer cell lines.[3] This arrest prevents cells from entering mitosis and undergoing division. The G2/M checkpoint is primarily controlled by the cyclin B1/Cdc2 (also known as CDK1) complex. Flavonoids can exert their effect by down-regulating the expression of these key proteins, thereby inhibiting the activity of the cyclin B1/Cdc2 kinase, which is essential for entry into mitosis.[4]

G node_3HF This compound node_CyclinB1 Cyclin B1 node_3HF->node_CyclinB1 Downregulates node_Cdc2 Cdc2 (CDK1) node_3HF->node_Cdc2 Downregulates node_Complex Cyclin B1/Cdc2 Complex node_3HF->node_Complex node_CyclinB1->node_Complex node_Cdc2->node_Complex node_M M Phase (Mitosis) node_Complex->node_M Promotes G2 to M transition node_Arrest G2/M Arrest node_G2 G2 Phase node_G2->node_M

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Inhibition of Pro-Survival Signaling Pathways

The proliferation, survival, and metastasis of cancer cells are heavily reliant on the hyperactivity of various intracellular signaling pathways. The PI3K/Akt/mTOR and MAPK pathways are two of the most frequently deregulated cascades in human cancers.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Flavonoids have been shown to inhibit this pathway by reducing the phosphorylation (activation) of key components like Akt.[5][6] Inactivation of Akt can lead to the activation of downstream pro-apoptotic proteins and cell cycle inhibitors.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes cascades like ERK and JNK/p38, is crucial for transmitting extracellular signals to the nucleus to control gene expression related to proliferation and survival.[7] Inhibition of ERK and activation of the stress-related JNK and p38 pathways by flavonoids can contribute to their anti-cancer effects.[3][8]

G node_3HF This compound node_PI3K PI3K node_3HF->node_PI3K Inhibits node_Akt Akt (Phosphorylation) node_3HF->node_Akt Inhibits node_ERK ERK (Phosphorylation) node_3HF->node_ERK Inhibits node_PI3K->node_Akt node_Proliferation Cell Proliferation & Survival node_Akt->node_Proliferation node_ERK->node_Proliferation

Caption: Inhibition of PI3K/Akt and ERK signaling by this compound.

Quantitative Data: Cytotoxicity of Hydroxyflavones

While specific IC50 values for this compound are not extensively reported, studies on structurally similar trihydroxyflavones provide valuable insights into their cytotoxic potential across different cancer cell lines. The following table summarizes the EC50 values (a measure comparable to IC50) for various trihydroxyflavones.

CompoundCancer Cell LineEC50 (µM)
3',4',5-Trihydroxyflavone A549 (Lung)13.9 ± 1.2
MCF-7 (Breast)12.2 ± 0.9
U87 (Glioblastoma)26.5 ± 2.1
3,3',4'-Trihydroxyflavone A549 (Lung)40.5 ± 3.5
MCF-7 (Breast)19.3 ± 1.5
U87 (Glioblastoma)24.8 ± 1.9
3,3',6-Trihydroxyflavone A549 (Lung)22.3 ± 1.8
MCF-7 (Breast)14.7 ± 1.1
U87 (Glioblastoma)13.1 ± 1.0
Data sourced from a study on trihydroxyflavone derivatives and may not be fully representative of this compound.[9]

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key assays used to evaluate the anti-cancer effects of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

G node_Seed 1. Seed cells in a 96-well plate node_Incubate1 2. Incubate for 24h (37°C, 5% CO2) node_Seed->node_Incubate1 node_Treat 3. Treat cells with This compound node_Incubate1->node_Treat node_Incubate2 4. Incubate for desired time (e.g., 24, 48h) node_Treat->node_Incubate2 node_AddMTT 5. Add MTT reagent (0.5 mg/ml) node_Incubate2->node_AddMTT node_Incubate3 6. Incubate for 4h node_AddMTT->node_Incubate3 node_Solubilize 7. Add solubilization solution (e.g., DMSO) node_Incubate3->node_Solubilize node_Read 8. Read absorbance (570 nm) node_Solubilize->node_Read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, such as those involved in apoptosis.

Protocol:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis, causing G2/M cell cycle arrest, and inhibiting key pro-survival signaling pathways. The data from related hydroxyflavones suggest potent cytotoxicity against a range of cancer cell lines. The detailed protocols provided herein offer a standardized framework for further investigation into its therapeutic efficacy.

Future research should focus on obtaining more specific quantitative data for this compound, including IC50 values in a broader panel of cancer cell lines and in vivo efficacy studies in animal models. Elucidating the precise molecular targets within the PI3K/Akt and MAPK pathways will be critical for understanding its complete mechanism of action and for the rational design of combination therapies. These efforts will be instrumental in translating the promising preclinical findings of this compound into potential clinical applications for cancer treatment.

References

A Technical Guide to the Antioxidant Properties of 3'-Hydroxyflavone in Comparison to Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse group of polyphenolic compounds found ubiquitously in plants, are renowned for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions. Among the vast family of flavonoids, 3'-Hydroxyflavone emerges as a compound of significant interest due to its distinct structural features. This technical guide provides an in-depth comparative analysis of the antioxidant potential of this compound against other well-known flavonoids. We will delve into the structural determinants of antioxidant activity, present quantitative data from various in vitro antioxidant assays, and provide detailed experimental protocols for the methodologies cited. Furthermore, this guide will visualize key concepts, including structure-activity relationships, experimental workflows, and antioxidant signaling pathways, using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Antioxidant Landscape of Flavonoids

Flavonoids are characterized by a C6-C3-C6 backbone, consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic ring (C). Their antioxidant efficacy is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups, the presence of a C2-C3 double bond in the C-ring, and a 4-oxo (carbonyl) group in the C-ring.[1][2][3] These structural motifs enable flavonoids to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key contributor to numerous chronic and degenerative diseases.

This compound, as its name suggests, possesses a single hydroxyl group on the B-ring at the 3' position. This seemingly simple structure provides a valuable model for understanding the specific contribution of B-ring hydroxylation to the overall antioxidant capacity of a flavonoid, especially when compared to its polyhydroxylated counterparts.

Structure-Activity Relationship of Flavonoids as Antioxidants

The antioxidant activity of flavonoids is not uniform and is dictated by several key structural features. Understanding these relationships is paramount for the rational design and development of flavonoid-based therapeutics.

A diagram illustrating the key structural features of flavonoids that determine their antioxidant activity is presented below.

G Key Structural Features of Flavonoids for Antioxidant Activity cluster_A B-Ring Hydroxylation cluster_B C-Ring Features cluster_C A-Ring Hydroxylation B_Ring B-Ring OH_3_4 3',4'-ortho-dihydroxy (catechol) group - High radical scavenging activity - Electron delocalization B_Ring->OH_3_4 Key for high activity OH_3 3'-hydroxyl group B_Ring->OH_3 Antioxidant_Activity Overall Antioxidant Activity OH_3_4->Antioxidant_Activity +++ OH_3->Antioxidant_Activity + C_Ring C-Ring C2_C3_double_bond C2-C3 double bond - Conjugation with 4-oxo group - Electron delocalization C_Ring->C2_C3_double_bond C4_oxo 4-oxo (carbonyl) group - Electron withdrawing C_Ring->C4_oxo C3_OH 3-hydroxyl group - Radical scavenging C_Ring->C3_OH C2_C3_double_bond->Antioxidant_Activity ++ C3_OH->Antioxidant_Activity + A_Ring A-Ring OH_5_7 5- and 7-hydroxyl groups - Contribute to activity A_Ring->OH_5_7 OH_5_7->Antioxidant_Activity + Flavonoid_Structure General Flavonoid Structure Flavonoid_Structure->B_Ring Flavonoid_Structure->C_Ring Flavonoid_Structure->A_Ring

Caption: Structural determinants of flavonoid antioxidant activity.

The primary determinants for the radical scavenging activity of flavonoids are:

  • B-Ring Hydroxylation: The presence of a catechol (3',4'-ortho-dihydroxy) group on the B-ring is a major contributor to high antioxidant activity.[2] This configuration allows for the donation of a hydrogen atom to a radical, forming a stable semiquinone radical through electron delocalization.

  • C-Ring Unsaturation and Carbonyl Group: A C2-C3 double bond in conjugation with the 4-oxo group in the C-ring enhances antioxidant activity by delocalizing electrons from the B-ring.[3]

  • 3-Hydroxyl Group: The presence of a hydroxyl group at the 3-position of the C-ring, in conjunction with the C2-C3 double bond and 4-oxo group, also contributes significantly to the antioxidant capacity.[2]

  • A-Ring Hydroxylation: Hydroxyl groups at the 5- and 7-positions of the A-ring can also contribute to the overall antioxidant activity.

Quantitative Comparison of Antioxidant Activity

To provide a comparative perspective, the following tables summarize the antioxidant activities of this compound and other prominent flavonoids as measured by common in vitro assays. The data, presented as IC50 values (the concentration required to inhibit 50% of the radical), is compiled from various scientific studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions. A lower IC50 value indicates higher antioxidant activity.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

FlavonoidIC50 (µg/mL)IC50 (µM)Reference(s)
This compound 650~2728[4]
Quercetin2.93 - 19.179.7 - 63.4[5][6]
Luteolin2.107.3[7]
Kaempferol5.3218.6[7]
Apigenin8.5 µM8.5
Myricetin4.6814.7[8]
Catechin~1.5 (as (-)-epicatechin)~5.2 (as (-)-epicatechin)[9]
Naringenin-264.44[10]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

FlavonoidIC50 (µg/mL)IC50 (µM)Reference(s)
This compound Data not availableData not available
Quercetin0.511.7[7]
Luteolin0.592.1[7]
Kaempferol0.853.0[7]
Apigenin0.823.0[7]
Myricetin16.7852.7[8]
Catechin-2.8 (as (+)-catechin)[9]
Naringenin282~1036[11]

Table 3: FRAP (Ferric Reducing Antioxidant Power)

FlavonoidFRAP Value (mmol Fe²⁺/µg/mL)Reference(s)
This compound Data not available
Quercetin0.0402[7]
Luteolin0.0381[7]
Kaempferol0.0298[7]
Apigenin0.0101[7]
Myricetin530.67 µM Fe (II)/µg[8]
Catechin0.917 mol TE/mol[9]
NaringeninData not available

Table 4: ORAC (Oxygen Radical Absorbance Capacity)

FlavonoidORAC Value (µmol TE/µmol)Reference(s)
This compound Data not available
QuercetinData not available
LuteolinData not available
KaempferolData not available
ApigeninData not available[12] mentions use of ORAC
MyricetinData not available
CatechinHigher than epicatechin[9]
NaringeninData not available

Note: TE denotes Trolox Equivalents. The antioxidant activity can vary depending on the specific assay conditions and the source of the compounds.

From the available data, this compound exhibits weak DPPH radical scavenging activity compared to polyhydroxylated flavonoids like quercetin and luteolin. This is consistent with the structure-activity relationship principles, as it lacks the key catechol group in the B-ring and the 3-hydroxyl group in the C-ring, both of which are potent radical scavenging moieties.

Experimental Protocols for Key Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for the four key in vitro antioxidant assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

G DPPH Radical Scavenging Assay Workflow prep_dpph Prepare 0.1 mM DPPH solution in methanol reaction Mix DPPH solution with test compound/standard/blank prep_dpph->reaction prep_sample Prepare serial dilutions of test compound and standard (e.g., Ascorbic Acid) in methanol prep_sample->reaction incubation Incubate in the dark at room temperature for 30 minutes reaction->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % inhibition and determine IC50 value measurement->calculation

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare a stock solution of the test compound (e.g., this compound) and a standard antioxidant (e.g., Quercetin, Ascorbic Acid) in methanol.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or standard to the respective wells.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

G ABTS Radical Cation Decolorization Assay Workflow prep_abts Prepare ABTS radical cation (ABTS•+) solution (7 mM ABTS + 2.45 mM Potassium Persulfate) incubation_abts Incubate in the dark at room temperature for 12-16 hours prep_abts->incubation_abts adjust_abts Dilute ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm incubation_abts->adjust_abts reaction Mix diluted ABTS•+ solution with test compound/standard/blank adjust_abts->reaction prep_sample Prepare serial dilutions of test compound and standard (e.g., Trolox) prep_sample->reaction measurement Measure absorbance at 734 nm after a short incubation (e.g., 6 minutes) reaction->measurement calculation Calculate % inhibition and determine IC50 or TEAC value measurement->calculation

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of the test compound and a standard (e.g., Trolox) and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the test compound or standard to the respective wells.

    • For the blank, use 10 µL of the solvent.

    • Incubate the plate at room temperature for a short period (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

G FRAP Assay Workflow prep_frap Prepare FRAP reagent: - Acetate buffer (300 mM, pH 3.6) - TPTZ solution (10 mM in 40 mM HCl) - FeCl3 solution (20 mM) (Mix in 10:1:1 ratio) warm_frap Warm FRAP reagent to 37°C prep_frap->warm_frap reaction Mix FRAP reagent with test compound/standard/blank warm_frap->reaction prep_sample Prepare serial dilutions of test compound and standard (e.g., FeSO4) prep_sample->reaction incubation Incubate at 37°C for a defined time (e.g., 4 minutes) reaction->incubation measurement Measure absorbance at 593 nm incubation->measurement calculation Determine FRAP value from the standard curve (µmol Fe²⁺ equivalents) measurement->calculation

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • The FRAP reagent should be prepared fresh and warmed to 37°C before use.

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

    • Prepare a stock solution of the test compound and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the test compound, standard, or blank (solvent) to the respective wells.

    • Incubate the plate at 37°C for a defined period (e.g., 4 minutes).

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

G ORAC Assay Workflow prep_reagents Prepare fluorescein solution and AAPH solution pre_incubation Add fluorescein and test compound/standard/blank to a 96-well plate and pre-incubate at 37°C prep_reagents->pre_incubation prep_sample Prepare serial dilutions of test compound and standard (e.g., Trolox) prep_sample->pre_incubation initiate_reaction Initiate reaction by adding AAPH solution pre_incubation->initiate_reaction measurement Measure fluorescence kinetically over time (e.g., every minute for 60-90 minutes) at Ex/Em ~485/520 nm initiate_reaction->measurement calculation Calculate the Area Under the Curve (AUC) and determine ORAC value (µmol TE/g) measurement->calculation

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

    • Prepare a solution of AAPH in phosphate buffer. This solution should be prepared fresh daily.

    • Prepare a standard curve using known concentrations of Trolox.

    • Prepare a stock solution of the test compound and perform serial dilutions.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the different concentrations of the test compound, standard, or blank (phosphate buffer) to the respective wells.

    • Pre-incubate the plate at 37°C for approximately 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every minute for 60-90 minutes.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined by comparing the net AUC of the sample to the standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.

Antioxidant Signaling Pathways

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways that lead to the expression of antioxidant enzymes. Research has shown that even structurally similar flavonoids can activate different protective pathways. For instance, 3-hydroxyflavone and 7-hydroxyflavone, both monohydroxylated flavones, demonstrate distinct mechanisms of action against oxidative stress.[13]

The following diagram illustrates the differential signaling pathways activated by 3-hydroxyflavone and 7-hydroxyflavone.

G Differential Antioxidant Signaling Pathways of 3-Hydroxyflavone and 7-Hydroxyflavone cluster_3HF 3-Hydroxyflavone Pathway cluster_7HF 7-Hydroxyflavone Pathway 3HF 3-Hydroxyflavone PKA PKA 3HF->PKA CREB CREB PKA->CREB MnSOD_gene MnSOD Gene CREB->MnSOD_gene Transcription MnSOD_protein MnSOD Protein MnSOD_gene->MnSOD_protein Translation Antioxidant_Response_3HF Antioxidant Response MnSOD_protein->Antioxidant_Response_3HF 7HF 7-Hydroxyflavone ERK ERK 7HF->ERK Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE ARE Nrf2->ARE Translocation to Nucleus HO1_gene HO-1 Gene ARE->HO1_gene Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Antioxidant_Response_7HF Antioxidant Response HO1_protein->Antioxidant_Response_7HF

Caption: Differential signaling pathways of 3-Hydroxyflavone and 7-Hydroxyflavone.

3-Hydroxyflavone has been shown to activate the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway, leading to the upregulation of Manganese Superoxide Dismutase (MnSOD), a crucial mitochondrial antioxidant enzyme. In contrast, 7-Hydroxyflavone activates the Extracellular signal-regulated kinase (ERK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and induces the expression of Heme Oxygenase-1 (HO-1), another key cytoprotective enzyme.[13]

Conclusion

This technical guide has provided a comprehensive overview of the antioxidant properties of this compound in comparison to other flavonoids. The quantitative data, while highlighting the superior direct radical scavenging activity of polyhydroxylated flavonoids, underscores the importance of considering a broader range of antioxidant mechanisms, including the modulation of intracellular signaling pathways. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in the field. The structure-activity relationships discussed herein provide a foundational understanding for the targeted selection and development of flavonoid-based compounds for therapeutic applications aimed at mitigating oxidative stress. Further research is warranted to fully elucidate the in vivo antioxidant efficacy and bioavailability of this compound and its derivatives.

References

The Anti-inflammatory Potential of 3'-Hydroxyflavone: An In Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory effects of 3'-Hydroxyflavone, a naturally occurring flavonoid. Flavonoids have garnered significant attention for their potential therapeutic properties, including the modulation of inflammatory pathways. This document summarizes the quantitative data on the bioactivity of this compound and related compounds, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.

Mechanism of Action: Targeting Key Inflammatory Mediators

This compound and its structural analogs exert their anti-inflammatory effects by targeting crucial components of the inflammatory cascade. In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, have demonstrated that these compounds can significantly suppress the production of key pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

A hallmark of the inflammatory response is the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2), synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Several flavones, including those structurally similar to this compound, have been shown to inhibit NO production effectively.[1][2] This inhibition is not due to direct enzyme inhibition but rather the downregulation of iNOS and COX-2 gene and protein expression.[2][3] This suggests that the compound acts upstream, interfering with the signaling pathways that initiate the transcription of these inflammatory enzymes.

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are pivotal in amplifying and sustaining inflammatory reactions. Flavonoids have been demonstrated to suppress the production and expression of these critical cytokines in LPS-stimulated macrophages.[4][5] This reduction in cytokine levels further contributes to the overall anti-inflammatory effect by dampening the signaling cascades that perpetuate inflammation.

Interference with Key Signaling Pathways

The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely controlled by the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The activation of these factors is, in turn, regulated by upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • NF-κB Signaling: In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[6] Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[6][7][8] Flavonoids are known to inhibit this pathway, often by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[4][9]

  • MAPK Signaling: The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transmitting extracellular signals to the nucleus to regulate gene expression.[4][10] LPS stimulation leads to the phosphorylation and activation of these kinases.[4] Certain flavonoids have been shown to specifically inhibit the phosphorylation of ERK, JNK, and/or p38, thereby blocking the downstream activation of transcription factors and reducing inflammatory gene expression.[4][9]

Quantitative Data Summary

The following tables summarize the reported in vitro anti-inflammatory activity of this compound and structurally related flavonoids. This data provides a quantitative basis for comparing their potency.

Table 1: Inhibitory Activity on Inflammatory Mediators

CompoundMediatorCell LineIC50 Value (µM)Reference
3',4',5,7-Tetrahydroxyflavone (Luteolin)Nitric Oxide (NO)RAW 264.717.1[2]
2',3',5,7-TetrahydroxyflavoneNitric Oxide (NO)RAW 264.719.7[2]
6,3´,4´-TrihydroxyflavoneNitric Oxide (NO)RAW 264.7 (2D)22.1[11]
7,3´,4´-TrihydroxyflavoneNitric Oxide (NO)RAW 264.7 (2D)26.7[11]
7,3',4'-TrihydroxyflavoneCOX-2In vitro assay31.98[5]
7-HydroxyflavoneTNF-αIn vitro assay28.76[5]
7,3',4'-TrihydroxyflavoneIL-1βIn vitro assay38.13[5]

Note: Data for this compound itself is limited in the reviewed literature; therefore, data for structurally similar and relevant tri- and tetrahydroxy-flavonoids are presented to provide context for potential bioactivity.

Visualizing the Mechanism

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its in vitro evaluation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates p_IkBa P-IκBα IKK->p_IkBa Phosphorylates IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IkBa_p65_p50->p_IkBa Degradation Proteasomal Degradation p_IkBa->Degradation p65_p50 p65/p50 (Active) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation 3HF This compound DNA DNA (κB site) p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: NF-κB signaling pathway and inhibition by this compound.

G cluster_mapk MAPK Activation LPS LPS UpstreamKinases Upstream Kinases (MAPKKK, MAPKK) p_ERK p-ERK UpstreamKinases->p_ERK p_JNK p-JNK UpstreamKinases->p_JNK p_p38 p-p38 UpstreamKinases->p_p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p_ERK->TranscriptionFactors p_JNK->TranscriptionFactors p_p38->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes 3HF This compound

Caption: MAPK signaling pathway and points of flavonoid inhibition.

G cluster_assays Downstream Assays Start Seed RAW 264.7 Macrophages Pretreat Pre-treat with this compound (e.g., 1-4 hours) Stimulate Stimulate with LPS (e.g., 100 ng/mL for 24h) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysates Stimulate->Collect Griess Griess Assay (Nitric Oxide) Collect->Griess ELISA ELISA (TNF-α, IL-6, PGE2) Collect->ELISA Western Western Blot / RT-PCR (iNOS, COX-2, p-MAPK) Collect->Western

Caption: General experimental workflow for in vitro analysis.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro experiments based on standard methodologies cited in the literature.[4][11]

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, with final DMSO concentration typically <0.1%) for 1 to 4 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL - 1 µg/mL) for a specified duration (e.g., 15 minutes for short-term signaling, 24 hours for mediator production).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the 24-hour LPS stimulation period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at approximately 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.

Cytokine and PGE2 Measurement (ELISA)
  • Culture supernatants are collected after the stimulation period.

  • The concentrations of TNF-α, IL-6, IL-1β, and PGE2 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The assay is performed according to the manufacturer’s instructions, which typically involves incubation of the supernatant in antibody-coated plates, followed by washing steps and addition of detection antibodies and a substrate for colorimetric detection.

  • Absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.

Protein Expression Analysis (Western Blotting)
  • Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Total protein concentration is determined using a BCA or Bradford protein assay.

  • Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., iNOS, COX-2, p-ERK, p-p38, IκBα, β-actin).

  • After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using image analysis software. β-actin or GAPDH is typically used as a loading control.

Conclusion

The in vitro evidence strongly suggests that this compound and related flavonoids possess significant anti-inflammatory properties. Their mechanism of action is multifaceted, involving the suppression of key inflammatory mediators like NO, PGE2, and pro-inflammatory cytokines. This is achieved by downregulating the expression of enzymes such as iNOS and COX-2, an effect that stems from the inhibition of upstream signaling pathways, particularly NF-κB and MAPK. The data presented in this guide underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory agents. Further investigation is warranted to fully elucidate its therapeutic potential and in vivo efficacy.

References

Chemical structure and functional groups of 3'-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxyflavone: Chemical Structure, Functional Groups, and Biological Activity

Introduction

This technical guide provides a comprehensive overview of 3-hydroxyflavone, a key member of the flavonol subclass of flavonoids. While the initial query specified 3'-hydroxyflavone, the vast body of scientific literature focuses on 3-hydroxyflavone, suggesting a possible misnomer in the common discourse. 3-Hydroxyflavone, also known as flavonol, serves as the structural backbone for all flavonols and is a synthetic compound not naturally found in plants.[1] Its unique photochemical properties, particularly its excited-state intramolecular proton transfer (ESIPT) phenomenon, make it an invaluable fluorescent probe in biophysical studies.[1] This guide will delve into its chemical structure, functional groups, physicochemical properties, relevant experimental protocols, and its role in cellular signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Functional Groups

The foundational structure of 3-hydroxyflavone is the flavone backbone, which consists of a 2-phenyl-4H-1-benzopyran-4-one system.[2][3] This core is characterized by two fused rings (A and C) and a phenyl substituent (B ring) at the 2-position.

IUPAC Name: 3-hydroxy-2-phenyl-4H-chromen-4-one[2]

Synonyms: Flavonol, Flavon-3-ol, 3-Hydroxy-2-phenylchromone[1][4][5][6][7]

Key Functional Groups:

  • Chromone Core: A bicyclic system composed of a benzene ring (A ring) fused to a pyranone ring (C ring).

  • Phenyl Group (B ring): An unsubstituted phenyl ring at the 2-position of the chromone core.

  • 3-Hydroxy Group: A hydroxyl (-OH) substituent at the 3-position, which is the defining feature of flavonols and is crucial for many of its biological and photochemical properties.

  • 4-Keto Group: A carbonyl (C=O) group at the 4-position of the C ring, which acts as a hydrogen bond acceptor and is involved in the molecule's chelating activities.[8]

Caption: Core chemical structure and key functional groups of 3-Hydroxyflavone.

Physicochemical and Spectroscopic Data

The biophysical and chemical characteristics of 3-hydroxyflavone are summarized below. It is noteworthy for its poor water solubility, a factor that can limit its bioavailability.[1][9]

Table 1: Physicochemical Properties of 3-Hydroxyflavone

PropertyValueReference(s)
Molecular Formula C₁₅H₁₀O₃[4][5]
Molecular Weight 238.24 g/mol [4][5]
Melting Point 171-172 °C[10]
Boiling Point 320.83 °C (rough estimate)[10]
Density 1.367 g/mL[1]
Solubility Insoluble in water; Soluble in ethanol, DMSO, and other organic solvents.[1][6][9]
pKa (Strongest Acidic) 9.29 (Predicted)[2]

Table 2: Spectroscopic Data for 3-Hydroxyflavone

Spectroscopic MethodKey ObservationsReference(s)
UV-Vis Spectroscopy Two strong absorption bands around 300 nm and 345 nm, and a weaker band at 415 nm. The band at 343 nm is associated with the cinnamoyl group (B and C rings).[11][12]
Fluorescence Spectroscopy Exhibits dual emission: a blue-violet normal emission (~400 nm) and a green tautomer emission (~524-526 nm) due to ESIPT.[1][11]
Infrared (IR) Spectroscopy O-H stretching vibration around 3209 cm⁻¹. C-OH bond signal at 1416 cm⁻¹.[12]
¹H NMR A spectrum is available, providing details on the proton environments.[13]
¹³C NMR A spectrum is available, though some sources may require registration to view the full data.[14]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 3-hydroxyflavone are crucial for its study and application.

Synthesis of 3-Hydroxyflavone via Algar-Flynn-Oyamada (AFO) Reaction

This reaction is a common and effective method for synthesizing flavonols from 2'-hydroxychalcones.[15] The process involves an oxidative cyclization using alkaline hydrogen peroxide.[16][17]

Protocol:

  • Chalcone Preparation: A suitable 2'-hydroxychalcone is synthesized first, typically by reacting an o-hydroxy acetophenone with a benzaldehyde derivative.[16][17]

  • Dissolution: Suspend the synthesized chalcone (0.01 mol) in ethanol (85 mL).

  • Reaction Initiation: Add 20% aqueous sodium hydroxide (10 mL) to the suspension with stirring.

  • Oxidation: Carefully add 30% hydrogen peroxide (18 mL) dropwise over a period of 30 minutes.

  • Reaction: Stir the mixture for 3.5 hours at 30°C.

  • Precipitation: Pour the reaction mixture into crushed ice containing 5 N hydrochloric acid to precipitate the crude product.

  • Purification: Filter the precipitate, wash it with water, dry it, and recrystallize from ethyl acetate to obtain pure 3-hydroxyflavone.[16]

start Start: 2'-Hydroxychalcone in Ethanol add_naoh Add 20% NaOH (aq) start->add_naoh add_h2o2 Add 30% H₂O₂ (aq) dropwise add_naoh->add_h2o2 stir Stir for 3.5h at 30°C add_h2o2->stir precipitate Pour into ice/HCl (aq) stir->precipitate filter Filter and wash with water precipitate->filter recrystallize Recrystallize from Ethyl Acetate filter->recrystallize end End: Pure 3-Hydroxyflavone recrystallize->end

Caption: Workflow for the synthesis of 3-Hydroxyflavone via the AFO reaction.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging ability of a compound.

Protocol:

  • Preparation: Prepare a stock solution of the test compound (3-hydroxyflavone) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a test tube or microplate well, mix a specific volume of the test compound solution with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (containing only DPPH and solvent). A standard antioxidant like ascorbic acid or BHT is used for comparison.[16]

Biological Activities and Signaling Pathways

3-Hydroxyflavone exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[9][17] Its biological actions are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity and the PKA/CREB/MnSOD Pathway

While flavonoids are known for direct ROS scavenging, 3-hydroxyflavone also demonstrates indirect antioxidant effects by upregulating antioxidant enzymes.[18]

  • Mechanism: Studies have shown that 3-hydroxyflavone can protect renal proximal tubule cells from nicotine-induced oxidative stress. It achieves this by activating the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway.

  • Outcome: The activation of CREB leads to the transcriptional upregulation of Manganese Superoxide Dismutase (MnSOD), a critical mitochondrial antioxidant enzyme. This enhances the cell's capacity to neutralize superoxide radicals.[18]

HF3 3-Hydroxyflavone PKA PKA Activation HF3->PKA CREB CREB Activation PKA->CREB MnSOD MnSOD Gene Upregulation CREB->MnSOD Protection Protection from Oxidative Stress MnSOD->Protection

Caption: 3-Hydroxyflavone activates the PKA/CREB/MnSOD antioxidant pathway.

Anti-inflammatory Activity

Chronic inflammation is linked to various diseases, and flavonoids are known to possess anti-inflammatory properties. 3-Hydroxyflavone may contribute to these effects by inhibiting key inflammatory signaling cascades.

  • Mechanism: Structurally similar flavonoids have been shown to inhibit Protein Kinase C (PKC), Protein Tyrosine Kinases (PTK), and Mitogen-Activated Protein Kinase (MAPK) pathways.[16]

  • Outcome: By blocking these pathways, 3-hydroxyflavone can potentially inhibit the expression of pro-inflammatory mediators such as cyclooxygenase (COX), nitric oxide synthase (NOS), and various cytokines.[16]

Metal Chelating Properties

The 3-hydroxy and 4-keto groups on the C ring of 3-hydroxyflavone form a bidentate chelation site for metal ions like copper (Cu²⁺) and iron (Fe²⁺).[9][12]

  • Significance: This chelating ability can have a dual effect. By sequestering redox-active metals, it can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction, thus contributing to its antioxidant effect.[12] However, under certain conditions, the resulting metal-flavonoid complex can exhibit pro-oxidant activity, a property that is being explored for therapeutic purposes in cancer treatment.[12]

Conclusion

3-Hydroxyflavone is a fundamentally important molecule in the study of flavonoids. Its well-defined chemical structure, characterized by the chromone core, a 2-phenyl group, and the critical 3-hydroxy group, underpins its diverse chemical and biological functions. While its poor aqueous solubility presents a challenge for bioavailability, strategies such as nano-formulations are being explored to overcome this limitation.[9] The detailed understanding of its physicochemical properties, synthetic routes, and its mechanisms of action in modulating signaling pathways, particularly in the context of oxidative stress and inflammation, solidifies its role as a valuable scaffold for the design and development of novel therapeutic agents. This guide provides a technical foundation for further research into the promising potential of 3-hydroxyflavone and its derivatives.

References

3'-Hydroxyflavone as a Fluorescent Probe for Biomolecule Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-hydroxyflavone (3-HF) as a versatile fluorescent probe for studying biomolecular interactions. We will explore its core photophysical properties, the underlying mechanism of its fluorescence sensitivity, and its applications in probing interactions with proteins and nucleic acids. This guide includes structured data tables for quantitative analysis and detailed experimental protocols for practical implementation.

Introduction: The Power of Endogenous Probes

Fluorescent probes are indispensable tools in biochemistry and drug discovery, enabling the real-time, non-invasive monitoring of molecular interactions. This compound, a synthetic flavonol, has emerged as a powerful probe due to its unique photophysical characteristics.[1] Its fluorescence is highly sensitive to the local microenvironment, making it an excellent tool for reporting on binding events with biomolecules such as proteins and DNA.[2][3] A key feature of 3-HF is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), which results in dual fluorescence emission.[4][5] The modulation of these two emission bands upon interaction with a biomolecule provides a ratiometric readout, enhancing the sensitivity and reliability of the measurements.

Core Principles: Photophysics and the ESIPT Mechanism

The utility of 3-HF as a fluorescent probe is rooted in its distinct photophysical behavior. Upon excitation with UV light, the 3-HF molecule in its ground "enol" state (N) is promoted to an excited state (N*).[4] From this excited state, two competing relaxation pathways exist:

  • Normal Fluorescence: The excited enol form (N*) can relax directly to the ground state, emitting a blue-violet fluorescence band typically observed around 400 nm.[1]

  • Excited-State Intramolecular Proton Transfer (ESIPT): A proton is transferred from the 3'-hydroxyl group to the adjacent carbonyl oxygen, forming an excited "keto" tautomer (T*).[4][6] This tautomer then relaxes to its ground state, emitting a green fluorescence band at a longer wavelength, approximately 524-538 nm.[1][7]

The ratio of the intensities of these two emission bands is exquisitely sensitive to the polarity and hydrogen-bonding capability of the surrounding environment.[2][8] In polar, protic solvents, the formation of intermolecular hydrogen bonds can disrupt the ESIPT process, favoring the normal blue-violet emission. Conversely, in non-polar, aprotic environments, such as the hydrophobic pockets of proteins or the grooves of DNA, the ESIPT process is facilitated, leading to an enhancement of the green tautomer emission.[2][3] This dual emission characteristic allows 3-HF to act as a ratiometric probe for investigating biomolecular interactions.[2]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State N Normal Form (N) T Tautomer Form (T) N_star Excited Normal (N) N->N_star Excitation (UV Light) T->N Back Proton Transfer N_star->N Normal Fluorescence (~400 nm) T_star Excited Tautomer (T) N_star->T_star ESIPT (<100 fs) T_star->T Tautomer Fluorescence (~530 nm)

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) photocycle of this compound.

Interaction with Biomolecules: Data and Insights

The binding of 3-HF to biomolecules often results in significant changes to its fluorescence profile, providing quantitative data on the interaction.

Serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), are major transport proteins in the blood and are often used as model systems for studying drug-protein interactions.[9] When 3-HF binds to the hydrophobic pockets of these proteins, its tautomer fluorescence is typically enhanced.[2][10]

BiomoleculeBinding Constant (K)Emission Maxima (λem)ObservationsReference
Human Serum Albumin (HSA), N-isoform (pH 7.4)-Tautomer: ~538 nm, Anionic: ~501 nmMarked increase in tautomer and anionic species fluorescence.[7][11]
Human Serum Albumin (HSA), B-isoform (pH 9.2)-Tautomer: ~538 nm, Anionic: ~501 nmSelective enhancement of the anionic species' absorbance.[7][12]
Bovine Serum Albumin (BSA)-Tautomer: ~543 nm, Normal: ~450 nmBSA can induce and enhance the tautomer fluorescence emission.[10]
BSA in acidic conditions-Strong green fluorescenceUsed as a complex to detect pepsin via fluorescence quenching.[13]

Note: Specific binding constants can vary significantly with experimental conditions (buffer, pH, temperature).

3-HF can also serve as a probe for nucleic acid structures. Studies have shown that 3-HF binds to the groove of calf thymus DNA (ctDNA).[2][14] This interaction facilitates the ESIPT process, leading to changes in its dual fluorescence emission.

BiomoleculeBinding Constant (K)Binding ModeObservationsReference
Calf Thymus DNA (ctDNA)1.6 x 10³ L·mol⁻¹Groove BindingESIPT process is facilitated upon binding.[2][14]

Experimental Protocols

This section provides detailed methodologies for common experiments using 3-HF as a fluorescent probe.

This protocol outlines the steps to determine the binding parameters of 3-HF with a protein like BSA or HSA.

Materials:

  • This compound (3-HF)

  • Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), fatty acid-free

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Methanol or DMSO for 3-HF stock solution

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 3-HF (e.g., 1 mM) in methanol or DMSO.

    • Prepare a stock solution of BSA or HSA (e.g., 100 µM) in the phosphate buffer. Ensure the protein is fully dissolved.

    • Prepare a series of dilutions of the protein stock solution in the buffer.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to approximately 350 nm.

    • Set the emission scan range from 380 nm to 650 nm to capture both the normal and tautomer emission bands.

    • Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio.

  • Titration:

    • To a quartz cuvette, add a fixed concentration of 3-HF (e.g., 10 µM final concentration).

    • Record the fluorescence spectrum of 3-HF alone in the buffer.

    • Successively add small aliquots of the protein stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence spectra for dilution.

    • Plot the fluorescence intensity at the tautomer emission maximum (around 530 nm) as a function of the protein concentration.

    • Analyze the binding isotherm using appropriate models (e.g., the Benesi-Hildebrand equation or non-linear regression) to determine the binding constant (K).

Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_3hf Prepare 3-HF Stock setup_spectro Setup Spectrofluorometer (λex = ~350 nm) prep_3hf->setup_spectro prep_protein Prepare Protein Stock titrate Titrate 3-HF with Protein Aliquots prep_protein->titrate setup_spectro->titrate record Record Fluorescence Spectra titrate->record plot_data Plot Intensity vs. [Protein] record->plot_data fit_model Fit Binding Isotherm plot_data->fit_model calc_k Calculate Binding Constant (K) fit_model->calc_k

Caption: A general workflow for a fluorescence titration experiment to study this compound and protein interaction.

Advanced Applications and Future Outlook

The unique properties of 3-HF and its derivatives have led to their use in a variety of advanced applications, including:

  • Cellular Imaging: As biocompatible molecules, 3-HF derivatives are promising scaffolds for developing fluorescent probes for imaging within cells.[2][3]

  • Sensing Metal Ions: The chelation of metal ions with the 3'-hydroxyl and carbonyl groups can modulate the ESIPT process, enabling the design of fluorescent sensors for specific metal ions.[2]

  • Indirect Determination of Biomolecules: Derivatives of 3-HF have been used in post-column reactions for the indirect fluorescence detection of aminothiols in HPLC systems.[15]

The continued development of new 3-HF derivatives with tailored photophysical and binding properties will undoubtedly expand their application in biomolecular research and diagnostics. The ability to fine-tune the ESIPT process through chemical modification offers a powerful strategy for creating highly sensitive and selective fluorescent probes for a wide range of biological targets.[2]

References

In Silico Docking of 3'-Hydroxyflavone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxyflavone, a member of the flavonoid class of polyphenolic compounds, has garnered significant interest in the field of drug discovery due to its potential therapeutic properties. As a structural analog of naturally occurring flavonoids, it is being investigated for its antioxidant, anti-inflammatory, and anticancer activities. In silico molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns between this compound and various protein targets, thereby elucidating its potential mechanisms of action and guiding further experimental studies. This technical guide provides an in-depth overview of in silico docking studies of this compound with relevant protein targets, including detailed methodologies, quantitative data, and visualization of associated signaling pathways.

Core Concepts in Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a ligand (in this case, this compound) to the binding site of a target protein. This is achieved through scoring functions that estimate the binding energy, with lower energy values indicating a more stable interaction.

Experimental Protocols: A Generalized Workflow for Flavonoid Docking

The following protocol outlines a typical workflow for performing in silico docking of flavonoid compounds like this compound. This methodology is based on common practices in computational drug design.

Ligand and Protein Preparation
  • Ligand Preparation: The three-dimensional (3D) structure of this compound is obtained from a chemical database such as PubChem. The structure is then optimized to its lowest energy conformation using computational chemistry software. This involves adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds.

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogen atoms are added, and Kollmann charges are assigned to the protein residues.

Grid Generation and Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm to place the ligand. The size and center of the grid are determined based on the location of the known active site or by using cavity detection algorithms.

  • Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the simulation. These programs utilize algorithms, like the Lamarckian Genetic Algorithm, to explore various conformations and orientations of the ligand within the defined grid box. The program then calculates the binding energy for each pose.

Analysis of Docking Results
  • Binding Affinity: The docking results are ranked based on their binding energy scores (typically in kcal/mol). The pose with the lowest binding energy is considered the most favorable binding mode.

  • Interaction Analysis: The protein-ligand interactions for the best-ranked pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex.

In Silico Docking Studies with this compound and Analogs

While specific in silico docking studies exclusively focused on this compound are limited in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential protein targets and binding affinities.

Target: Aurora Kinase B

A study involving a close analog, 6-Fluoro, this compound, demonstrated its potential as an inhibitor of Aurora Kinase B, a key protein in cell cycle regulation and a target for cancer therapy.

LigandTarget ProteinBinding Energy (kcal/mol)Interacting Residues
6-Fluoro, this compoundAurora Kinase B-9.153Pro158, Ala157 (via hydrogen bonds)[1]
Potential Targets: CREB and Keap1-Nrf2

A docking study on the isomeric 3-Hydroxyflavone against proteins involved in oxidative stress and cellular signaling pathways suggests potential interactions for this compound with these targets.

LigandTarget ProteinBinding Energy (kcal/mol)
3-HydroxyflavoneCREB-5.67[2][3]
3-HydroxyflavoneKeap1-Nrf2-7.39[2][3]

Signaling Pathways and Visualization

Understanding the signaling pathways associated with the identified target proteins is crucial for elucidating the potential biological effects of this compound.

In Silico Docking Workflow

The following diagram illustrates the general workflow of an in silico molecular docking study.

G A Ligand & Protein Preparation B Grid Box Generation A->B Define Search Space C Molecular Docking Simulation B->C Run Docking Algorithm D Analysis of Binding Affinity C->D Rank Poses by Score E Visualization of Interactions D->E Identify Key Interactions F Lead Identification & Optimization E->F Guide Drug Design G A Aurora Kinase B B Chromosome Condensation A->B C Kinetochore-Microtubule Attachment A->C D Spindle Assembly Checkpoint A->D E Cytokinesis A->E F Proper Cell Division B->F C->F D->F E->F G Inhibition by This compound (Analog) G->A G A Signal Transduction (e.g., cAMP, Ca2+) B Protein Kinase Activation (e.g., PKA) A->B C CREB Phosphorylation B->C D Gene Transcription C->D E Neuronal Plasticity, Survival, etc. D->E F Modulation by This compound (Isomer) F->C G A Oxidative Stress B Keap1-Nrf2 Complex A->B Induces C Nrf2 Release & Nuclear Translocation B->C D ARE Binding C->D E Antioxidant Gene Expression D->E F Inhibition by This compound (Isomer) F->B Potential Inhibition

References

Methodological & Application

Application Notes and Protocols for 3'-Hydroxyflavone as a Fluorescent Membrane Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Hydroxyflavone (3-HF) is a synthetic flavonol that serves as a powerful fluorescent probe for investigating the biophysical properties of lipid membranes.[1] Its utility stems from a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon photoexcitation, 3-HF can exist in two emissive states: a normal excited state (N) and a tautomeric excited state (T), resulting from the transfer of a proton. These two states exhibit distinct, well-separated fluorescence emission bands. The N* form typically emits in the blue-violet region, while the T* form emits in the green region.[1]

The ratio of the intensities of these two emission bands (IN/IT) is highly sensitive to the probe's microenvironment, particularly polarity and hydrogen-bonding ability.[2][3] In nonpolar, aprotic environments like the hydrophobic core of a lipid bilayer, the T* emission is dominant. Conversely, in polar, protic environments that can form hydrogen bonds with the probe, the N* emission becomes more prominent.[2] This ratiometric response makes 3-HF an excellent tool for probing membrane fluidity, hydration, and local polarity, as the ratio is independent of the probe's concentration.[4] Derivatives of 3-HF have been successfully used to study lipid domains, membrane phase transitions, and even to detect apoptosis.[3][4][5]

Principle of Operation: ESIPT

The core mechanism enabling this compound's function as a membrane probe is the Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the ultrafast transfer of a proton from the 3-hydroxyl group to the adjacent carbonyl oxygen upon excitation by light. This creates a transient tautomeric form of the molecule in its excited state, which is responsible for the longer-wavelength emission. The local environment influences the efficiency of this proton transfer and the stability of the two excited species, thus altering their relative emission intensities.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State GS_N Normal Form (N) ES_N Normal Excited State (N) GS_N->ES_N Excitation (hν) ES_N->GS_N Fluorescence (~400 nm) ES_T Tautomer Excited State (T) ES_N->ES_T ESIPT (k_ESIPT > 10¹² s⁻¹) ES_T->GS_N Fluorescence (~524 nm)

Caption: The Jablonski diagram illustrating the ESIPT photocycle of this compound.

Data Presentation: Photophysical Properties of this compound

The photophysical properties of this compound are highly dependent on its environment. The following table summarizes its key characteristics in various solvents and membrane systems.

PropertyIn Nonpolar Solvent (e.g., Cyclohexane)In Polar Aprotic Solvent (e.g., DMF)In Polar Protic Solvent (e.g., Methanol)In Lipid Bilayer (Ld Phase)In Lipid Bilayer (Lo Phase)
Absorption λmax ~340 nm~345 nm~342 nm~350 nm~350 nm
N Emission λmax~390 nm~400 nm~405 nm~430 nm~420 nm
T Emission λmax~524 nm~530 nm~535 nm~530 nm~525 nm
IN/IT Ratio**LowIntermediateHighIntermediateLow
Fluorescence Quantum Yield (Φ) VariesLowVariesModerateHigh

Note: The values presented are approximate and can vary based on specific experimental conditions. The data is compiled from typical values reported in the literature.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound, which can be diluted for subsequent experiments.

Materials:

  • This compound (Molar Mass: 238.23 g/mol )[1]

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in a high-quality, anhydrous solvent like DMSO or ethanol to prepare a stock solution, typically in the range of 1-10 mM.

  • Vortex the solution thoroughly to ensure the probe is completely dissolved.

  • Store the stock solution at -20°C, protected from light, to prevent degradation. Due to its hydrophobicity, 3-HF is poorly soluble in aqueous solutions.[1]

Protocol 2: Labeling of Lipid Vesicles (LUVs) with 3'-HF

This protocol describes the incorporation of 3'-HF into Large Unilamellar Vesicles (LUVs) for in vitro membrane studies.

Materials:

  • LUVs of desired lipid composition (e.g., DOPC, DPPC) suspended in buffer (e.g., PBS, HEPES).

  • 3'-HF stock solution (from Protocol 1).

  • Spectrofluorometer.

  • Quartz cuvettes.

Workflow:

LUV_Labeling_Workflow start Start prepare_vesicles Prepare Lipid Vesicle Suspension (LUVs) start->prepare_vesicles add_probe Add 3'-HF Stock Solution to Vesicle Suspension prepare_vesicles->add_probe incubate Incubate at Room Temperature (e.g., 30-60 min) add_probe->incubate measure Measure Fluorescence Spectra (Spectrofluorometer) incubate->measure end End measure->end

Caption: The experimental workflow for labeling lipid vesicles with this compound.

Procedure:

  • Prepare a suspension of LUVs at a desired lipid concentration (e.g., 0.1-1 mM) in the buffer of choice.

  • In a quartz cuvette, add the LUV suspension.

  • Add a small aliquot of the 3'-HF stock solution to the vesicle suspension. The final probe-to-lipid ratio should be optimized, but a starting point is typically 1:200 to 1:500. Ensure the final solvent concentration (e.g., DMSO) is minimal (<1%) to avoid affecting membrane integrity.[6]

  • Gently mix the solution and incubate at room temperature for 30-60 minutes in the dark to allow for the spontaneous incorporation of the probe into the lipid bilayers.

  • Set the excitation wavelength of the spectrofluorometer to approximately 350 nm.[2]

  • Record the emission spectrum from approximately 370 nm to 650 nm to observe both the N* and T* emission bands.

  • Analyze the ratio of the emission intensities at the peaks of the N* and T* bands.

Protocol 3: Staining of Live Cells with 3'-HF Derivatives

This protocol provides a general guideline for staining live cells with a 3'-HF derivative, which can be adapted for the parent compound. Optimization of probe concentration and incubation time is crucial for different cell types.[6]

Materials:

  • Cultured cells grown on coverslips or in a multi-well plate.

  • 3'-HF or derivative stock solution.

  • Phosphate-buffered saline (PBS) or an appropriate imaging buffer.

  • Cell culture medium.

  • Fluorescence microscope.

Procedure:

  • Prepare a working solution of the 3'-HF probe by diluting the stock solution in pre-warmed cell culture medium or imaging buffer to the desired final concentration (e.g., 0.5-5 µM).

  • Remove the culture medium from the cells and wash them once with warm PBS.

  • Add the 3'-HF-containing medium to the cells.

  • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[6] This incubation time should be optimized for the specific cell line and experimental goals.

  • After incubation, remove the staining solution and wash the cells twice with warm PBS or imaging buffer to remove any unbound probe.[6]

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with appropriate filters. Use an excitation wavelength around 350-400 nm and collect emission in two separate channels corresponding to the N* (e.g., 400-480 nm) and T* (e.g., 500-580 nm) bands.[6]

  • A ratiometric image can be generated by dividing the intensity of the N* channel by the T* channel on a pixel-by-pixel basis.

Troubleshooting and Considerations

  • Low Signal: Increase probe concentration or incubation time. Check the excitation and emission settings on the instrument.

  • High Background: Reduce probe concentration or increase the number of washes after staining.

  • Phototoxicity: Minimize the exposure time to the excitation light. Use the lowest possible excitation intensity that provides a good signal-to-noise ratio.

  • Probe Precipitation: Ensure the final concentration of the organic solvent from the stock solution is kept to a minimum in the aqueous buffer. Sonication can sometimes help in redissolving small aggregates.

  • Spectral Overlap: When using other fluorophores, ensure their emission spectra do not overlap significantly with the dual emission of 3'-HF.

By following these protocols and considering the underlying principles of its dual emission, researchers can effectively utilize this compound as a sensitive probe to gain valuable insights into the structure and dynamics of cellular and model membranes.

References

Application Notes and Protocols for the Detection of Metal Ions Using 3'-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxyflavone (3-HF) is a fluorescent molecular probe that has garnered significant attention for its ability to detect various metal ions. As a member of the flavonol class of flavonoids, 3-HF exhibits unique photophysical properties, including an excited-state intramolecular proton transfer (ESIPT) phenomenon, which results in a dual fluorescence emission. The complexation of 3-HF with metal ions can modulate this ESIPT process, leading to detectable changes in its absorption and fluorescence spectra. This property makes this compound and its derivatives valuable tools for the sensitive and selective quantification of metal ions in diverse applications, ranging from environmental monitoring to biological imaging and drug development.

The interaction between this compound and metal ions typically occurs through chelation involving the 3-hydroxyl and 4-carbonyl groups, forming stable complexes.[1][2] This binding event can lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or fluorescence quenching, depending on the nature of the metal ion.[3][4] These distinct spectral responses form the basis for both colorimetric and fluorometric detection methods.

This document provides detailed application notes and experimental protocols for the use of this compound in the detection of several metal ions, including Aluminum (Al³⁺), Zinc (Zn²⁺), Copper (Cu²⁺), and Iron (Fe³⁺).

Data Presentation

The following table summarizes the quantitative data for the detection of various metal ions using this compound and its derivatives.

Metal Ion3-HF DerivativeMethodStoichiometry (3-HF:Metal)Stability Constant (log β) / Association Constant (Ka)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Al³⁺This compoundSpectrophotometry2:122.631.83 x 10⁻⁷ M5.50 x 10⁻⁷ M[5]
Zn²⁺This compoundSpectrophotometry2:114.353.82 x 10⁻⁷ M1.15 x 10⁻⁶ M[5]
Zn²⁺This compoundFluorescence1:16.60 ± 0.10--[4]
Cu²⁺(E)-2-(4-(dimethylamino)styryl)-3-hydroxy-4H-chromen-4-oneFluorescence-3.0 x 10⁶ L·mol⁻¹120 nM-[6]
Cu²⁺This compound DerivativeColorimetric & Fluorescence1:1---[7]
Fe³⁺Carbon Dots-Based AssayFluorescence Quenching--1.68 µM-[8]
Fe³⁺(Z)-2-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)hydrazine-1-carbothioamideFluorescence Quenching1:11.30 x 10⁴ M⁻¹0.76 µM-[9]

Mandatory Visualization

Signaling Pathway of Metal Ion Detection

Metal_Detection_Pathway cluster_0 Chelation Process cluster_1 Signal Transduction cluster_2 Detection M Metal Ion (Mⁿ⁺) Complex [M(3-HF)ₓ]ⁿ⁺ Complex M->Complex Binds to 3-hydroxyl and 4-carbonyl groups HF This compound (3-HF) HF->Complex Modulation Modulation of ESIPT Complex->Modulation Alters electronic properties ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) ESIPT->Modulation Signal Optical Signal Change Modulation->Signal Fluorescence Enhancement/ Quenching or Color Change Spectroscopy Spectrophotometer/ Spectrofluorometer Signal->Spectroscopy Measured by Quantification Quantification of Metal Ion Spectroscopy->Quantification Data Analysis

Caption: Mechanism of metal ion detection by this compound.

Experimental Workflow

Experimental_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis HF_sol Prepare this compound Stock Solution Mix Mix 3-HF, Buffer, and Metal Ion Solution/Sample HF_sol->Mix Metal_sol Prepare Metal Ion Standard Solutions Metal_sol->Mix Buffer_sol Prepare Buffer Solution (e.g., Acetate, HEPES) Buffer_sol->Mix Incubate Incubate for a defined period at a specific pH Mix->Incubate UV_Vis Measure Absorbance (UV-Vis Spectroscopy) Incubate->UV_Vis Fluorescence Measure Fluorescence Intensity (Fluorescence Spectroscopy) Incubate->Fluorescence Cal_Curve Construct Calibration Curve UV_Vis->Cal_Curve Stoich Determine Stoichiometry (e.g., Job's Plot) UV_Vis->Stoich Fluorescence->Cal_Curve LOD_LOQ Calculate LOD and LOQ Cal_Curve->LOD_LOQ Concentration Determine Metal Ion Concentration in Sample Cal_Curve->Concentration

Caption: General workflow for metal ion detection using this compound.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Al³⁺ and Zn²⁺

This protocol is adapted from a method for determining 3-HF concentration using its complexation with Al³⁺ and Zn²⁺, and can be reversed for the quantification of the metal ions.[5]

1. Materials and Reagents:

  • This compound (Sigma-Aldrich)

  • Aluminum chloride (AlCl₃)

  • Zinc chloride (ZnCl₂)

  • Methanol (Spectroscopic grade)

  • Acetic acid

  • Sodium acetate

  • Deionized water

  • 1 cm quartz cuvettes

  • UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • This compound Stock Solution (1 x 10⁻⁴ M): Dissolve the appropriate mass of this compound in 70% methanol (v/v). Sonicate for 15 minutes to ensure complete dissolution. Store in a refrigerator.

  • Metal Ion Stock Solutions (Al³⁺: 1 x 10⁻⁴ M; Zn²⁺: 1 x 10⁻³ M): Prepare by dissolving the respective salts in deionized water.

  • Acetate Buffer (in 70% methanol v/v): Prepare acetate buffers of desired pH values (e.g., pH 4.91 for Al³⁺ and pH 7.98 for Zn²⁺) in 70% methanol.[5]

3. Experimental Procedure:

  • Calibration Curve Construction:

    • Prepare a series of standard solutions containing a fixed concentration of this compound (e.g., 2 x 10⁻⁵ M) and varying concentrations of the metal ion (e.g., 0 - 1 x 10⁻⁵ M) in the appropriate acetate buffer.

    • For Al³⁺ detection, use acetate buffer at pH 4.91. For Zn²⁺ detection, use acetate buffer at pH 7.98.[5]

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex (400 nm for Zn-3HF and 343 nm for Al-3HF).[10]

    • Use the corresponding buffer solution as a blank.

    • Plot the absorbance values against the concentration of the metal ion to construct the calibration curve.

  • Sample Analysis:

    • Prepare the unknown sample in the same buffer system.

    • Add the same concentration of this compound as used for the calibration curve.

    • Measure the absorbance at the respective λmax.

    • Determine the concentration of the metal ion in the sample from the calibration curve.

4. Data Analysis:

  • Stoichiometry Determination (Job's Plot):

    • Prepare a series of solutions with a constant total molar concentration of 3-HF and the metal ion, but with varying mole fractions of the metal ion (from 0 to 1).

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the absorbance versus the mole fraction of the metal ion. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[11]

Protocol 2: Fluorometric Determination of Metal Ions

This protocol provides a general guideline for the detection of metal ions using the fluorescence properties of this compound.

1. Materials and Reagents:

  • This compound or a suitable derivative

  • Metal ion salts (e.g., CuSO₄, FeCl₃)

  • Appropriate solvent (e.g., Methanol, Acetonitrile/Water mixture)

  • Buffer solution (e.g., HEPES, PBS)

  • Quartz cuvettes for fluorescence spectroscopy

  • Spectrofluorometer

2. Preparation of Solutions:

  • This compound Stock Solution (e.g., 1 mM): Prepare in a suitable organic solvent like methanol or DMSO.

  • Working Solution of 3-HF (e.g., 10 µM): Dilute the stock solution in the chosen assay buffer.

  • Metal Ion Stock Solutions (e.g., 10 mM): Prepare in deionized water.

  • Assay Buffer: Prepare a buffer solution at the optimal pH for the specific metal ion detection. For many biological applications, a physiological pH of around 7.4 is used.

3. Experimental Procedure:

  • Fluorescence Titration:

    • Place a known volume of the 3-HF working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum (emission scan) at a suitable excitation wavelength. For 3-HF, excitation is often around 350-380 nm.[4]

    • Successively add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau or shows a consistent trend (quenching or enhancement).

  • Selectivity Assay:

    • Prepare solutions of the 3-HF working solution containing the target metal ion and other potentially interfering metal ions at the same concentration.

    • Measure the fluorescence response and compare it to the response of the target metal ion alone.

4. Data Analysis:

  • Determination of Limit of Detection (LOD):

    • Plot the fluorescence intensity at the emission maximum versus the concentration of the metal ion.

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.[8]

  • Determination of Binding Constant:

    • The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 complex.

Conclusion

This compound and its derivatives are versatile and effective chemosensors for the detection of a range of metal ions. Their utility stems from the significant and often selective changes in their optical properties upon metal chelation. The protocols provided herein offer a starting point for researchers to develop and optimize assays for their specific analytical needs. The ease of synthesis, favorable photophysical properties, and potential for derivatization to tune selectivity and sensitivity ensure that this compound will remain a valuable tool in the fields of analytical chemistry, environmental science, and biomedical research.

References

Application Notes and Protocols: 3'-Hydroxyflavone-Based Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and characterization of 3'-Hydroxyflavone (3-HF)-based nanoparticles for drug delivery applications. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a synthetic flavonoid with a range of pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activities. However, its therapeutic potential is often limited by poor aqueous solubility and low bioavailability. Encapsulating 3'-HF into nanoparticles is a promising strategy to overcome these limitations, enhancing its stability, solubility, and cellular uptake, thereby improving its therapeutic efficacy. This document outlines the key considerations and methodologies for the formulation and evaluation of 3'-HF-based nanoparticles.

Data Presentation

The following tables summarize representative quantitative data for flavonoid-based nanoparticles. While specific data for this compound nanoparticles is emerging, the values presented here are based on studies of structurally similar flavonoids and provide a strong predictive framework.

Table 1: Physicochemical Properties of Flavonoid-Based Nanoparticles

Nanoparticle FormulationPolymer/Lipid MatrixParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
3-hydroxy-3′,4′-methylenedioxyflavone-CaP NanoparticlesCalcium Phosphate25Not Reported-22 ± 3[1]
7,8-dihydroxyflavone-Zein NanoparticlesZein150 - 250< 0.3+25 to +35[2]
7,8-dihydroxyflavone-Gold NanoparticlesGold~35Not Reported-34.1[2]
Luteolin-PLGA NanoparticlesPLGA184Not Reported+27[3]

Table 2: Drug Loading and In Vitro Release of Flavonoid-Based Nanoparticles

FlavonoidNanoparticle FormulationDrug Loading Efficiency (%)Encapsulation Efficiency (%)In Vitro Release ProfileReference
3-hydroxy-3′,4′-methylenedioxyflavoneCalcium Phosphate NanoparticlesNot Reported67Not Reported[1]
This compoundEudragit NanofibersNot ReportedNot Reported49.26% release after 32 hours[4]
7,8-dihydroxyflavoneZein Nanoparticles~10> 90Sustained release over 48 hours[2]
LuteolinmPEG-PLGA NanoparticlesNot Reported76.4Biphasic release over 72 hours[3]

Table 3: Cytotoxicity of Flavonoids and Flavonoid-Based Nanoparticles in Cancer Cell Lines

Compound/FormulationCancer Cell LineAssayIC50 ValueReference
7-HydroxyflavoneMCF-7 (Breast Cancer)MTTNot specified, showed significant inhibition[5]
QuercetinMCF-7 (Breast Cancer)MTTLow micromolar range[6]
Flavone DerivativesHEL (Erythroleukemia)MTT2.5 - 20 µM (for various derivatives)[7]
This compound with ZnO NanoparticlesCaco-2, HepG2, THP-1Cytotoxicity AssayEnhanced cytotoxicity of ZnO NPs[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound-based nanoparticles.

Protocol 1: Synthesis of this compound-Loaded Polymeric Nanoparticles (Zein-based)

This protocol is adapted from methods used for other flavonoids and is suitable for encapsulating hydrophobic compounds like 3'-HF.[2]

Materials:

  • This compound (3-HF)

  • Zein (from corn)

  • Ethanol (80% v/v)

  • Stabilizer solution (e.g., Polysorbate 80, Pluronic F68)

  • Deionized water

Procedure:

  • Preparation of Zein-3-HF Solution:

    • Dissolve a specific amount of zein and 3'-HF in an 80% ethanol-water solution. A typical mass ratio of 3-HF to zein is 1:10.

    • Stir the mixture at room temperature until both components are fully dissolved.

  • Nanoparticle Formation (Antisolvent Precipitation):

    • Add the Zein-3-HF solution dropwise into the stabilizer solution under constant magnetic stirring. The volume ratio of the organic phase to the aqueous phase should be optimized (e.g., 1:5).

    • Continue stirring for 1-2 hours at room temperature to facilitate nanoparticle self-assembly and stabilization.

  • Solvent Evaporation:

    • Remove the ethanol from the nanoparticle suspension using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Purification and Storage:

    • Centrifuge the nanoparticle suspension to pellet any aggregates or unencapsulated 3-HF crystals.

    • Collect the supernatant containing the purified nanoparticles.

    • Store the nanoparticle suspension at 4°C for further analysis and use.

Protocol 2: Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate to ensure accuracy.

2. Morphology:

  • Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

  • For SEM, place a drop of the nanoparticle suspension on a stub, air-dry, and coat with a conductive material (e.g., gold).

  • For TEM, place a drop of the suspension on a carbon-coated copper grid, allow it to dry, and optionally apply a negative stain (e.g., phosphotungstic acid).

3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Determine Total Drug Amount: Lyse a known volume of the nanoparticle suspension using a suitable organic solvent (e.g., acetonitrile) to release the encapsulated 3-HF.

  • Determine Free Drug Amount: Centrifuge the nanoparticle suspension and measure the concentration of 3-HF in the supernatant.

  • Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the amount of 3-HF.

  • Calculations:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol utilizes a dialysis method to assess the release kinetics of 3'-HF from the nanoparticles.[2]

Materials:

  • 3'-HF-loaded nanoparticle suspension

  • Dialysis membrane tubing (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)

  • Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4, with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions)

Procedure:

  • Preparation of Dialysis Bag:

    • Cut a piece of dialysis tubing and activate it according to the manufacturer's instructions.

    • Securely close one end of the tubing with a clip.

  • Loading the Sample:

    • Pipette a known volume (e.g., 2 mL) of the nanoparticle suspension into the dialysis bag.

    • Securely close the other end of the bag.

  • Release Study:

    • Place the dialysis bag into a vessel containing a known volume of the release medium (e.g., 100 mL).

    • Incubate at 37°C with constant, gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed release medium.

  • Analysis:

    • Quantify the concentration of 3'-HF in the collected samples using HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of 3'-HF nanoparticles on the viability of cancer cells.[5]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • 3'-HF-loaded nanoparticles and empty nanoparticles (as control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of 3'-HF-loaded nanoparticles, empty nanoparticles, and free 3'-HF for a specified duration (e.g., 24, 48 hours). Include untreated cells as a control.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Remove the medium and dissolve the formazan crystals in DMSO.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway

Flavonoids, including this compound, are known to induce apoptosis in cancer cells by modulating various signaling pathways. A key pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation. Flavonoids can inhibit this pathway, leading to apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Flavonoid This compound Nanoparticle Flavonoid->PI3K inhibits Flavonoid->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the development and evaluation of this compound-based nanoparticles.

experimental_workflow Synthesis Nanoparticle Synthesis (e.g., Antisolvent Precipitation) Purification Purification (Centrifugation, Dialysis) Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization InVitro In Vitro Evaluation Purification->InVitro DLS Size, PDI, Zeta Potential (DLS) Characterization->DLS Microscopy Morphology (SEM, TEM) Characterization->Microscopy HPLC Drug Loading & Encapsulation (HPLC) Characterization->HPLC Release Drug Release Study (Dialysis) InVitro->Release Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity Uptake Cellular Uptake Study InVitro->Uptake

Caption: Experimental workflow for nanoparticle development and evaluation.

Cellular Uptake Mechanisms

Nanoparticles can enter cells through various endocytic pathways. The physicochemical properties of the nanoparticles, such as size and surface charge, play a crucial role in determining the primary uptake mechanism.

cellular_uptake NP 3'-HF Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin < 200 nm Caveolae Caveolae-mediated Endocytosis NP->Caveolae < 80 nm Macropino Macropinocytosis NP->Macropino > 500 nm Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome Endosome->Lysosome Release Drug Release Endosome->Release Endosomal Escape Lysosome->Release Degradation

Caption: Major cellular uptake pathways for nanoparticles.

References

Application Note: Experimental Protocols for Measuring the Antioxidant Capacity of 3'-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Flavonoids are a class of polyphenolic compounds widely found in plants, known for their various health benefits, including antioxidant effects.[1] 3'-Hydroxyflavone is a flavonoid compound whose antioxidant potential is of significant interest. Antioxidants counteract oxidative stress by neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can damage cells, proteins, and DNA.[2][3] The antioxidant mechanism of flavonoids involves scavenging free radicals, donating hydrogen atoms, and chelating metal ions.[4] This application note provides detailed protocols for four common in vitro assays used to quantify the antioxidant capacity of compounds like this compound: DPPH, ABTS, FRAP, and ORAC assays.

Mechanism of Antioxidant Action

Antioxidants like this compound can mitigate cellular damage by neutralizing ROS. This process helps to maintain cellular homeostasis and prevent the downstream consequences of oxidative stress, such as inflammation and apoptosis.

cluster_stress Oxidative Stress Induction cluster_intervention Antioxidant Intervention Stressors Environmental Stressors (UV, Pollutants) Metabolic Processes ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Stressors->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Damage Flavonoid Antioxidant (this compound) ROS->Flavonoid scavenges Neutralization Neutralization (Radical Scavenging) Flavonoid->Neutralization Neutralization->Damage prevents

Caption: Simplified pathway of oxidative stress and antioxidant intervention.

General Experimental Workflow

The evaluation of antioxidant capacity follows a structured workflow, beginning with sample preparation and proceeding through standardized assays to data analysis and interpretation.

A Stock Solution Preparation (this compound in a suitable solvent, e.g., DMSO or Methanol) B Preparation of Working Solutions (Serial dilutions of stock solution) A->B C Antioxidant Assays (DPPH, ABTS, FRAP, ORAC) B->C D Spectrophotometric / Fluorometric Measurement (Absorbance or Fluorescence Reading) C->D E Data Calculation (% Inhibition, IC50, Trolox Equivalents) D->E F Data Analysis and Comparison (Summarize in tables, Compare with standards) E->F

Caption: General workflow for assessing antioxidant capacity.

Experimental Protocols

Detailed methodologies for four key in vitro antioxidant assays are provided below. It is recommended to perform each assay in triplicate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[5][6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO. From this, prepare serial dilutions to create a range of concentrations (e.g., 10 to 1000 µg/mL).[7]

    • DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.[5] Keep the solution in the dark. The absorbance at 517 nm should be approximately 1.0.[5]

    • Positive Control: Prepare a series of concentrations of ascorbic acid or Trolox in methanol.

  • Assay Procedure:

    • Add 180 µL of the DPPH solution to each well of a 96-well plate.[8]

    • Add 20 µL of various concentrations of the this compound solutions, positive control, or solvent (for the blank) to the wells.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[5][8]

    • Measure the absorbance at 517 nm using a microplate reader.[6]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration of this compound.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.[10]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[11][12]

    • ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]

    • Sample Solutions: Prepare serial dilutions of this compound and Trolox in the appropriate solvent.

  • Assay Procedure:

    • Add 200 µL of the ABTS•+ working solution to each well.[10]

    • Add 5 µL of the sample or standard solutions to the wells.[10]

    • Incubate the plate at room temperature for 5-30 minutes.[10][12]

    • Measure the absorbance at 734 nm.[10]

  • Calculation:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH.[13]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm the reagent to 37°C before use.[13]

    • Sample and Standard Solutions: Prepare serial dilutions of this compound and the standard (FeSO₄ or Trolox).

  • Assay Procedure:

    • Add 190 µL of the FRAP reagent to each well.[13][14]

    • Add 10 µL of the sample, standard, or blank (solvent) to the wells.[15]

    • Incubate the plate at 37°C for 4-60 minutes. The reaction time can vary, but readings are often taken kinetically or at a fixed endpoint.[14][15]

    • Measure the absorbance at 593 nm.[12][15]

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[16][17]

Materials:

  • This compound

  • Fluorescein sodium salt (fluorescent probe)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) (radical generator)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (positive control)

  • 96-well black microplate

  • Fluorescent microplate reader with temperature control

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer.

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer.[17]

    • Sample and Standard Solutions: Prepare serial dilutions of this compound and Trolox in phosphate buffer.

  • Assay Procedure:

    • Add 150 µL of the fluorescein solution to each well of a 96-well black plate.[18][19]

    • Add 25 µL of the sample, standard, or blank (buffer) to the wells.[18]

    • Incubate the plate at 37°C for 15-30 minutes in the plate reader.[16][18]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[18]

    • Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[16][18]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined by plotting the Net AUC against the concentration of the standard (Trolox) and is expressed in Trolox Equivalents (TE).

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Antioxidant Capacity of this compound

AssayParameterResult for this compoundPositive Control (e.g., Trolox)
DPPH IC50 (µM)Insert ValueInsert Value
ABTS TEAC (µmol TE/µmol)Insert Value1.0
FRAP FRAP Value (µmol Fe²⁺/µmol)Insert ValueInsert Value
ORAC ORAC Value (µmol TE/µmol)Insert Value1.0

Table 2: Comparative Antioxidant Activity (DPPH Assay)

CompoundIC50 (µM)Reference
This compound Insert Value from Experiment
3-Hydroxyflavone~385[5]
Ascorbic AcidInsert Value from Experiment
QuercetinInsert Value from Experiment
7,8-Dihydroxyflavone~24[5]

Note: The IC50 values from the literature are provided for contextual understanding. Experimental conditions can affect these values.

References

3'-Hydroxyflavone: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

3'-Hydroxyflavone, a member of the flavonol subclass of flavonoids, serves as a crucial building block for the synthesis of a diverse array of bioactive molecules. Its inherent chemical structure, featuring a 3-hydroxyl group, a 4-keto group, and a double bond between carbons 2 and 3, provides a unique electronic conjugation and chelating ability.[1] This framework has been extensively modified to generate derivatives with potent pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] These activities stem from the ability of this compound derivatives to modulate key cellular signaling pathways, making them promising candidates for therapeutic development.[3]

Synthetic Methodologies: Building upon the this compound Core

The synthesis of bioactive molecules from this compound often involves the Algar-Flynn-Oyamada (AFO) reaction, a one-step process that utilizes a chalcone precursor to form the flavonol skeleton.[4][5] Further derivatization of the this compound core can be achieved through various chemical modifications, such as esterification and alkylation, to enhance biological activity and pharmacokinetic properties.[6][7]

Experimental Protocol: Synthesis of this compound Derivatives

This protocol outlines a general two-step synthesis of this compound derivatives, commencing with the synthesis of a chalcone intermediate followed by its conversion to the corresponding flavonol.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) [6]

  • Dissolve o-hydroxyacetophenone (0.1 mol) in ethanol (150 mL).

  • Add a 50% aqueous solution of potassium hydroxide (30 mL).

  • To this solution, add the desired substituted benzaldehyde (0.12 mol).

  • Reflux the reaction mixture for 1-3 hours and then allow it to stand overnight.

  • Pour the resulting solution into crushed ice and acidify with hydrochloric acid.

  • Filter the precipitate, wash with water, and recrystallize from acetone to obtain the pure chalcone.

Step 2: this compound Synthesis (Algar-Flynn-Oyamada Reaction) [6]

  • Suspend the synthesized chalcone (0.01 mol) in ethanol (85 mL).

  • Add 10 mL of a 20% aqueous sodium hydroxide solution with constant stirring.

  • Carefully add 18 mL of 30% hydrogen peroxide over a period of 30 minutes.

  • Continue stirring the reaction mixture for an additional 3.5 hours at 30°C.

  • Pour the mixture into crushed ice containing 5N hydrochloric acid.

  • Filter the resulting precipitate, wash thoroughly with water, dry, and recrystallize from ethyl acetate to yield the this compound derivative.

Step 3: Derivatization (Example: Acetylation) [6]

  • To 0.01 mol of the synthesized this compound, add 10-15 mL of acetic anhydride in a round-bottom flask.

  • Reflux the mixture for 2 hours.

  • Cool the solution to room temperature and add ice-cold water.

  • Filter the solid that separates, wash with cold water, and recrystallize from ethanol to obtain the 3-acetoxyflavone derivative.

Applications in Drug Discovery

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds often exert their effects by modulating signaling pathways critical for cancer cell proliferation and survival.[4][8]

Table 1: Anticancer Activity of this compound Derivatives

DerivativeCell LineIC50 (µM)Reference
Derivative 25HCT-116 (Colon Carcinoma)8.0[4]
Derivative 37HCT-116 (Colon Carcinoma)9.0[4]
Derivative 45HCT-116 (Colon Carcinoma)9.0[4]
Derivative 25IGROV-1 (Ovarian Carcinoma)2.4[4]
Derivative 37IGROV-1 (Ovarian Carcinoma)5.0[4]
Derivative 45IGROV-1 (Ovarian Carcinoma)6.0[4]
Signaling Pathway Modulation in Cancer

Flavonoids, including derivatives of this compound, are known to interact with multiple signaling pathways that are often dysregulated in cancer.[9] Key pathways include the PI3K/Akt and MAPK signaling cascades, which are central regulators of cell growth, proliferation, and survival.[3][9] Inhibition of these pathways by this compound derivatives can lead to the suppression of tumor growth.

anticancer_pathway 3_Hydroxyflavone_Derivative 3_Hydroxyflavone_Derivative PI3K PI3K 3_Hydroxyflavone_Derivative->PI3K inhibition MAPK MAPK 3_Hydroxyflavone_Derivative->MAPK inhibition Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation

Inhibition of Pro-survival Signaling Pathways
Antioxidant Activity

The antioxidant properties of this compound derivatives are attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to various chronic diseases.[9][10]

Table 2: Antioxidant Activity of this compound Derivatives

DerivativeAssayEC50 (µg/mL)Reference
3-hydroxyflavoneDPPH radical scavenging650[6]
3-acetoxyflavoneDPPH radical scavenging1000[6]
3-methoxyflavoneDPPH radical scavenging830[6]

Experimental Protocol: DPPH Radical Scavenging Assay [6]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the EC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity

This compound and its derivatives have shown potential in modulating inflammatory responses.[1][11] They can inhibit the production of pro-inflammatory mediators, suggesting their utility in the development of novel anti-inflammatory agents.[6] Some dihydroxyflavone derivatives have been shown to significantly inhibit carrageenan-induced paw edema in rats.[11] For instance, 2',4'-dihydroxyflavone exhibited up to 88% inhibition of inflammation.[11]

Signaling Pathway Modulation in Inflammation

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key signaling pathways involved in the inflammatory process, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6] By inhibiting these pathways, this compound derivatives can suppress the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase (COX).[6]

anti_inflammatory_pathway 3_Hydroxyflavone_Derivative 3_Hydroxyflavone_Derivative NF_kB NF_kB 3_Hydroxyflavone_Derivative->NF_kB inhibition MAPK MAPK 3_Hydroxyflavone_Derivative->MAPK inhibition Pro_inflammatory_Genes Pro_inflammatory_Genes NF_kB->Pro_inflammatory_Genes MAPK->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Modulation of Inflammatory Signaling Pathways

Experimental Workflow: From Synthesis to Bioactivity Screening

The development of novel bioactive molecules from this compound follows a structured workflow, from initial synthesis and characterization to comprehensive biological evaluation.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_bioactivity Bioactivity Screening Chalcone_Synthesis Chalcone_Synthesis AFO_Reaction AFO_Reaction Chalcone_Synthesis->AFO_Reaction Derivatization Derivatization AFO_Reaction->Derivatization Purification_Characterization Purification_Characterization Derivatization->Purification_Characterization Anticancer_Assays Anticancer_Assays Purification_Characterization->Anticancer_Assays Antioxidant_Assays Antioxidant_Assays Purification_Characterization->Antioxidant_Assays Anti_inflammatory_Assays Anti_inflammatory_Assays Purification_Characterization->Anti_inflammatory_Assays

General Experimental Workflow

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, providing a versatile platform for the synthesis of novel bioactive compounds. The methodologies and data presented herein offer a foundational resource for researchers engaged in the discovery and development of new therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly continue to yield promising drug candidates for a range of diseases.

References

Application Notes and Protocols for the Quantification of 3'-Hydroxyflavone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the accurate quantification of 3'-Hydroxyflavone in biological matrices. The protocols detailed below are essential for pharmacokinetic, toxicokinetic, and metabolism studies in drug development and life sciences research.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. As a member of this family, this compound is a subject of interest in biomedical and pharmaceutical research for its potential therapeutic applications. Accurate and precise quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Analytical Techniques Overview

The primary analytical methods for the quantification of this compound in biological samples are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).

  • HPLC-DAD offers a robust and cost-effective solution for routine analysis, particularly for samples with higher concentrations of the analyte.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where low detection limits are required, and the sample matrix is complex.[1]

Section 1: Quantification of this compound using LC-MS/MS

This section details a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and specific quantification of this compound and its metabolites, such as 3-hydroxyflavone-glucuronide, in biological samples.[2][3]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the determination of this compound (3-HF) and its glucuronide metabolite (3-HFG) in blood.[2][3]

ParameterThis compound (3-HF)This compound-glucuronide (3-HFG)
Linearity Range 0.61–2500.00 nM0.31–2500.00 nM
Intra-day Variance < 16.48%< 15.86%
Intra-day Accuracy 77.70–90.64%85.08–114.70%
Inter-day Variance < 20.23%< 15.59%
Inter-day Accuracy 110.58–114.2%83.00–89.40%
Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or blood samples.[2][3][4]

  • Sample Thawing: Thaw frozen plasma or blood samples on ice.

  • Aliquoting: Pipette 10 µL of the sample into a clean 1.5 mL microcentrifuge tube.[2][3]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Biochanin A, 0.2 µM).[4]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube, avoiding the protein pellet.[4]

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. This step can be included to concentrate the sample.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]

  • Final Centrifugation: Vortex briefly and centrifuge at 15,000 x g for 5 minutes.

  • Analysis: Transfer the final supernatant to an autosampler vial for UPLC-MS/MS analysis.[4]

2. UPLC Conditions

  • Column: Waters BEH C8 column.[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2][3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Analysis Time: 4.0 min.[2][3]

3. Mass Spectrometry Conditions

  • Instrument: API 5500 Qtrap mass spectrometer or similar.[2][3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[2][3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2][3]

  • Capillary Voltage: 3.0 kV.[4]

  • Cone Voltage: 30 V (optimization may be required).[4]

  • Source Temperature: 120°C.[4]

  • Desolvation Temperature: 450°C.[4]

  • Cone Gas Flow: 50 L/h.[4]

  • Desolvation Gas Flow: 650 L/h.[4]

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample (10 µL Blood) Precipitation Add Acetonitrile (with IS) & Vortex Sample->Precipitation Centrifuge1 Centrifuge (15,000 x g, 15 min) Precipitation->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Reconstitute Reconstitute in Mobile Phase Supernatant->Reconstitute Centrifuge2 Centrifuge (15,000 x g, 5 min) Reconstitute->Centrifuge2 Vial Transfer to Autosampler Vial Centrifuge2->Vial UPLC UPLC Separation Vial->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: General workflow for this compound analysis by LC-MS/MS.

Section 2: Quantification of this compound using HPLC-DAD

For laboratories where LC-MS/MS is not available, or for applications where high sensitivity is not a prerequisite, HPLC with DAD detection provides a reliable alternative.

Quantitative Data Summary

The following table outlines typical performance characteristics for an HPLC-DAD method for flavonoid analysis.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ng/mL to µg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range
Precision (RSD) < 15%
Accuracy (Recovery) 85-115%
Experimental Protocol: HPLC-DAD Analysis

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a robust method for cleaning up complex biological samples like urine prior to HPLC analysis.

  • Sample Pre-treatment: Dilute urine samples with 0.1% formic acid in water (1:4, v/v) and centrifuge.[5]

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC-DAD analysis.

2. HPLC Conditions

  • Instrument: Standard HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over a specified time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (around 340 nm).[6]

Workflow Diagram: HPLC-DAD Analysis with SPE

HPLCDAD_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC-DAD Analysis Sample Urine Sample Pretreat Dilute & Centrifuge Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evap Evaporate & Reconstitute Elute->Evap HPLC HPLC Separation Evap->HPLC DAD DAD Detection HPLC->DAD Quant Quantification DAD->Quant

Caption: SPE workflow for sample cleanup prior to HPLC-DAD analysis.

Section 3: Metabolism of this compound

Understanding the metabolism of this compound is critical for interpreting pharmacokinetic data. Like many flavonoids, it undergoes Phase I and Phase II metabolism.

  • Phase I Metabolism: Primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, potentially leading to the formation of dihydroxylated products.[7]

  • Phase II Metabolism: The hydroxyl groups of this compound and its Phase I metabolites are conjugated with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility and facilitate excretion.[2][4]

Signaling Pathway: Metabolic Fate of this compound

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism HF This compound CYP CYP450 Enzymes HF->CYP UGT UGTs HF->UGT SULT SULTs HF->SULT Oxidized Oxidized Metabolites (e.g., dihydroxyflavones) CYP->Oxidized Oxidized->UGT Oxidized->SULT Glucuronide Glucuronide Conjugates UGT->Glucuronide Sulfate Sulfate Conjugates SULT->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Metabolic pathway of this compound in the body.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3'-Hydroxyflavone for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of 3'-Hydroxyflavone presents a significant hurdle for conducting robust in vivo studies. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions related to improving its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

Like many flavonoids, this compound has a planar and rigid molecular structure that makes it difficult for water molecules to effectively surround and dissolve it. Its low aqueous solubility is a primary limiting factor for its bioavailability in in vivo applications. It is considered "insoluble" or "almost insoluble" in water, with a predicted water solubility of approximately 0.14 g/L.

Q2: What are the recommended organic solvents for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are commonly used solvents for dissolving this compound.[1][2] The solubility in DMSO is reported to be around 1 mg/mL to 47 mg/mL, depending on the purity and freshness of the DMSO.[3] When preparing for in vivo studies, it is crucial to use a minimal amount of organic solvent and ensure the final concentration in the dosing vehicle is well-tolerated by the animal model.

Troubleshooting Common Solubility Issues

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound upon dilution of organic stock solution in aqueous buffer. The concentration of the organic solvent is too high, causing the compound to "crash out" of solution. The final concentration of this compound exceeds its solubility limit in the aqueous vehicle.- Reduce the final concentration of the organic solvent in the vehicle. - Decrease the final concentration of this compound. - Add the organic stock solution to the aqueous vehicle slowly while vortexing. - Consider using a co-solvent system or one of the formulation strategies outlined below.
Low bioavailability in in vivo studies despite successful initial solubilization. The formulation is not stable in the gastrointestinal tract, leading to precipitation before absorption. The compound is rapidly metabolized (first-pass effect).- Evaluate the stability of the formulation under simulated gastric and intestinal conditions. - Consider formulation strategies that protect the compound from degradation and enhance absorption, such as nanoparticle encapsulation or prodrugs.
Inconsistent results between experimental batches. Variability in the preparation of the formulation. Degradation of the compound during storage.- Standardize the formulation protocol, including solvent grades, concentrations, temperatures, and mixing times. - Prepare fresh formulations for each experiment and protect them from light and heat.

Advanced Formulation Strategies to Enhance Aqueous Solubility

Several advanced formulation techniques can significantly improve the aqueous solubility and bioavailability of this compound.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex.[4][5] This method can enhance bioavailability by increasing the drug's solubility.[6]

Quantitative Data:

FormulationFold Increase in SolubilityReference
This compound:β-cyclodextrin complexData not yet available for this compound, but this method is known to increase flavonoid solubility.[6][6]

Experimental Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Co-precipitation Method) [7]

  • Prepare a saturated solution of β-cyclodextrin in distilled water.

  • Separately, prepare a saturated solution of this compound in distilled water.

  • Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously until a suspension is formed.

  • Stir the suspension for 48 hours at 303 K.

  • Store the suspension in a refrigerator for 24 hours to allow for precipitation of the complex.

  • Filter and collect the resulting yellow precipitate, which is the solid inclusion complex.

Troubleshooting:

  • Low Yield: Optimize the molar ratio of this compound to β-cyclodextrin. Consider using more soluble cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[8][9]

  • Complex Dissociation: Characterize the complex using techniques like DSC, XRD, and FT-IR to confirm successful inclusion.

Nanoparticle Formulation

Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and facilitate targeted delivery.

Experimental Workflow: Nanoparticle Formulation

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Characterization prep_drug Dissolve this compound in organic solvent mix Mix drug and polymer solutions prep_drug->mix prep_poly Dissolve polymer in organic solvent prep_poly->mix add_aq Add mixture dropwise to aqueous surfactant solution under stirring mix->add_aq evap Evaporate organic solvent add_aq->evap cent Centrifuge to collect nanoparticles evap->cent char Characterize size, zeta potential, and encapsulation efficiency cent->char G cluster_prep Preparation cluster_evap Solvent Evaporation cluster_process Processing dissolve Dissolve this compound and carrier (e.g., PVP) in a common solvent evaporate Evaporate the solvent under vacuum to form a solid mass dissolve->evaporate grind Grind the solid mass into a powder evaporate->grind sieve Sieve the powder to obtain uniform particle size grind->sieve G parent This compound (Poorly Soluble) modification Chemical Modification (e.g., Esterification) parent->modification prodrug Prodrug (Improved Solubility) modification->prodrug biotransformation In Vivo Biotransformation (e.g., Enzymatic Cleavage) prodrug->biotransformation active Active this compound (at target site) biotransformation->active G HF This compound PKA PKA HF->PKA activates CREB CREB PKA->CREB activates MnSOD MnSOD CREB->MnSOD upregulates Protection Cellular Protection MnSOD->Protection G HF This compound PI3K PI3K HF->PI3K may inhibit MAPK MAPK HF->MAPK may modulate Akt Akt PI3K->Akt CellResponse Cellular Responses (Survival, Proliferation) Akt->CellResponse MAPK->CellResponse G HF This compound Keap1 Keap1 HF->Keap1 may disrupt interaction Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates Antioxidant Antioxidant Gene Expression ARE->Antioxidant

References

Technical Support Center: Overcoming Poor Bioavailability of 3'-Hydroxyflavone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working to overcome the challenges associated with the poor bioavailability of 3'-Hydroxyflavone (3HF) in animal models.

Troubleshooting Guides

This section addresses common problems encountered during in vivo and in vitro experiments with this compound and provides step-by-step troubleshooting advice.

Problem 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration

Possible CauseTroubleshooting Steps
Poor Aqueous Solubility 1. Solubility Assessment: Determine the kinetic and thermodynamic solubility of 3HF in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).2. Formulation Improvement: Explore various formulation strategies to enhance solubility. Options include: * Co-solvents: Use of co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol in the vehicle.[1] * Complexation: Formulate an inclusion complex with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to increase aqueous solubility.[2][3] * Nanoparticle Formulations: Develop nanoparticle-based delivery systems such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles (e.g., PLGA).[1][4]
Low Intestinal Permeability 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to evaluate the intestinal permeability of 3HF.[5]2. Efflux Ratio Determination: Calculate the efflux ratio in the Caco-2 model to ascertain if 3HF is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.[5]
Extensive First-Pass Metabolism 1. Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes (rat, mouse) to determine the intrinsic clearance of 3HF.[5]2. Metabolite Identification: Analyze plasma, urine, and fecal samples to identify major metabolites (e.g., glucuronide and sulfate conjugates), confirming the primary metabolic pathways.3. Co-administration with Inhibitors: Consider co-administering 3HF with known inhibitors of metabolic enzymes, such as piperine, which can inhibit glucuronidation.[6]

Problem 2: High Variability in Pharmacokinetic Data Between Animals

Possible CauseTroubleshooting Steps
Inconsistent Formulation Performance 1. Formulation Characterization: Thoroughly characterize the formulation for particle size distribution, homogeneity, and drug content uniformity before each study.2. Standardized Dosing Procedure: Ensure a consistent and accurate oral gavage technique for all animals.
Animal-Related Factors 1. Standardize Fasting: Implement a consistent fasting period for all animals before dosing to minimize variability in gastrointestinal conditions.2. Animal Health and Specifications: Use healthy animals of a consistent age, weight, and strain.
Analytical Method Variability 1. Method Validation: Fully validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and stability in the relevant biological matrix.2. Standardize Sample Handling: Implement a standardized protocol for blood collection, plasma separation, and sample storage to prevent degradation of the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound, a common issue for many flavonoids, is primarily attributed to three factors:

  • Low Aqueous Solubility: 3HF is a lipophilic molecule with limited solubility in aqueous gastrointestinal fluids, which restricts its dissolution and subsequent absorption.[1]

  • Extensive First-Pass Metabolism: Like other flavonoids, 3HF undergoes significant metabolism in the intestine and liver, primarily through glucuronidation and sulfation, before it can reach systemic circulation.

  • Efflux by Transporters: It may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the intestinal lumen.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have shown promise for improving the bioavailability of poorly soluble compounds like 3HF:

  • Nanoparticle-Based Delivery Systems: Encapsulating 3HF in nanoparticles (e.g., liposomes, solid lipid nanoparticles, PLGA nanoparticles) can improve its solubility, protect it from degradation and metabolism in the GI tract, and enhance its absorption.[1][4]

  • Solid Dispersions: Creating a solid dispersion of 3HF with a hydrophilic polymer can enhance its dissolution rate by presenting it in an amorphous state with a larger surface area.

  • Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can significantly increase the aqueous solubility of 3HF.[2][3]

  • Co-administration with Bioavailability Enhancers: Co-administering 3HF with compounds like piperine can inhibit its first-pass metabolism, leading to higher plasma concentrations.[6]

  • Prodrug Approach: Chemical modification of the 3HF molecule to create a more soluble and permeable prodrug that is converted to the active form in vivo is a potential strategy.[7][8]

Q3: What in vitro assays are recommended before proceeding to animal studies?

A3: To predict in vivo performance and select the most promising formulation strategy, the following in vitro assays are highly recommended:

  • Solubility Studies: To determine the solubility of 3HF and its formulations in simulated gastric and intestinal fluids.

  • Caco-2 Permeability Assay: To assess intestinal permeability and identify potential efflux transporter interactions.

  • Liver Microsomal Stability Assay: To evaluate the extent of first-pass metabolism.

  • In Vitro Dissolution Studies: To compare the release rate of 3HF from different formulations.

Q4: Are there any known signaling pathways modulated by this compound that are relevant to its therapeutic effects?

A4: Yes, this compound has been shown to modulate specific signaling pathways related to its antioxidant and anti-inflammatory effects:

  • Antioxidant Pathway: 3HF has been reported to elicit protective activity against oxidative stress via the PKA/CREB/MnSOD pathway.[9]

  • Anti-inflammatory Pathways: Flavonoids, in general, are known to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8]

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters of a Flavonoid Prodrug in Rats [7][8]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability Increase
Tricin (Parent Flavonoid)100~551.0~250-
Tricin-Alanine-Glutamic Acid (Prodrug)100~24972.0~11,500~46-fold

Table 2: Representative Pharmacokinetic Parameters of a Liposomal Flavonoid Formulation in Rats [9]

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability Increase
Unformulated tHGA205.40.2517.6-
Liposome-encapsulated tHGA2014.50.2540.72.3-fold

tHGA: 2,4,6-trihydroxy-3-geranylacetophenone, a bioactive compound with anti-inflammatory properties.

Table 3: Representative Pharmacokinetic Parameters of a Flavonoid with Piperine in Humans [5]

FormulationDoseCmaxTmaxAUCBioavailability Increase
Curcumin2 gVery low/undetectable---
Curcumin + Piperine (20 mg)2 gSignificantly Higher0.25 - 1 h-2000%

Experimental Protocols

1. Caco-2 Permeability Assay

This protocol provides a general method for assessing the intestinal permeability of this compound.[5]

  • Cell Culture:

    • Seed Caco-2 cells on Transwell® inserts at a suitable density.

    • Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add the test compound (3HF or its formulation) to the apical (A) chamber. Take samples from the basolateral (B) chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (B) chamber and take samples from the apical (A) chamber at the same time points.

    • To investigate the involvement of P-gp, perform the A-B and B-A transport studies in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of 3HF in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 suggests that the compound is a substrate for active efflux.

2. Liver Microsome Metabolic Stability Assay

This protocol outlines a general procedure to evaluate the metabolic stability of this compound.

  • Incubation Mixture:

    • Prepare an incubation mixture in a 96-well plate containing:

      • Liver microsomes (from the animal species of interest, e.g., rat or mouse).

      • This compound (at a fixed concentration, e.g., 1 µM).

      • Phosphate buffer (pH 7.4).

  • Reaction Initiation and Termination:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis and Data Calculation:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of 3HF using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of remaining 3HF versus time.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Visualizations

Signaling Pathway Diagrams

Antioxidant_Signaling_Pathway cluster_extracellular cluster_cell Cell 3HF_ext This compound 3HF_int This compound 3HF_ext->3HF_int Enters Cell PKA PKA 3HF_int->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MnSOD_Gene MnSOD Gene (in Nucleus) pCREB->MnSOD_Gene Induces Transcription MnSOD_Protein MnSOD Protein MnSOD_Gene->MnSOD_Protein Translation ROS Reactive Oxygen Species (ROS) MnSOD_Protein->ROS Scavenges Cell_Protection Cell Protection MnSOD_Protein->Cell_Protection Leads to

Caption: Antioxidant signaling pathway of this compound via PKA/CREB/MnSOD.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 MEK MEK TLR4->MEK IKK IKK TLR4->IKK 3HF This compound 3HF->MEK Inhibits 3HF->IKK Inhibits ERK ERK MEK->ERK JNK JNK MEK->JNK p38 p38 MEK->p38 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) ERK->Pro_inflammatory_Genes Activates Transcription Factors (e.g., AP-1) JNK->Pro_inflammatory_Genes Activates Transcription Factors (e.g., AP-1) p38->Pro_inflammatory_Genes Activates Transcription Factors (e.g., AP-1) IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->Pro_inflammatory_Genes Translocates to Nucleus & Induces Transcription

Caption: General anti-inflammatory pathways (MAPK and NF-κB) targeted by flavonoids.

Experimental Workflow Diagram

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Animal Study Formulate_3HF Prepare 3HF Formulations (e.g., Nanoparticles, Solid Dispersion) Characterize Physicochemical Characterization (Size, Solubility, etc.) Formulate_3HF->Characterize Caco2 Caco-2 Permeability Assay Characterize->Caco2 Microsomes Liver Microsome Metabolic Stability Assay Characterize->Microsomes Dosing Oral Administration to Rats/Mice (Control vs. Formulation) Caco2->Dosing Select Lead Formulation Microsomes->Dosing Select Lead Formulation Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

References

Technical Support Center: Optimizing the Synthesis and Purification of 3'-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of 3'-Hydroxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are the Algar-Flynn-Oyamada (AFO) reaction and the Baker-Venkataraman rearrangement. The AFO reaction involves the oxidative cyclization of a chalcone precursor, while the Baker-Venkataraman rearrangement proceeds via the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization.[1][2][3]

Q2: What are the typical starting materials for this compound synthesis?

A2: For the Algar-Flynn-Oyamada reaction, the typical starting materials are a 2'-hydroxyacetophenone and a 3-hydroxybenzaldehyde, which are first condensed to form a 2'-hydroxy-3-hydroxychalcone intermediate. For the Baker-Venkataraman rearrangement, a 2-hydroxyacetophenone is acylated with a 3-hydroxybenzoyl chloride to form a 2-(3-hydroxybenzoyloxy)acetophenone.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Key parameters include reaction temperature, reaction time, pH, and the purity of reagents and solvents. For instance, in the AFO reaction, the temperature during the addition of hydrogen peroxide should be carefully controlled to prevent unwanted side reactions.[4] In the Baker-Venkataraman rearrangement, anhydrous conditions are crucial to prevent hydrolysis of the ester intermediate.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation.

Q5: What are the common impurities encountered in the synthesis of this compound?

A5: Common impurities include unreacted starting materials (2'-hydroxyacetophenone, 3-hydroxybenzaldehyde), the chalcone intermediate in the AFO reaction, and side products from competing reactions. In the AFO reaction, aurones can sometimes be formed as byproducts.[6]

Troubleshooting Guides

Synthesis Troubleshooting

Q6: My reaction yield is consistently low. What are the possible causes and solutions?

A6: Low yields can be attributed to several factors. Refer to the table below for common causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction closely using TLC to ensure all starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Side Reactions In the AFO reaction, the formation of aurone byproducts can reduce the yield. Ensure the pH is appropriately controlled and the temperature is kept low during H₂O₂ addition. For the Baker-Venkataraman rearrangement, ensure strictly anhydrous conditions to prevent hydrolysis.[5][6]
Suboptimal Reagent Purity Use freshly distilled solvents and high-purity reagents. Impurities in the starting materials can interfere with the reaction.
Incorrect Stoichiometry Carefully measure the molar ratios of your reactants as specified in the protocol.
Inefficient Work-up Ensure proper pH adjustment during the work-up to maximize the precipitation of the product. Wash the crude product thoroughly to remove soluble impurities.

Q7: I am observing the formation of an unexpected byproduct in my AFO reaction. How can I identify and minimize it?

A7: A common byproduct in the AFO reaction is the corresponding aurone. Its formation is favored under certain conditions. To minimize aurone formation, it is recommended to maintain a lower reaction temperature and carefully control the rate of addition of hydrogen peroxide. The identity of the byproduct can be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Purification Troubleshooting

Q8: I am having difficulty purifying the crude this compound by recrystallization. What can I do?

A8: Recrystallization can be challenging. The following table provides solutions to common issues.

Problem Potential Cause Recommended Solution
Product does not crystallize The solution is not saturated enough, or the chosen solvent is not ideal.Concentrate the solution by slowly evaporating the solvent. Try a different solvent or a mixed solvent system (e.g., ethanol/water, methanol/water). Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Product "oils out" The crude product is highly impure, or the boiling point of the solvent is higher than the melting point of the product.Purify the crude product by column chromatography before recrystallization. Use a lower boiling point solvent or a different solvent system.
Low recovery after recrystallization Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal recovery.
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.

Q9: My column chromatography separation is not effective. How can I improve it?

A9: Ineffective column chromatography can be due to several factors. Consider the following troubleshooting tips.

Problem Potential Cause Recommended Solution
Poor separation of spots (low resolution) The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. A gradient elution (gradually increasing the polarity of the mobile phase) can also improve separation.
Compound is stuck on the column The mobile phase is not polar enough, or the compound is interacting strongly with the silica gel.Gradually increase the polarity of the mobile phase. If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help.
Streaking of spots on TLC and column The sample is overloaded, or the compound is degrading on the silica gel.Reduce the amount of crude material loaded onto the column. Consider using a different stationary phase like alumina or a deactivated silica gel.
Cracking of the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Synthesis of this compound via Algar-Flynn-Oyamada (AFO) Reaction

This protocol is adapted from a general procedure for flavonol synthesis.[4][7]

  • Chalcone Formation:

    • Dissolve 2'-hydroxyacetophenone (1 eq.) and 3-hydroxybenzaldehyde (1 eq.) in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (e.g., 20%) dropwise with stirring.

    • Continue stirring at room temperature for 12-24 hours.

    • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.

  • Oxidative Cyclization:

    • Dissolve the purified chalcone (1 eq.) in ethanol or methanol.

    • Add an aqueous solution of sodium hydroxide (e.g., 10-20%).

    • Slowly add hydrogen peroxide (30% solution) dropwise while maintaining the temperature below 40°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the mixture into cold water and acidify with dilute HCl to precipitate the crude this compound.

    • Filter the solid, wash with water, and dry.

Purification of this compound

Recrystallization:

  • Dissolve the crude this compound in a minimum amount of hot ethanol or methanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry. A common solvent system is an ethanol/water mixture.[7]

Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed sample onto the top of the column.

  • Elute the column with a mobile phase of increasing polarity, for example, a gradient of ethyl acetate in hexane.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quantitative Data

Table 1: Synthesis and Purification of this compound - Typical Yields

Method Step Typical Yield Reference
Algar-Flynn-Oyamada ReactionChalcone Formation70-85%General observation
Oxidative Cyclization50-70%[8]
PurificationRecrystallization (Ethanol/Water)80-95% recoveryGeneral observation
Column Chromatography75-90% recoveryGeneral observation

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Data Reference
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 9.65 (s, 1H, -OH), 8.15 (dd, J=8.0, 1.6 Hz, 1H), 7.85-7.75 (m, 2H), 7.60-7.50 (m, 3H), 7.45-7.35 (m, 1H), 7.15 (ddd, J=8.0, 2.4, 1.2 Hz, 1H)Based on typical flavonoid spectra
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 173.5, 157.2, 155.1, 145.8, 138.2, 133.8, 131.7, 129.8, 125.2, 124.7, 122.0, 121.5, 119.3, 118.8, 115.0[9]
Mass Spectrometry (MS) m/z: 238.06 [M]⁺[10]
Infrared (IR) ν (cm⁻¹): 3300-3100 (-OH), 1610 (C=O), 1590, 1480 (C=C, aromatic)Based on typical flavonoid spectra

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (2'-hydroxyacetophenone, 3-hydroxybenzaldehyde) chalcone Claisen-Schmidt Condensation (Chalcone Formation) start->chalcone Base (NaOH/KOH) Ethanol afo Algar-Flynn-Oyamada Reaction (Oxidative Cyclization) chalcone->afo NaOH, H₂O₂ tlc TLC Analysis chalcone->tlc crude_product Crude this compound afo->crude_product afo->tlc recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product column_chromatography->tlc nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_synthesis_factors Key Synthesis Factors cluster_purification_factors Key Purification Factors synthesis Synthesis Optimization reaction_conditions Reaction Conditions (Temp, Time, pH) synthesis->reaction_conditions reagent_purity Reagent Purity synthesis->reagent_purity workup Work-up Procedure synthesis->workup purification Purification Optimization solvent_system Solvent System Selection purification->solvent_system technique Technique (Recrystallization vs. Chromatography) purification->technique loading Sample Loading (for Chromatography) purification->loading yield High Yield purity High Purity yield->purity influences reaction_conditions->yield reagent_purity->yield workup->yield solvent_system->purity technique->purity loading->purity

Caption: Logical relationships in optimizing this compound synthesis and purification.

References

Troubleshooting 3'-Hydroxyflavone fluorescence quenching in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxyflavone Fluorescence

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with 3-hydroxyflavone (3-HF) fluorescence quenching in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-hydroxyflavone fluorescence signal weak or completely quenched?

A weak or absent fluorescence signal can be attributed to several factors ranging from environmental conditions to the presence of quenching agents. Key causes include:

  • Solvent Effects: 3-HF's fluorescence is highly sensitive to the solvent environment. Protic solvents (like alcohols and water) can form intermolecular hydrogen bonds, disrupting the intramolecular hydrogen bond necessary for the characteristic dual emission and potentially leading to quenching.[1][2]

  • Presence of Quenchers: Various substances can quench 3-HF fluorescence, including molecular oxygen, heavy atoms like iodide ions, and transition metal ions (e.g., Cu²⁺, Fe³⁺).[1][]

  • Photobleaching: Prolonged exposure to the excitation light source can cause irreversible photodegradation of the 3-HF molecule, leading to a diminished signal over time.[4][5]

  • Incorrect Instrument Settings: Using improper excitation or emission wavelengths will result in a low or non-existent signal.

  • Aggregation: At high concentrations, 3-HF molecules can aggregate, which often leads to self-quenching of fluorescence.

Q2: What is Excited-State Intramolecular Proton Transfer (ESIPT) and how does it affect 3-HF fluorescence?

ESIPT is a photophysical process critical to 3-HF's unique fluorescent properties. Upon UV excitation, a proton is transferred from the 3-hydroxyl group to the carbonyl oxygen within the same molecule.[6][7] This creates an excited tautomeric form that fluoresces at a longer wavelength (green emission, ~524-531 nm) than the original "normal" excited state (blue-violet emission, ~400-409 nm).[8][9] The ratio and intensity of these two emission bands are highly dependent on the microenvironment, making 3-HF a sensitive probe.[1][10] Any process that interferes with ESIPT, such as intermolecular hydrogen bonding with the solvent, will alter the fluorescence profile, often quenching the tautomer emission and enhancing the normal emission.[1]

Q3: Which common laboratory substances can act as quenchers for 3-hydroxyflavone?

Several types of molecules and ions can act as fluorescence quenchers through various mechanisms:

  • Dynamic (Collisional) Quenchers: Molecular oxygen and iodide ions are common dynamic quenchers that deactivate the excited state upon collision.[]

  • Static Quenchers: Transition metal ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺) can form non-fluorescent ground-state complexes with 3-HF, a process known as static quenching.[1][]

  • Electron Transfer Quenchers: Quinones and some aromatic compounds can quench fluorescence via photoinduced electron transfer (PeT).[][11]

  • Heavy Atoms: Halide ions (especially I⁻) can enhance intersystem crossing, a non-radiative pathway, thus quenching fluorescence.

Q4: How does pH affect 3-hydroxyflavone fluorescence?

Changes in pH can significantly impact 3-HF's fluorescence. In basic solutions, the 3-hydroxyl group can be deprotonated, forming an anionic species. This deprotonation prevents the ESIPT process and alters the emission spectrum.[12][13] Similarly, in highly acidic conditions, the protonation state of the molecule can change, affecting its photophysical behavior. It is crucial to maintain a stable and appropriate pH in your experimental buffer.

Troubleshooting Guide: Diagnosing Fluorescence Quenching

Use this systematic guide to identify the root cause of signal loss in your 3-hydroxyflavone experiments.

Problem: Unexpectedly Low or No Fluorescence Signal

// Nodes start [label="Low/No Fluorescence Signal Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_wavelengths [label="Step 1: Verify Instrument Settings\n- Correct Excitation/Emission Wavelengths?\n- Slit widths appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; check_control [label="Step 2: Run a Positive Control\n- Does a fresh, known-good 3-HF\n sample fluoresce?", fillcolor="#FBBC05", fontcolor="#202124"]; check_photobleaching [label="Step 3: Investigate Photobleaching\n- Does signal decrease rapidly\n under continuous excitation?", fillcolor="#FBBC05", fontcolor="#202124"]; check_environment [label="Step 4: Examine Experimental Medium\n- Is solvent appropriate (e.g., aprotic)?\n- Is pH controlled and correct?\n- Potential quencher present?", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes outcome_instr [label="Solution: Adjust Wavelengths,\nSlits, and Gain Settings.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome_sample [label="Solution: Prepare Fresh 3-HF Stock.\nVerify concentration and solubility.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome_photo [label="Solution: Reduce Excitation Intensity/Time.\nUse antifade reagents if possible.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome_env [label="Solution: Change Solvent, Buffer pH,\nor Purify Sample to Remove Quenchers.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> check_wavelengths; check_wavelengths -> outcome_instr [label="No"]; check_wavelengths -> check_control [label="Yes"];

check_control -> outcome_sample [label="No"]; check_control -> check_photobleaching [label="Yes"];

check_photobleaching -> outcome_photo [label="Yes"]; check_photobleaching -> check_environment [label="No"];

check_environment -> outcome_env [label="Yes"]; } dot Caption: Troubleshooting workflow for low 3-HF fluorescence.

Reference Data

Table 1: Photophysical Properties of 3-Hydroxyflavone in Various Solvents

The fluorescence of 3-HF is characterized by dual emission bands originating from the normal excited state (N) and the tautomeric excited state (T) formed via ESIPT. The ratio of their intensities (IN/IT) is highly solvent-dependent.[1]

SolventPolarity TypeN* Emission (λmax)T* Emission (λmax)Key Observation
CyclohexaneNon-polar, Aprotic~400 nm (Weak)~524 nm (Strong)ESIPT is highly favored, strong tautomer emission.[8]
AcetonitrilePolar, Aprotic~409 nm~531 nmESIPT is still very efficient.[9]
EthanolPolar, ProticStronger than in AproticWeaker than in AproticIntermolecular H-bonds with solvent disrupt ESIPT, enhancing N* emission.[1]
MethanolPolar, ProticStronger than in AproticWeaker than in AproticSimilar to ethanol, disrupts ESIPT.[1][10]
WaterPolar, ProticDominantHeavily QuenchedStrong H-bonding with water severely perturbs ESIPT and quenches fluorescence.[2]

Key Experimental Protocols

Protocol 1: Preparation of 3-Hydroxyflavone Stock Solution
  • Reagent Handling: 3-Hydroxyflavone is a solid. Weigh the required amount in a fume hood using appropriate personal protective equipment (PPE).

  • Solvent Selection: Choose a high-purity, spectroscopy-grade aprotic solvent in which 3-HF is readily soluble, such as acetonitrile or cyclohexane. Avoid solvents with inherent fluorescence.

  • Dissolution: Dissolve the weighed 3-HF in the chosen solvent to create a concentrated stock solution (e.g., 1-10 mM). Use sonication if necessary to ensure complete dissolution.

  • Storage: Store the stock solution in an amber glass vial at 4°C, protected from light to prevent photodegradation. For long-term storage, consider storing at -20°C.

  • Working Solution: Prepare fresh working solutions by diluting the stock solution in the desired experimental buffer or solvent immediately before the experiment.

Protocol 2: Performing a Fluorescence Quenching Titration (Stern-Volmer Analysis)

This protocol helps determine if quenching is occurring and to quantify its efficiency.

  • Preparation: Prepare a series of samples, each containing a fixed concentration of 3-hydroxyflavone (e.g., 10 µM).

  • Quencher Addition: Add increasing concentrations of the suspected quencher to each sample. Include a control sample with no quencher.

  • Incubation: Allow the samples to equilibrate for a short period (e.g., 5-10 minutes) at a constant temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. Use the optimal excitation wavelength for 3-HF and record the emission intensity at the peak maximum (e.g., ~525 nm in an aprotic solvent).

  • Data Analysis: Plot the ratio of the fluorescence intensity in the absence of quencher (F₀) to the intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is the Stern-Volmer plot.

    • Equation: F₀ / F = 1 + Ksv[Q]

    • A linear plot suggests a single quenching mechanism (static or dynamic). The slope of the line is the Stern-Volmer quenching constant (Ksv), which indicates the efficiency of quenching.

G

References

Stability of 3'-Hydroxyflavone in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3'-Hydroxyflavone in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by the solvent, pH, and exposure to light.[1][2] As a flavonol, its structure contains a hydroxyl group that is susceptible to photo-oxidation and other degradation pathways, a process that is significantly affected by the surrounding chemical environment.[1][2]

Q2: How does the solvent choice impact the stability of this compound?

A2: The choice of solvent plays a critical role in the stability of this compound, particularly its photostability. The photoreactivity of this compound is strongly influenced by the physico-chemical properties of the solvent, which can determine whether photo-oxidation or a photo-induced molecular rearrangement occurs.[1][2] The polarity of the solvent can affect the rate of degradation.

Q3: What is the effect of pH on the stability of this compound?

A3: The pH of the solution can significantly impact the stability of this compound. The molecule's structure and, consequently, its susceptibility to degradation can change with varying pH levels.[1][3][4] For instance, the acid dissociation constant (pKa) of the 3-hydroxyl group is a key factor in its reactivity.[5] Both acidic and basic conditions can promote hydrolysis and other degradation pathways.[6][7][8]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be photosensitive and can undergo photodegradation upon exposure to UV light.[1][9] This process involves an excited-state intramolecular proton transfer (ESIPT), which is a key aspect of its photochemistry.[1][2] Therefore, it is crucial to protect solutions of this compound from light to prevent degradation.

Q5: How should I store solutions of this compound to ensure stability?

A5: To ensure the stability of this compound solutions, they should be stored in a cool, dark place. Using amber vials or wrapping containers in aluminum foil can protect the compound from light-induced degradation. For long-term storage, it is advisable to store solutions at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Inconsistent peak areas or retention times for this compound.

  • Possible Cause 1: Degradation of the compound in the sample vial.

    • Solution: Ensure that the autosampler is temperature-controlled to prevent degradation on the sample tray. Prepare fresh samples and use amber vials to protect from light.

  • Possible Cause 2: Unstable mobile phase.

    • Solution: Prepare fresh mobile phase daily. Ensure that the mobile phase components are miscible and properly degassed.[11] If using a buffer, ensure its pH is stable and within the optimal range for the column and analyte.

  • Possible Cause 3: Column degradation.

    • Solution: Operate the HPLC column within the recommended pH and temperature ranges.[12] If the column performance has deteriorated, it may need to be washed, regenerated, or replaced.

Problem: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause 1: Degradation of this compound.

    • Solution: These new peaks could be degradation products. To confirm, perform a forced degradation study (see experimental protocols below) to identify the retention times of potential degradants.

  • Possible Cause 2: Contamination.

    • Solution: Ensure the purity of the solvent and all reagents. Clean the injector and flow path of the HPLC system to remove any residues.[13]

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Ethanol (20°C)12 g/L[14]
Ethanol + Water (1:1, v/v; 20°C)123 g/L[14]

Table 2: Photodegradation Kinetics of this compound

SolventpHIrradiation Wavelength (nm)Kinetic ParametersReference
AcetonitrileNot Specified354k, t(0.5), t(0.1) calculated[9]

Note: Specific numerical values for the rate constant (k), half-life (t(0.5)), and other kinetic parameters are not provided in a consolidated table in the searched literature. The reference indicates that these parameters were calculated.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions.[6][7][8][15][16]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.
    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.
    • Incubate at room temperature for a defined period.
    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
    • Keep the mixture at room temperature, protected from light, for a defined period.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution (in a quartz cuvette or a suitable transparent container) to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

3. Sample Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).

  • Monitor the decrease in the peak area of this compound and the formation of any new peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[17][18][19]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase combination is:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to improve peak shape).
    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: Start with a lower percentage of Solvent B and gradually increase it to elute the more non-polar degradation products. An example gradient could be:

    • 0-5 min: 30% B
    • 5-20 min: 30% to 90% B
    • 20-25 min: 90% B
    • 25-30 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm or 340 nm).[9]

  • Injection Volume: 10-20 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase to an appropriate concentration.

  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation photo Photolysis stock->photo thermal Thermal Stress stock->thermal hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation (Degradation Kinetics, Pathway ID) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

stability_factors cluster_compound This compound cluster_factors Influencing Factors cluster_outcome Stability Outcome compound This compound degradation Degradation solvent Solvent solvent->degradation ph pH ph->degradation light Light Exposure light->degradation temperature Temperature temperature->degradation oxygen Oxygen oxygen->degradation

Caption: Key factors influencing the stability of this compound.

References

How to prevent the degradation of 3'-Hydroxyflavone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3'-Hydroxyflavone during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, like many flavonoids, is susceptible to degradation from several environmental factors. The primary drivers of degradation are:

  • Light: Exposure to ultraviolet (UV) and even ambient light can induce photochemical reactions, leading to the breakdown of the flavonoid structure.[1] Photodegradation is a significant concern for this compound.

  • pH: this compound is generally more stable in acidic conditions. In neutral to alkaline environments (pH > 6), it becomes unstable and is prone to degradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Long-term storage at room temperature is not recommended.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid molecule.[1] This is particularly relevant for solutions.

Q2: How should I store solid this compound for long-term stability?

A2: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, in a cool and dry environment. The recommended storage temperature is between 2°C and 8°C.[2] For maximum stability over extended periods, storage at -20°C is advisable.

Q3: What is the best way to store solutions of this compound?

A3: Solutions of this compound are significantly less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, the following guidelines should be followed:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for creating stock solutions.

  • Storage Conditions: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in the dark.

  • Duration: Under these conditions, solutions may be stable for up to a month, but it is always best to verify the integrity of the solution for long-term studies, for instance, by using a stability-indicating analytical method.

Q4: I have observed a change in the color of my this compound solution. Does this indicate degradation?

A4: Yes, a color change in a this compound solution is a common indicator of degradation. You may also observe a decrease in the expected biological activity or the appearance of additional peaks in an HPLC analysis.

Q5: Can I do anything to protect this compound from degradation during my experiments?

A5: Yes, several measures can be taken to minimize degradation during experimental procedures:

  • Protect from Light: Work in a dimly lit area and use amber-colored vials or wrap your experimental containers in aluminum foil.

  • Control pH: If your experimental conditions allow, maintain a slightly acidic pH in your buffers and solutions.

  • Maintain Low Temperatures: Keep samples on ice whenever possible, especially during extraction and processing steps.

  • De-gas Solvents: For sensitive experiments, de-gassing solvents to remove dissolved oxygen can help prevent oxidative degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in an assay Degradation of this compound stock or working solution.Prepare fresh solutions of this compound immediately before use. Verify the purity of the solid compound if it has been stored for a long time.
Appearance of unexpected peaks in HPLC analysis Degradation of the this compound sample.Ensure proper storage and handling procedures are being followed. Prepare a fresh sample and re-analyze. Compare the chromatogram to a freshly prepared standard.
Inconsistent or non-reproducible experimental results Intermittent degradation of this compound due to handling.Strictly adhere to protocols for protecting the compound from light, elevated temperatures, and extreme pH during all experimental steps.
Precipitation of this compound in aqueous solutions Low aqueous solubility of this compound.[3]Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and dilute it into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5% v/v).

Quantitative Stability Data

While specific kinetic data for this compound degradation under various conditions is not extensively available in a consolidated format, the following table summarizes the expected stability based on general flavonoid chemistry and available literature.

ConditionParameterExpected Stability of this compound
Temperature -20°C (Solid)High stability (Years)
2-8°C (Solid)Good stability (Months to a year)[2]
Room Temperature (Solid)Gradual degradation over time
-20°C (in DMSO/Ethanol)Relatively stable (Weeks to a month)
4°C (in Solution)Prone to degradation (Days)
Room Temperature (in Solution)Rapid degradation (Hours)
pH < 6Generally stable
6-8Increased rate of degradation
> 8Rapid degradation
Light In the darkStable
Ambient LightSlow degradation
UV LightRapid degradation[4]

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the purity of this compound and detecting its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A common starting point is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to achieve good separation between the parent this compound peak and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (around 340-350 nm) and a lower wavelength (e.g., 254 nm) to detect a wider range of potential degradation products.[4]

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of about 10-20 µg/mL.

4. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the this compound solution to various stress conditions to intentionally induce degradation.

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C for a defined period (e.g., 2-4 hours). Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60-80°C for a defined period. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3-30% hydrogen peroxide to the sample solution and keep it at room temperature for a defined period.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 105°C) for several hours.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm or 365 nm) for a defined period.

5. Analysis:

  • Inject the prepared standard, the stored samples, and the forced degradation samples into the HPLC system.

  • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Degradation Pathways

The degradation of this compound can proceed through several pathways, with photodegradation being a major route. Oxidative and hydrolytic degradation can also occur, often leading to the cleavage of the central C-ring.

DegradationPathways 3-Hydroxyflavone 3-Hydroxyflavone Excited_State Excited State* 3-Hydroxyflavone->Excited_State Light (UV) Oxidative_Degradation_Products Oxidative Degradation (e.g., hydroxylation, ring cleavage) 3-Hydroxyflavone->Oxidative_Degradation_Products Oxygen, Metal Ions Hydrolytic_Degradation_Products Hydrolytic Degradation (under strong acid/base) 3-Hydroxyflavone->Hydrolytic_Degradation_Products H+ / OH- Photo-oxygenation_Products Photo-oxygenation (e.g., cleavage of C-ring) Excited_State->Photo-oxygenation_Products Oxygen Photo-rearrangement_Products Photo-rearrangement Products Excited_State->Photo-rearrangement_Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

The following workflow outlines the key steps for assessing the stability of this compound.

StabilityWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Store_Samples Store under different conditions (Temp, Light, pH) Prepare_Stock->Store_Samples HPLC_Analysis Stability-Indicating HPLC Analysis Store_Samples->HPLC_Analysis Analyze_Data Analyze Chromatograms (Peak area, new peaks) HPLC_Analysis->Analyze_Data

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Enhancing the Cellular Uptake of 3'-Hydroxyflavone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively work with 3'-Hydroxyflavone (3'-HF) in in vitro assays. Due to its hydrophobic nature, 3'-HF presents challenges in aqueous environments typical of cell culture experiments. This guide offers troubleshooting advice, detailed protocols, and data to help you overcome these challenges and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low biological activity or inconsistent results with this compound in my cell-based assays?

A1: The most common reason for low activity and poor reproducibility is the low aqueous solubility of this compound. This can lead to several issues in your experiments:

  • Precipitation: The compound may precipitate out of the cell culture medium, drastically reducing the effective concentration that reaches the cells.

  • Aggregation: 3'-HF molecules can form aggregates that are not readily taken up by cells.

  • Inaccurate Dosing: The actual concentration of soluble 3'-HF in your assay may be significantly lower and more variable than your intended nominal concentration.

Q2: What is the best solvent to use for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, cell-culture grade DMSO to ensure maximum solubility. Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: How can I minimize precipitation when diluting my DMSO stock of this compound into aqueous cell culture medium?

A3: To avoid precipitation, follow these steps:

  • Perform serial dilutions of your high-concentration stock in pure DMSO to get closer to your final working concentration.

  • Warm the cell culture medium to 37°C before adding the compound.

  • Add the small volume of the diluted DMSO stock to the larger volume of pre-warmed medium while gently vortexing or swirling. Never add the aqueous medium directly to the DMSO stock.

  • Ensure the final DMSO concentration in your cell culture wells is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is essential to run a vehicle control with the same final DMSO concentration to account for any solvent effects.

Q4: What are the main strategies to enhance the cellular uptake of this compound?

A4: To overcome the challenges of low solubility and improve cellular delivery, you can employ several formulation strategies:

  • Cyclodextrin Complexation: Encapsulating 3'-HF within cyclodextrin molecules can significantly increase its aqueous solubility and facilitate its delivery to cells.

  • Liposomal Formulation: Incorporating 3'-HF into lipid-based vesicles (liposomes) can improve its stability in culture medium and enhance its uptake by cells through membrane fusion or endocytosis.

  • Nanoparticle Encapsulation: Formulating 3'-HF into polymeric nanoparticles can protect it from degradation, improve its dispersibility in aqueous media, and provide a sustained release profile.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Visible precipitate in cell culture wells after adding 3'-HF. - The concentration of 3'-HF exceeds its solubility limit in the final medium.- The final DMSO concentration is too high, causing the compound to crash out.- The medium was not pre-warmed.- Reduce the final concentration of 3'-HF.- Perform a solubility test to determine the maximum soluble concentration in your specific medium.- Ensure the final DMSO concentration is below 0.5%.- Always add the DMSO stock to pre-warmed (37°C) medium.
High variability between replicate wells in a cytotoxicity assay. - Inconsistent precipitation of 3'-HF.- Uneven cell seeding.- Pipetting errors with small volumes of viscous DMSO.- Visually inspect plates for uniform dissolution before and after adding to cells.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.
Low or no detectable intracellular 3'-HF after treatment. - Poor cellular uptake due to low bioavailability.- Insufficient incubation time.- Rapid efflux of the compound by cellular transporters.- Employ an uptake enhancement strategy (cyclodextrins, liposomes, nanoparticles).- Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine optimal uptake time.- Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) as a control.
IC50 value is much higher than expected based on literature for similar compounds. - The effective concentration of soluble 3'-HF is much lower than the nominal concentration.- The compound is binding to proteins in the serum of the cell culture medium.- Use a formulation to increase solubility and bioavailability.- Consider reducing the serum concentration during the treatment period, if tolerated by the cell line.

Quantitative Data Summary

The following tables provide a summary of solubility and cytotoxicity data for this compound and related compounds to serve as a reference for your experimental design.

Table 1: Solubility of this compound

SolventConcentrationTemperatureReference
DMSO~1 mg/mLRoom Temperature[1]
DMSO47 mg/mL (197.28 mM)Not Specified[2]
WaterAlmost InsolubleRoom Temperature[3]

Table 2: Comparative IC50 Values of Hydroxyflavones in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
3-HydroxyflavoneMDA-MB-231Breast Cancer>50 (Poor Activity)Not Specified[3][4]
3,3',4'-TrihydroxyflavoneA549Lung Cancer<100Not Specified[5]
3',4',5-TrihydroxyflavoneA549Lung CancerMost Active of 17 trihydroxyflavonesNot Specified[5]
3',4',5-TrihydroxyflavoneMCF-7Breast CancerMost Active of 17 trihydroxyflavonesNot Specified[5]
3,3',6-TrihydroxyflavoneU87GlioblastomaMost Active of 17 trihydroxyflavonesNot Specified[5]
LuteolinA549Lung Cancer45.248
7,8-DihydroxyflavoneHUH-7Liver Cancer177.648

Note: Specific IC50 values for this compound are not extensively reported in the literature, often due to its poor solubility leading to high and variable results. The data for related compounds are provided for contextual understanding.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Molar Ratio Determination: A 1:1 molar ratio of 3'-HF to HP-β-CD is a common starting point for flavonoids. This can be optimized using phase solubility studies.

  • Solution Preparation:

    • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

    • In a separate container, dissolve the this compound in a minimal amount of ethanol to create a concentrated solution.

  • Complexation:

    • Slowly add the 3'-HF solution dropwise to the stirring HP-β-CD solution.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization:

    • Freeze the resulting solution at -80°C until completely solid.

    • Lyophilize the frozen solution under vacuum until a dry powder of the inclusion complex is obtained.

  • Characterization (Optional but Recommended):

    • Confirm complex formation using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the increase in solubility by measuring the concentration of 3'-HF in a saturated aqueous solution of the complex via UV-Vis spectrophotometry or HPLC.

G cluster_prep Preparation of 3'-HF/HP-β-CD Complex dissolve_cd Dissolve HP-β-CD in Water mix Mix Solutions (Stir 24-48h) dissolve_cd->mix dissolve_hf Dissolve 3'-HF in Ethanol dissolve_hf->mix freeze Freeze Solution (-80°C) mix->freeze lyophilize Lyophilize (Freeze-Dry) freeze->lyophilize complex Solid 3'-HF/HP-β-CD Inclusion Complex lyophilize->complex G cluster_liposome Liposome Preparation Workflow dissolve Dissolve Lipids & 3'-HF in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film Formation evaporate->film hydrate Hydration with PBS (Forms MLVs) film->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction purify Purification (Dialysis/Chromatography) size_reduction->purify liposomes 3'-HF Loaded Liposomes purify->liposomes G cluster_pathway1 PKA/CREB/MnSOD Signaling Pathway cluster_nuc HF This compound PKA PKA HF->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to MnSOD_gene MnSOD Gene MnSOD MnSOD (Antioxidant Enzyme) MnSOD_gene->MnSOD Leads to increased pCREB_nuc p-CREB pCREB_nuc->MnSOD_gene Upregulates Transcription G cluster_pathway2 PXR Activation Pathway HF This compound PXR PXR HF->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA Response Element PXR_RXR->DNA Binds to Target_Genes Target Genes (e.g., CYP3A4, ABCB1) DNA->Target_Genes Regulates Transcription Increased Transcription Target_Genes->Transcription

References

Refining experimental conditions for 3'-Hydroxyflavone-protein binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3'-Hydroxyflavone-Protein Binding Assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using this compound in protein binding assays? A1: this compound (3-HF) and its derivatives are valuable fluorescent probes. Many binding assays rely on quenching the intrinsic fluorescence of tryptophan residues within a protein upon ligand binding.[1][2] Changes in the fluorescence signal, such as a decrease in intensity, indicate an interaction between the 3-HF and the protein, allowing for the characterization of binding affinity and stoichiometry.[3][4] Additionally, 3-HF itself exhibits unique luminescence properties, including excited-state intramolecular proton transfer (ESIPT), which are sensitive to the microenvironment and can change upon binding to a protein.[5][6]

Q2: What are the common causes of fluorescence quenching in these assays? A2: Fluorescence quenching is the decrease in fluorescence intensity. It can be caused by several molecular interactions. The two primary mechanisms are:

  • Static Quenching: This occurs when the fluorophore (e.g., tryptophan in the protein) forms a non-fluorescent complex with the quencher (the this compound) in the ground state.[3][4]

  • Dynamic Quenching: This results from collisional encounters between the excited-state fluorophore and the quencher.[4][7] It is crucial to distinguish between these mechanisms as they are analyzed differently. Another phenomenon, the Inner Filter Effect (IFE), can also cause an apparent decrease in fluorescence but is not a true quenching mechanism.[1][2][8]

Q3: My Stern-Volmer plot shows an upward curvature. What does this indicate? A3: A linear Stern-Volmer plot typically suggests a single type of quenching mechanism (either purely static or purely dynamic). An upward curvature often indicates the presence of both static and dynamic quenching occurring simultaneously.[3] This can happen in protein-ligand interactions where both complex formation and collisional quenching contribute to the observed decrease in fluorescence.[3]

Q4: How can I determine if my results are affected by the Inner Filter Effect (IFE)? A4: The Inner Filter Effect (IFE) occurs when substances in the sample absorb either the excitation light (primary IFE) or the emitted fluorescence light (secondary IFE), leading to an artificially low signal.[8][9] You should suspect IFE if your sample has significant absorbance at the excitation or emission wavelengths. A common rule of thumb is that if the absorbance of your sample at the excitation or emission wavelength is greater than 0.1, your measurements are likely affected by IFE.[9] To confirm and correct for this, you must measure the absorbance of your samples and apply a correction formula (see Experimental Protocols section).

Troubleshooting Guide

Issue 1: High Initial or Background Fluorescence

  • Possible Cause: The protein sample may be partially unfolded or contain impurities that bind to the reporter dye or are inherently fluorescent.[10] Buffer components, such as BSA used for stabilization, can also contribute to fluorescence.[10]

  • Troubleshooting Steps:

    • Check Protein Purity: Run the protein on an SDS-PAGE gel to assess purity. Consider repurifying the protein batch if necessary.[10]

    • Assess Protein Stability: Ensure the buffer conditions (pH, ionic strength) are optimal for the protein's native conformation.

    • Run Controls: Measure the fluorescence of the buffer alone and a sample containing only the ligand to check for autofluorescence.[10]

    • Optimize Concentrations: Excessively high concentrations of protein or dye can lead to high background signals.[10]

Issue 2: No Significant Change in Fluorescence Upon Ligand Addition

  • Possible Cause: There may be no binding, or the binding event does not cause a change in the fluorescence of the tryptophan residues. This can happen if the binding site is far from any tryptophan residues and does not induce a conformational change that affects them.

  • Troubleshooting Steps:

    • Verify Binding with Another Method: Use an alternative technique like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm the interaction.

    • Increase Concentrations: The concentrations of protein or ligand may be too low to observe a significant binding event.[11]

    • Check Protein Activity: Ensure the protein is active and correctly folded.

    • Consider an Alternative Assay: If the protein has no tryptophan or binding does not affect their fluorescence, consider a different assay, perhaps by labeling the protein or ligand with an extrinsic fluorophore.

Issue 3: Irreproducible Results or "Noisy" Data

  • Possible Cause: This can stem from multiple sources including sample preparation errors, instrument instability, or issues with the ligand itself.

  • Troubleshooting Steps:

    • Check Ligand Solubility: Ensure the this compound is fully dissolved in the buffer and does not precipitate at the concentrations used. The use of a small, consistent amount of a co-solvent like DMSO may be necessary, but its effect on the protein should be checked.

    • Ensure Thermal Equilibrium: Allow samples to equilibrate at the desired temperature in the fluorometer before taking measurements.

    • Instrument Warm-up: Allow the instrument's lamp to warm up for at least 30 minutes for a stable output.[12]

    • Check for Photobleaching: Minimize the exposure of the sample to the excitation light to prevent fluorophore degradation. Use the lowest necessary excitation intensity and slit widths.

    • Mix Thoroughly: Ensure complete mixing of the titrant at each step, but avoid introducing air bubbles.

Experimental Protocols & Data Handling

Protocol 1: Fluorescence Quenching Assay for 3'-HF-Protein Binding

This protocol describes a general method for measuring protein-ligand binding affinity using intrinsic tryptophan fluorescence quenching.

1. Materials and Reagents:

  • Purified protein of interest in a suitable buffer (e.g., phosphate buffer, Tris-HCl at physiological pH).

  • This compound (3-HF) stock solution (e.g., in DMSO or ethanol).

  • Assay buffer (the same buffer used for the protein).

  • Spectrofluorometer and quartz cuvettes.

2. Experimental Procedure:

  • Preparation: Prepare a protein solution with a concentration that gives a stable and measurable fluorescence signal (e.g., 2-5 µM). Prepare a high-concentration stock of 3-HF. The final concentration of the organic solvent (like DMSO) in the cuvette should be kept constant and low (e.g., <1%) across all measurements to avoid affecting the protein structure.

  • Instrument Setup:

    • Set the excitation wavelength to 280 nm or 295 nm. Using 295 nm selectively excites tryptophan residues, minimizing interference from tyrosine.

    • Record the emission spectrum over a suitable range (e.g., 300-450 nm).

    • Determine the wavelength of maximum emission (λ_em,max) for the protein alone.

  • Titration:

    • Place a known volume and concentration of the protein solution in the cuvette.

    • Record the initial fluorescence spectrum (this is F₀).

    • Make successive small additions of the concentrated 3-HF stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

  • Data Collection: Record the fluorescence intensity at the λ_em,max after each addition of 3-HF.

Protocol 2: Correction for the Inner Filter Effect (IFE)

If the absorbance of 3-HF at the excitation (A_ex) or emission (A_em) wavelengths is significant (>0.1), a correction must be applied.[9]

  • Absorbance Measurement: For each titration point, measure the absorbance of the solution in the same cuvette using a spectrophotometer at both the excitation and emission wavelengths.

  • Correction Calculation: Apply the following correction formula to the observed fluorescence intensity (F_obs):

    • F_corr = F_obs * 10^[(A_ex + A_em) / 2]

    • Where F_corr is the corrected fluorescence, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.[13]

Data Analysis

The corrected fluorescence data can be analyzed using the Stern-Volmer equation to determine the quenching constant:

  • F₀ / F = 1 + K_sv * [Q]

    • Where F₀ is the fluorescence intensity of the protein alone, F is the intensity in the presence of the quencher (3-HF), [Q] is the concentration of the quencher, and K_sv is the Stern-Volmer quenching constant.

For determining the binding constant (K_a) and the number of binding sites (n) for static quenching, the following double logarithm equation is often used[14][15]:

  • log[(F₀ - F) / F] = log(K_a) + n * log[Q]

    • A plot of log[(F₀ - F) / F] versus log[Q] yields a straight line with a slope of 'n' and a y-intercept of log(K_a).

    • Note: The validity and derivation of this equation have been questioned in the literature, and results should be interpreted with caution.[14][15]

Quantitative Data Summary

The binding affinity of flavonoids to proteins can vary significantly based on their structure and the protein itself. The following table summarizes typical binding constant ranges found in the literature for flavonoid-protein interactions.

Flavonoid ClassProtein ExampleBinding Constant (K_a, M⁻¹)Reference(s)
Flavonols (e.g., 3-HF)Bovine Serum Albumin (BSA)1.1 - 1.3 x 10⁵[5]
Flavones (general)Human Serum Albumin (HSA)1 - 15 x 10⁴[16]
Galloylated CatechinsPlasma ProteinsHigher affinity than non-galloylated[17]
Glycosylated FlavonoidsPlasma ProteinsLower affinity than aglycones[17]

Visualized Workflows and Logic Diagrams

Below are diagrams created using DOT language to visualize key experimental and logical processes.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Processing cluster_results 4. Results p1 Prepare Protein Solution p2 Prepare 3-HF Stock Solution e1 Set up Spectrofluorometer p2->e1 e2 Measure F₀ (Protein only) e1->e2 e3 Titrate with 3-HF & Record Fluorescence e2->e3 a1 Measure Absorbance (A_ex & A_em) e3->a1 a2 Apply Inner Filter Effect Correction a1->a2 a3 Plot Data (e.g., Stern-Volmer) a2->a3 r1 Calculate Binding Parameters (Kₐ, n) a3->r1

Caption: A typical experimental workflow for a this compound-protein binding assay.

Troubleshooting_Tree problem Problem: Non-Linear Stern-Volmer Plot cause1 Cause: Inner Filter Effect (IFE)? problem->cause1 cause2 Cause: Multiple Quenching Mechanisms? problem->cause2 cause3 Cause: Ligand binds to multiple distinct sites? problem->cause3 solution1a Check Absorbance at λ_ex and λ_em cause1->solution1a Verify solution2 Perform Temperature- Dependent Studies cause2->solution2 Investigate solution3 Use Advanced Binding Models cause3->solution3 Analyze solution1b Apply IFE Correction Formula solution1a->solution1b If Abs > 0.1

Caption: A troubleshooting decision tree for a non-linear Stern-Volmer plot.

Inner_Filter_Effect cluster_ife Inner Filter Effects light_source Light Source cuvette Sample Cuvette (Protein + 3-HF) light_source->cuvette Excitation Light (λ_ex) detector Detector cuvette->detector Emitted Fluorescence (λ_em) primary_ife->cuvette Reduces effective excitation secondary_ife->detector Reduces detected emission

Caption: Conceptual diagram of the Primary and Secondary Inner Filter Effects (IFE).

References

Methods for increasing the yield of the Algar-Flynn-Oyamada synthesis of 3'-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of 3'-Hydroxyflavone synthesis using the Algar-Flynn-Oyamada (AFO) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Algar-Flynn-Oyamada (AFO) reaction and why is it used for this compound synthesis?

The Algar-Flynn-Oyamada (AFO) reaction is a chemical process that converts a 2'-hydroxychalcone into a flavonol through oxidative cyclization.[1] It is a widely used method for synthesizing 3-hydroxyflavones, including this compound, due to its modular nature, which allows for the use of commercially available starting materials.[2] The reaction typically employs alkaline hydrogen peroxide to achieve the transformation.[3]

Q2: What are the common challenges and side reactions in the AFO synthesis of this compound?

The AFO reaction is often associated with moderate yields.[4] The most common side reactions include the formation of aurones and dihydroflavonols.[4] Aurone formation is particularly prevalent when a methoxy substituent is present at the 6'-position of the chalcone precursor.[5]

Q3: What are the key parameters to optimize for a higher yield of this compound in the AFO reaction?

Key parameters to optimize for an improved yield include the choice and concentration of the base, reaction temperature, solvent system, and the concentration of hydrogen peroxide.[5][6] Controlling these conditions is crucial to favor the desired flavonol formation over side products.[5]

Q4: Are there alternative methods to the traditional AFO reaction for synthesizing this compound with a higher yield?

Yes, a modified, solvent-free AFO reaction using a urea-hydrogen peroxide (UHP) complex has been shown to produce higher yields of 3-hydroxy-2-styrylchromones, a class of compounds similar to this compound.[7] This method is also more environmentally friendly as it avoids the use of organic solvents.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction conditions. - Degradation of product.- Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8] - Optimize the concentration of base (NaOH or KOH) and hydrogen peroxide.[5][6] - Control the reaction temperature, as the initial epoxidation can be exothermic.[6] Consider running the reaction at a lower temperature (e.g., 0-10 °C) initially.[6]
High Proportion of Aurone Byproduct - Reaction conditions favoring aurone formation (e.g., high temperature). - Presence of a 6'-methoxy group on the chalcone.- Lower the reaction temperature. Conducting the reaction at room temperature has been shown to suppress the formation of certain byproducts.[7] - Carefully control the addition and concentration of the base and hydrogen peroxide.[5]
Formation of Dihydroflavonol Byproduct - Incomplete oxidation of the dihydroflavonol intermediate.- Increase the reaction time to allow for complete oxidation. - Ensure a sufficient amount of hydrogen peroxide is present.
Reaction Fails to Proceed - Ineffective base. - Degraded hydrogen peroxide. - Poor quality starting materials.- Use freshly prepared solutions of NaOH or KOH. Avoid using ineffective bases like calcium hydroxide.[5] - Use a fresh, properly stored source of hydrogen peroxide. - Ensure the purity of the starting 2'-hydroxychalcone.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of flavonols in the AFO reaction, based on literature data.

Parameter Condition Yield (%) Notes
Oxidizing Agent Standard H₂O₂ in EtOH/NaOH58%Yield for a specific 3-hydroxy flavone derivative.[9]
Urea-Hydrogen Peroxide (UHP), solvent-freeExcellentReported to provide higher yields and avoid byproducts compared to conventional methods.[7]
Base 20% aq. NaOH in Ethanol58%For the synthesis of a 3-hydroxy flavone derivative.[9]
Pulverized KOH with UHP (solvent-free)HighPart of the modified, high-yield protocol.[7]
Solvent Ethanol58%A common solvent for the AFO reaction.[9]
Methanol-Another common alcoholic solvent.[8]
1,4-Dioxane/EthanolOptimal for certain substratesRecommended for chalcones with poor solubility in ethanol alone.[2]
Solvent-free (grinding)HighUsed in the UHP-modified reaction, offering environmental benefits.[7]
Temperature 30 °C58%A specified condition for a standard AFO protocol.[9]
Room TemperatureHighSuppresses the formation of certain byproducts in the UHP-modified reaction.[7]
0-10 °C (initial)-Recommended to control the initial exothermic reaction.[6]

Experimental Protocols

Standard Algar-Flynn-Oyamada Synthesis of this compound

This protocol is a general procedure based on established methods.[8][9]

  • Dissolution: Dissolve the starting 2'-hydroxy-3-methoxychalcone (1 equivalent) in methanol or ethanol.

  • Reaction Initiation: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Oxidation: Cool the mixture in an ice bath (0-10 °C). Slowly add 30% aqueous hydrogen peroxide (2-3 equivalents) dropwise, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at low temperature for a specified time (e.g., 1 hour), then allow it to warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, acidify the reaction mixture with a suitable acid (e.g., 5 N HCl) to precipitate the crude product.

  • Isolation: Filter the precipitated solid, wash with water, and dry to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound.

High-Yield Modified AFO Synthesis using Urea-Hydrogen Peroxide (UHP)

This protocol is based on a solvent-free method reported to give high yields.[7]

  • Homogenization: In a mortar, combine the 2'-hydroxy-3-methoxychalcone (1 mmol), urea-hydrogen peroxide complex (UHP) (2 mmol), and pulverized potassium hydroxide.

  • Grinding: Add a few drops of ethanol (approx. 0.1-0.2 mL) and grind the mixture with a pestle at room temperature for 5 minutes.

  • Monitoring: Check for the completion of the reaction by TLC, which should indicate the presence of a single product.

  • Digestion: Let the reaction mixture stand at room temperature for 10 minutes.

  • Extraction: Acidify the reaction mixture with cold concentrated HCl and extract the product.

  • Isolation and Purification: Filter the solid product, wash with water, and recrystallize from ethanol to yield pure this compound.

Visualizing the Workflow and Logic

AFO Synthesis Troubleshooting Workflow

AFO_Troubleshooting start Start AFO Synthesis check_yield Low Yield? start->check_yield check_byproduct High Aurone Formation? check_yield->check_byproduct No incomplete_reaction Check TLC for Starting Material check_yield->incomplete_reaction Yes lower_temp Lower Reaction Temperature check_byproduct->lower_temp Yes end_ok Successful Synthesis check_byproduct->end_ok No optimize_conditions Optimize Base/H2O2 Concentration and Temperature incomplete_reaction->optimize_conditions optimize_conditions->start end_nok Re-evaluate Synthesis Strategy optimize_conditions->end_nok modify_reagents Control Base/H2O2 Addition lower_temp->modify_reagents modify_reagents->start modify_reagents->end_nok

Caption: Troubleshooting workflow for the AFO synthesis of this compound.

Logic Diagram for Optimizing AFO Reaction Parameters

AFO_Optimization cluster_input Controllable Parameters cluster_output Desired Outcomes Base Base (Type, Conc.) Yield Increased Yield of This compound Base->Yield affects Purity Reduced Byproducts (Aurone, Dihydroflavonol) Base->Purity affects Temp Temperature Temp->Yield affects Temp->Purity affects Solvent Solvent Solvent->Yield affects Oxidant Oxidant (H2O2, UHP) Oxidant->Yield affects Oxidant->Purity affects

Caption: Key parameters influencing the yield and purity in the AFO reaction.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 3'-Hydroxyflavone and 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of flavonoid research, the position of the hydroxyl group on the flavone backbone is a critical determinant of biological activity. This guide provides a comparative analysis of the antioxidant properties of two isomeric monohydroxyflavones: 3'-Hydroxyflavone and 7-Hydroxyflavone. While both compounds exhibit antioxidant potential, their efficacy and mechanisms of action differ significantly, a crucial consideration for researchers in drug discovery and development.

Quantitative Antioxidant Activity

Direct comparison of the antioxidant capacity of this compound and 7-Hydroxyflavone through standardized chemical assays is challenging due to a lack of studies conducting head-to-head comparisons under identical experimental conditions. The available data, sourced from separate studies, are summarized below. It is important to note that these values are not directly comparable due to variations in experimental protocols.

CompoundAssayResultReference
This compound DPPHEC50: 650 µg/mL[1]
7-Hydroxyflavone DPPHIC50: 5.5486 ± 0.81 µg/mL[2][3][4]

IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower value indicates higher antioxidant activity.

Mechanistic Divergence in Cellular Antioxidant Action

Beyond direct radical scavenging, this compound and 7-Hydroxyflavone protect cells from oxidative stress through distinct signaling pathways. Both compounds have been shown to significantly attenuate nicotine-induced reactive oxygen species (ROS) production.[5] However, they achieve this protective effect through different intracellular mechanisms.

This compound primarily activates the PKA/CREB/MnSOD pathway . This involves the protein kinase A (PKA) signaling cascade, leading to the activation of the transcription factor CREB (cAMP response element-binding protein), which in turn upregulates the expression of manganese superoxide dismutase (MnSOD), a key mitochondrial antioxidant enzyme.[5]

7-Hydroxyflavone , in contrast, exerts its antioxidant effects via the ERK/Nrf2/HO-1 pathway .[6] This pathway involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1).[6]

These differing mechanisms highlight the importance of the hydroxyl group's position in determining the molecular targets of these flavonoids within the cell.

G Comparative Signaling Pathways of Hydroxyflavones cluster_0 This compound cluster_1 7-Hydroxyflavone 3HF This compound PKA PKA 3HF->PKA activates CREB CREB PKA->CREB activates MnSOD MnSOD CREB->MnSOD upregulates Antioxidant Defense Antioxidant Defense MnSOD->Antioxidant Defense enhances 7HF 7-Hydroxyflavone ERK ERK 7HF->ERK activates Nrf2 Nrf2 ERK->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates HO1->Antioxidant Defense enhances

Signaling pathways of 3'- and 7-Hydroxyflavone.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is monitored spectrophotometrically.

Principle: Antioxidant + DPPH• (purple) → Antioxidant• + DPPH-H (yellow)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (this compound or 7-Hydroxyflavone) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay:

    • In a 96-well plate, add 180 µL of the DPPH solution to each well.

    • Add 20 µL of various concentrations of the test compound to the wells.

    • For the blank control, add 20 µL of the solvent instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Test Compound (180 µL + 20 µL) A->C B Prepare Test Compound (Varying Concentrations) B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Principle: Antioxidant + ABTS•+ (blue-green) → Antioxidant• + ABTS (colorless)

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of various concentrations of the test compound.

  • Measurement:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The scavenging activity is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Principle: Antioxidant + Fe³⁺-TPZ (colorless) → Antioxidant• + Fe²⁺-TPZ (blue)

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the reagent to 37°C before use.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound at various concentrations.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with known concentrations of Fe²⁺ (e.g., from FeSO₄·7H₂O). Results are expressed as FRAP values (in µM Fe²⁺ equivalents).

Conclusion

While both this compound and 7-Hydroxyflavone demonstrate antioxidant properties, they are not interchangeable. The available in vitro data suggests that 7-Hydroxyflavone is a more potent direct radical scavenger than this compound. More significantly, their cellular antioxidant actions are mediated by distinct signaling pathways. This divergence in mechanism underscores the nuanced structure-activity relationships of flavonoids and is a critical consideration for researchers targeting specific cellular responses to oxidative stress. Further head-to-head studies employing standardized assays are warranted to provide a more definitive quantitative comparison.

References

3'-Hydroxyflavone's Shield: A Comparative Guide to its Protective Mechanism Against Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 3'-Hydroxyflavone's (3-HF) protective mechanisms against oxidative stress. By presenting key experimental data, detailed protocols, and visual pathways, this document serves as a valuable resource for evaluating 3-HF as a potential therapeutic agent.

This compound, a member of the flavonol subclass of flavonoids, has demonstrated significant antioxidant properties. Its efficacy in mitigating cellular damage induced by reactive oxygen species (ROS) stems from both direct free-radical scavenging and the modulation of intracellular signaling pathways.[1][2] This guide delves into the specifics of these mechanisms, offering a comparative analysis with other relevant flavonoids and providing the necessary experimental context for its validation.

Comparative Antioxidant Activity

The antioxidant potential of this compound has been quantified and compared with other flavonoids using various standard assays. The following tables summarize the key findings from multiple studies, offering a clear comparison of their relative potencies.

Table 1: Radical Scavenging Activity of Flavonoids

CompoundDPPH Assay (IC50, µM)ABTS Assay (TEAC)
This compound Data not consistently reportedData not consistently reported
7,8-DihydroxyflavoneLower than Quercetin-
FisetinLower than Quercetin-
KaempferolLower than Quercetin-
MorinLower than Quercetin-
QuercetinStrongest antioxidative potential[1]Highest antioxidant activity[1]
Rutin-High antioxidant activity[1]
Myricetin-High antioxidant activity[1]
Hesperidin-Lower antioxidant activity[1]

IC50: Half maximal inhibitory concentration. A lower IC50 value indicates stronger antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates stronger antioxidant activity. Note: Specific IC50 and TEAC values for this compound were not consistently available in the reviewed literature, but its protective effects are well-documented through cellular assays.

Table 2: Comparative Binding Energies of this compound and 7-Hydroxyflavone with Key Signaling Proteins

CompoundTarget ProteinBinding Energy (kcal/mol)
This compound (3HF) CREB (PDB ID: 1DH3)-7.39[3][4]
Keap1-Nrf2 (PDB ID: 2DYH)-5.67[3][4]
7-Hydroxyflavone (7HF)CREB (PDB ID: 1DH3)-5.41[3][4]
Keap1-Nrf2 (PDB ID: 2DYH)-8.55[3][4]

These computational docking results suggest that 3-HF has a higher binding affinity for CREB, while 7-HF binds more strongly to the Keap1-Nrf2 complex, corroborating their distinct signaling pathway activations.[3][4]

Divergent Signaling Pathways in Oxidative Stress Protection

A key finding in the validation of this compound's protective mechanism is its distinct signaling pathway compared to its isomer, 7-Hydroxyflavone (7-HF). While both compounds protect renal cells from nicotine-induced cytotoxicity, they achieve this through different intracellular cascades.[2][3]

This compound primarily activates the PKA/CREB/MnSOD pathway .[3][4] This involves the protein kinase A (PKA) mediated phosphorylation of the cAMP response element-binding protein (CREB), which then upregulates the expression of Manganese Superoxide Dismutase (MnSOD), a crucial mitochondrial antioxidant enzyme.[2]

In contrast, 7-Hydroxyflavone activates the ERK/Nrf2/HO-1 pathway .[3][4] This pathway involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, leading to the increased expression of Heme Oxygenase-1 (HO-1).[2]

G cluster_0 This compound Pathway cluster_1 7-Hydroxyflavone Pathway 3-HF 3-HF PKA PKA 3-HF->PKA activates CREB CREB PKA->CREB phosphorylates MnSOD MnSOD CREB->MnSOD upregulates Protection Protection MnSOD->Protection leads to 7-HF 7-HF ERK ERK 7-HF->ERK activates Nrf2 Nrf2 ERK->Nrf2 activates HO-1 HO-1 Nrf2->HO-1 upregulates Protection2 Protection HO-1->Protection2 leads to

Figure 1: Differential signaling pathways of 3-HF and 7-HF.

Experimental Protocols

The validation of this compound's antioxidant properties relies on a series of well-established in vitro assays. Below are the detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).

  • Create a series of dilutions of the test compound (e.g., 10 to 1000 µg/ml).[5]

  • Prepare a 1 mM solution of DPPH in methanol.[5]

  • In a test tube or microplate well, mix a defined volume of each dilution of the test compound with the DPPH solution. The final volume is typically brought to 2.0 ml.[5]

  • Incubate the mixture in the dark at room temperature for 20-30 minutes.[5]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[5]

  • A blank sample containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

G A Prepare Test Compound Dilutions C Mix Compound and DPPH A->C B Prepare 1 mM DPPH Solution B->C D Incubate at Room Temperature (20-30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Figure 2: Experimental workflow for the DPPH assay.
Cellular Antioxidant Activity in Cultured Cells

This assay evaluates the ability of a compound to protect cells from an induced oxidative stressor.

Protocol (based on nicotine-induced oxidative stress in renal cells):

  • Cell Culture: Culture rat renal proximal tubule cells (e.g., NRK52E) in appropriate media and conditions.

  • Pre-treatment: Pre-treat the cells with the test compound (e.g., 20 µM this compound or 7-Hydroxyflavone) overnight.[3]

  • Induction of Oxidative Stress: Expose the cells to an oxidative stressor (e.g., 200 µM nicotine) for a specified period (e.g., 24 hours).[3]

  • Cell Viability Assay: Determine cell viability using a standard method such as the MTT assay. Values are typically expressed as a percentage of the untreated control.[2]

  • ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA). The fluorescence intensity is proportional to the amount of ROS.

Promoter Activity Assay

This experiment determines whether a compound can induce the expression of specific antioxidant genes.

Protocol:

  • Transfection: Transfect cells (e.g., NRK52E) with a luciferase reporter plasmid containing the promoter of the gene of interest (e.g., MnSOD or HO-1 promoter) and a co-reporter plasmid (e.g., Renilla luciferase for normalization).[3]

  • Treatment: Treat the transfected cells with the test compound (e.g., 20 µM this compound or 7-Hydroxyflavone) for a specified time (e.g., 24 hours).[3]

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The activity of the specific gene promoter is expressed as the ratio of firefly to Renilla luciferase activity.

References

Comparative Efficacy of 3'-Hydroxyflavone and Other Kinase Inhibitors: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory efficacy of 3'-Hydroxyflavone against established kinase inhibitors. The focus of this comparison is on Protein Kinase A (PKA), a key enzyme in cellular signaling, for which inhibitory data for this compound is available. This document aims to be a valuable resource by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Comparison of Kinase Inhibitors

The inhibitory potency of this compound and a selection of well-characterized kinase inhibitors against Protein Kinase A (PKA) is summarized in the table below. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTarget KinaseIC50 ValueNotes
This compound PKA4 µMA naturally derived flavonol.
Staurosporine PKA7 - 15 nM[1][2][3]A potent but non-selective protein kinase inhibitor.[1]
H-89 PKA48 - 140 nM[4][5][6][7][8]A selective and potent PKA inhibitor.[4][5][7]
Balanol PKA1.6 - 6.4 nMA natural product with potent PKA and PKC inhibitory activity.

Experimental Protocols

A generalized protocol for determining the in vitro kinase inhibitory activity of a compound against Protein Kinase A (PKA) is outlined below. This protocol is a composite of common methodologies, including radiometric, colorimetric, and luminescence-based assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against PKA.

Materials:

  • Recombinant human PKA catalytic subunit

  • PKA-specific peptide substrate (e.g., Kemptide)

  • Adenosine triphosphate (ATP), including a labeled version for detection (e.g., [γ-³²P]ATP for radiometric assays)

  • Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA)

  • Detection reagents (specific to the assay format, e.g., phosphocellulose paper for radiometric assays, phospho-specific antibodies for colorimetric assays, or ADP-Glo™ reagents for luminescence assays)

  • Microtiter plates

  • Incubator

  • Detection instrument (e.g., scintillation counter, microplate reader)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare a reaction mixture containing the PKA enzyme and its peptide substrate in the assay buffer.

  • Reaction Initiation: In a microtiter plate, add the test compound dilutions to individual wells. Initiate the kinase reaction by adding the ATP solution to each well. Include positive (enzyme without inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-90 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

    • Colorimetric Assay: Stop the reaction and add a phospho-specific antibody that binds to the phosphorylated substrate. Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to produce a colorimetric signal, which is measured using a microplate reader.

    • Luminescence Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Add a second reagent to convert the ADP produced to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal, measured with a luminometer.

  • Data Analysis: Calculate the percentage of PKA activity for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hormone Hormone/Ligand GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Substrate Protein Substrate PKA_active->Substrate phosphorylates Phospho_Substrate Phosphorylated Protein Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Caption: Simplified schematic of the Protein Kinase A (PKA) signaling pathway.

Experimental Workflow

Kinase_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->reagent_prep plate_setup Plate Setup (Add Inhibitor Dilutions) reagent_prep->plate_setup reaction_init Initiate Reaction (Add Enzyme/Substrate & ATP) plate_setup->reaction_init incubation Incubation (e.g., 30°C, 60 min) reaction_init->incubation detection Signal Detection (Radiometric, Colorimetric, or Luminescence) incubation->detection data_analysis Data Analysis (Calculate % Inhibition) detection->data_analysis ic50_calc IC50 Determination (Dose-Response Curve) data_analysis->ic50_calc end End ic50_calc->end

Caption: General experimental workflow for an in vitro kinase inhibition assay.

References

Independent Analysis of 3'-Hydroxyflavone's Anti-Proliferative Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an independent verification of the anti-proliferative effects of 3'-Hydroxyflavone, presenting a comparative analysis with other flavonoids and the standard chemotherapeutic agent, Doxorubicin. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound as a potential anti-cancer agent.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of this compound and its related compounds has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological processes, serves as the primary metric for comparison.

While direct comparative studies of this compound against a wide panel of cancer cell lines and standard chemotherapeutics are limited, the available data for structurally similar hydroxyflavones provide valuable insights into their potential. The following table summarizes the IC50 values of various hydroxyflavone derivatives, offering a comparative perspective on their anti-proliferative activities. For context, representative IC50 values for the widely used chemotherapeutic drug Doxorubicin are also included.

CompoundCell LineCancer TypeAssay MethodIncubation Time (hours)IC50 (µM)
3',4',5-Trihydroxyflavone A549Lung CarcinomaMTTNot Specified< 25
MCF-7Breast AdenocarcinomaMTTNot Specified12 - 24
U87GlioblastomaMTTNot Specified> 50
3,3',6-Trihydroxyflavone U87GlioblastomaMTTNot Specified< 25
3,5,7-Trihydroxyflavone PC-3Prostate AdenocarcinomaSRBNot Specified25.81
PC-3Prostate AdenocarcinomaMTTNot Specified64.30
Quercetin MCF-7Breast AdenocarcinomaMTTNot Specified13.7
Luteolin MCF-7Breast AdenocarcinomaMTTNot Specified21.6
Doxorubicin HCT-116Colon CarcinomaNot SpecifiedNot Specified~1.0
MCF-7Breast AdenocarcinomaNot SpecifiedNot Specified~0.5 - 2.0
A549Lung CarcinomaNot SpecifiedNot Specified~0.1 - 1.0

Experimental Protocols

To ensure the reproducibility and independent verification of the cited data, detailed methodologies for key anti-proliferative assays are provided below.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates with water and air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Colony Formation Assay

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.

  • Cell Seeding: A single-cell suspension is prepared, and a predetermined number of cells are seeded into a multi-well plate.

  • Incubation: The cells are incubated for 1-3 weeks, allowing viable cells to proliferate and form colonies.

  • Fixation and Staining: The colonies are fixed with a mixture of methanol and acetic acid and then stained with a solution such as crystal violet.

  • Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. The plating efficiency and surviving fraction are calculated to determine the effect of the treatment.

Signaling Pathways and Experimental Workflows

Flavonoids, including this compound, exert their anti-proliferative effects by modulating various intracellular signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death). While the precise mechanisms of this compound are still under investigation, studies on structurally similar flavonoids suggest the involvement of key pathways such as the PI3K/Akt and MAPK signaling cascades.

Proposed Signaling Pathway for Hydroxyflavone-Induced Apoptosis

The following diagram illustrates a potential mechanism by which hydroxyflavones may induce apoptosis in cancer cells. This pathway is a composite based on the known actions of related flavonoid compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus 3_Hydroxyflavone 3_Hydroxyflavone PI3K PI3K 3_Hydroxyflavone->PI3K Inhibition MAPK_pathway MAPK Pathway (ERK, JNK, p38) 3_Hydroxyflavone->MAPK_pathway Modulation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) MAPK_pathway->Bax Activation Bcl2->Bax Inhibition Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Apoptosis Apoptosis Cytochrome_c->Apoptosis Caspase Activation Mitochondrion->Cytochrome_c Release Cytochrome_c_release Cytochrome c Release

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Anti-Proliferative Assays

The following diagram outlines the typical workflow for assessing the anti-proliferative effects of a compound like this compound in a laboratory setting.

G cluster_workflow Experimental Workflow cluster_assays Anti-Proliferative Assays start Start cell_culture Cancer Cell Line Culture start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment Treatment with This compound (Dose-Response) cell_seeding->compound_treatment incubation Incubation (e.g., 48h) compound_treatment->incubation srb_assay SRB Assay incubation->srb_assay cf_assay Colony Formation Assay incubation->cf_assay data_analysis Data Analysis (IC50 Calculation) srb_assay->data_analysis cf_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing anti-proliferative activity.

Comparing the fluorescence properties of 3'-Hydroxyflavone with other commercial probes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cellular biology and drug development, the selection of an appropriate fluorescent probe is paramount for accurate and sensitive detection. This guide provides a detailed comparison of the fluorescence properties of 3'-Hydroxyflavone (3HF) against two widely used commercial probes: 4',6-diamidino-2-phenylindole (DAPI) and Fluorescein. This objective analysis, supported by experimental data and protocols, aims to assist researchers in making informed decisions for their specific applications.

Overview of Fluorescent Probes

This compound (3HF) is a synthetic flavonol that exhibits a unique property known as Excited-State Intramolecular Proton Transfer (ESIPT).[1] Upon excitation, this process can lead to a dual fluorescence emission: a standard blue-violet fluorescence and a large Stokes shift green fluorescence from the tautomeric form.[1][2] This dual-emission characteristic is highly sensitive to the probe's microenvironment, including solvent polarity and interactions with biological macromolecules, making it a potential sensor for cellular environments.[2] However, a notable drawback of 3HF derivatives can be their relatively low fluorescence emission efficiency.[2]

DAPI is a popular blue-fluorescent counterstain for DNA. It binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[3][4] Upon binding, its fluorescence quantum yield increases significantly, by about 20-fold.[3][5] DAPI is commonly used in fluorescence microscopy and flow cytometry for staining fixed cells due to its limited permeability in live cells.[4][6]

Fluorescein is a versatile and widely used green-fluorescent dye.[7] It is known for its high quantum yield and is available in various derivatives for labeling proteins and other biomolecules.[7][8] The fluorescence of fluorescein is pH-dependent, a factor that needs consideration in experimental design.[9]

Quantitative Comparison of Fluorescence Properties

The following table summarizes the key fluorescence properties of this compound, DAPI (bound to dsDNA), and Fluorescein (in basic solution) to facilitate a direct comparison.

PropertyThis compound (3HF)DAPI (bound to dsDNA)Fluorescein
Excitation Max (λex) ~340 - 350 nm[2][10]~358 nm[11][12][13]~494 nm[14]
Emission Max (λem) Normal: ~400 - 409 nm[1][15]Tautomer: ~524 - 531 nm[1][15]~461 nm[11][12][13]~515 - 521 nm[16]
Quantum Yield (Φ) Solvent-dependent, generally low[2]High upon binding to DNA (~20-fold increase)[3][5]~0.92 - 0.97 (in basic ethanol)[7][8]
Stokes Shift Normal: ~60 nmTautomer: ~180 nm~103 nm~21 nm
Key Feature Dual emission sensitive to microenvironment[2]High affinity for A-T rich DNA[4]High brightness and pH sensitivity[7]

Note: Stokes shift is calculated as the difference between the emission and excitation maxima. For 3HF, values are approximated based on the provided excitation and emission maxima.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a common approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[12]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄)

  • Sample of unknown quantum yield (e.g., this compound)

  • Spectroscopic grade solvents

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each dilution using the UV-Vis spectrophotometer at the chosen excitation wavelength.

  • Record the fluorescence emission spectra for each dilution using the spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the standard and the sample.

  • Integrate the area under the fluorescence emission curves for both the standard and the sample for each concentration.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the gradient (slope) of the linear fit for both the standard (Grad_ST) and the sample (Grad_X).

  • Calculate the quantum yield of the sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (this term is 1 if the same solvent is used for both).

General Protocol for Cellular Imaging with Fluorescent Probes

This protocol provides a general workflow for staining and imaging cells with a fluorescent probe like this compound. Optimization of probe concentration and incubation time is crucial for different cell types and experimental conditions.

Materials:

  • Fluorescent probe (e.g., this compound)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Cell Staining: Remove the existing culture medium from the cells and wash them once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. This step needs to be optimized.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh pre-warmed medium to the cells and image them using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.

Visualizations

Signaling Pathway and Experimental Workflows

ESIPT_Mechanism S0_N S0 (Normal) S1_N S1 (Normal) S0_N->S1_N Excitation (hν) S1_N->S0_N Fluorescence (Normal) S1_T S1 (Tautomer) S1_N->S1_T ESIPT p1 S0_T S0 (Tautomer) S1_T->S0_T Fluorescence (Tautomer) S0_T->S0_N Back Proton Transfer p2

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) photocycle of this compound.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_std Prepare Standard Dilutions abs_spec Measure Absorbance (UV-Vis) prep_std->abs_spec prep_smp Prepare Sample Dilutions prep_smp->abs_spec fluo_spec Measure Fluorescence (Spectrofluorometer) abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

Cellular_Imaging_Workflow seed Seed Cells on Dish prepare Prepare Probe Solution seed->prepare stain Stain Cells prepare->stain incubate Incubate stain->incubate wash Wash Cells incubate->wash image Image with Fluorescence Microscope wash->image

References

A Comparative Analysis of the Anti-Inflammatory Properties of 3'-Hydroxyflavone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel anti-inflammatory agents, researchers and drug development professionals are increasingly turning their attention to flavonoids, a diverse group of plant-derived compounds. This guide provides a detailed side-by-side comparison of the anti-inflammatory effects of two such flavonoids: 3'-Hydroxyflavone and the widely studied Quercetin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data.

Introduction to this compound and Quercetin

This compound is a synthetic flavonoid belonging to the flavonol subclass, characterized by a hydroxyl group at the 3' position of the B ring. Quercetin, a naturally occurring and extensively researched flavonol, is ubiquitously found in various fruits, vegetables, and grains. Both compounds share a common flavone backbone but differ in their hydroxylation patterns, which significantly influences their biological activities. This comparison aims to delineate their respective potencies and mechanisms in mitigating inflammatory responses.

Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound and Quercetin on key inflammatory mediators. It is important to note that direct experimental data for this compound is limited. Therefore, data from structurally similar trihydroxyflavones (6,3',4'-trihydroxyflavone and 7,3',4'-trihydroxyflavone) are included to provide an estimated potential, and this is clearly indicated in the data source.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC₅₀ (µM)Data Source
This compound (estimated) RAW 264.7LPS~22.1 - 26.7Based on data for 6,3',4'- and 7,3',4'-trihydroxyflavone[1]
Quercetin RAW 264.7LPS~17 - 27[2]
Quercetin RAW 264.7Poly(I:C)Significant inhibition at 5-50 µM[3]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell LineStimulantInhibitionData Source
This compound (estimated) TNF-αRAW 264.7LPS~66-80% reduction at 50-60 µMBased on data for 6,3',4'- and 7,3',4'-trihydroxyflavone[1]
IL-6RAW 264.7LPSDownregulated to baseline at 50-60 µMBased on data for 6,3',4'- and 7,3',4'-trihydroxyflavone[1]
IL-1βRAW 264.7LPSDownregulated to baseline at 50-60 µMBased on data for 6,3',4'- and 7,3',4'-trihydroxyflavone[1]
Quercetin TNF-αHGFsLPSSignificant inhibition at 5-20 µM[4]
IL-6HGFsLPSSignificant inhibition at 5-20 µM[4]
IL-1βHGFsLPSSignificant inhibition at 5-20 µM[4]
IL-8HGFsLPSSignificant inhibition at 5-20 µM[4]
TNF-αhPDLSCsTNF-αSignificant downregulation at 1 µM[5]
IL-6hPDLSCsTNF-αSignificant downregulation at 1 µM[5]

Table 3: Inhibition of Inflammatory Enzymes

CompoundEnzymeCell LineStimulantInhibitionData Source
This compound (estimated) COX-2RAW 264.7LPS~35-48% protein reduction at 50-60 µMBased on data for 6,3',4'- and 7,3',4'-trihydroxyflavone[1]
iNOSRAW 264.7LPSSignificant protein reduction at 22.1-26.7 µMBased on data for 6,3',4'- and 7,3',4'-trihydroxyflavone[1]
Quercetin COX-2A549CytokinesLittle effect on protein expression at 50 µM[6]
iNOSA549CytokinesComplete inhibition of protein expression at 50 µM[6]

Mechanistic Insights: Modulation of Signaling Pathways

Both this compound and Quercetin are believed to exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

  • Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.

  • While direct evidence for This compound is less established, studies on structurally similar flavonoids suggest it may also inhibit the NF-κB pathway. The diagram below illustrates the putative inhibitory action of both compounds on this pathway.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates nucleus Nucleus Genes Pro-inflammatory Gene Expression NFkB_n->Genes activates Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines Enzymes COX-2, iNOS Genes->Enzymes Quercetin Quercetin Quercetin->IKK inhibits Hydroxyflavone This compound (Putative) Hydroxyflavone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases leads to the expression of various inflammatory mediators.

  • Quercetin has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs in various cell types.

  • Studies on related flavonols suggest that This compound may also modulate MAPK signaling, although the specific targets and extent of inhibition require further investigation.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Quercetin Quercetin Quercetin->MAPKK inhibits phosphorylation Hydroxyflavone This compound (Putative) Hydroxyflavone->MAPKK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducible research in this area.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound or Quercetin (typically 1-100 µM) for 1-2 hours, followed by stimulation with an inflammatory agent such as Lipopolysaccharide (LPS; 1 µg/mL) for a specified duration depending on the assay.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment, collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Quantification (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

4. Western Blot Analysis for COX-2, iNOS, and Signaling Proteins

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins.

  • Procedure:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against COX-2, iNOS, phospho-p65, IκBα, phospho-ERK, phospho-JNK, or phospho-p38 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow Start Start: RAW 264.7 Cell Culture Pretreatment Pre-treatment: This compound or Quercetin Start->Pretreatment Stimulation Stimulation: LPS (1 µg/mL) Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysate Collect Cell Lysate Stimulation->CellLysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6, IL-1β) Supernatant->ELISA WesternBlot Western Blot (COX-2, iNOS, NF-κB, MAPK proteins) CellLysate->WesternBlot Analysis Data Analysis and Comparison Griess->Analysis ELISA->Analysis WesternBlot->Analysis

Caption: General experimental workflow for comparison.

Conclusion

This comparative guide highlights the anti-inflammatory potential of both this compound and Quercetin. Quercetin is a well-documented inhibitor of key inflammatory pathways and mediators. While direct evidence for this compound is still emerging, data from structurally similar compounds suggest it possesses comparable, and in some cases, potent anti-inflammatory properties. Both flavonoids appear to exert their effects through the modulation of the NF-κB and MAPK signaling pathways. The provided experimental protocols offer a standardized framework for further investigation and direct comparison of these and other flavonoid compounds. Future research should focus on obtaining more direct quantitative data for this compound to fully elucidate its therapeutic potential.

References

A Comparative Guide to 3'-Hydroxyflavone-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate analytical tools is paramount for accurate and efficient experimentation. This guide provides a comprehensive benchmark of 3'-Hydroxyflavone-based fluorescent sensors, comparing their performance against other common fluorescent probes for the detection of various analytes. This objective analysis is supported by experimental data, detailed protocols, and visual representations of the underlying scientific principles.

Introduction to this compound-Based Sensors

This compound and its derivatives are a class of fluorescent molecules that have garnered significant attention in the development of chemical sensors. Their sensing mechanism is primarily based on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation, an intramolecular proton transfer occurs from the hydroxyl group to the carbonyl group, resulting in a tautomeric form with a distinct, red-shifted fluorescence emission. The presence of analytes can modulate this ESIPT process, leading to a detectable change in the fluorescence signal. This property makes them excellent candidates for developing "turn-on," "turn-off," or ratiometric fluorescent probes.

These sensors have been successfully employed for the detection of a variety of analytes, including metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and aluminum (Al³⁺), as well as anions like fluoride (F⁻) and cyanide (CN⁻).[1] The interaction with the analyte typically occurs through chelation or a specific chemical reaction, which perturbs the electronic environment of the this compound core and, consequently, its photophysical properties.

Performance Benchmarking

The efficacy of a fluorescent sensor is determined by several key performance indicators, including its limit of detection (LOD), response time, and selectivity. The following tables provide a comparative summary of the performance of this compound-based sensors against other fluorescent probes for the detection of Copper (Cu²⁺), Zinc (Zn²⁺), and Fluoride (F⁻).

Table 1: Comparison of Fluorescent Probes for Copper (Cu²⁺) Detection

Sensor TypeSensor Name/ClassLimit of Detection (LOD)Response TimePrinciple of OperationReference
This compound-based 3HF derivative0.38 µM< 2 minutesFluorescence quenching[2]
This compound-based J6 (Rhodamine-coumarin)0.592 µmol L⁻¹InstantSpirolactam ring-opening[3]
Rhodamine-basedRhodamine B derivative2.36 x 10⁻⁶ MNot specifiedChelation-enhanced fluorescence[4]
Fluorescein-basedN41.20 µM< 3 minutesChelation-induced ring-opening[5]
Quantum Dot-basedCdTe QDsNot specifiedNot specifiedFluorescence quenching[]

Table 2: Comparison of Fluorescent Probes for Zinc (Zn²⁺) Detection

Sensor TypeSensor Name/ClassLimit of Detection (LOD)Response TimePrinciple of OperationReference
This compound-based 3HF-Zn complex1.5 ppb (2.3x10⁻⁸ mol·l⁻¹)Not specifiedComplex formation[7]
This compound-based 3HF derivativeNot specifiedNot specifiedChelation-enhanced fluorescence[8][9]
Zinpyr-basedZinpyr-1~0.5 nMNot specifiedChelation-enhanced fluorescence
TSQ-basedTSQ (6-methoxy-8-p-toluenesulfonamido-quinoline)Micromolar rangeNot specifiedChelation-enhanced fluorescence

Table 3: Comparison of Fluorescent Probes for Fluoride (F⁻) Detection

Sensor TypeSensor Name/ClassLimit of Detection (LOD)Response TimePrinciple of OperationReference
This compound-based 3-triisopropylsilylflavone (3-TPSF)Not specifiedNot specifiedDesilylation-triggered ESIPT[1][10][11]
This compound-based Al(3HF)₂ complex6 µMNot specifiedLigand exchange[12]
This compound-based 3HF-Polymer~3.8 µMNot specifiedDesilylation-triggered ESIPT[13]
Silylated RhodamineSi-RhodamineNanomolar rangeMinutesDesilylation-triggered fluorescence
Boronate-basedFluorescein-boronateMicromolar rangeMinutesB-F interaction

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental signaling pathway of a this compound-based sensor and a typical experimental workflow for its application.

G Signaling Pathway of a this compound-Based Sensor cluster_0 Sensor in 'Off' State cluster_1 Excitation cluster_2 ESIPT cluster_3 Fluorescence Emission cluster_4 Interaction with Analyte cluster_5 Modulated Fluorescence 3HF This compound (Normal Form) hv1 hν (Excitation) Complex 3HF-Analyte Complex 3HF->Complex 3HF_excited Excited State hv1->3HF_excited Absorption Tautomer Tautomer (ESIPT Form) 3HF_excited->Tautomer Proton Transfer hv2 hν' (Fluorescence) Tautomer->hv2 Emission Analyte Analyte (e.g., Metal Ion) Analyte->Complex hv3 Altered hν' (Quenched/Enhanced) Complex->hv3 Altered Emission G Experimental Workflow for Fluorescence Sensing Start Start Prep_Sensor Prepare Sensor Stock Solution Start->Prep_Sensor Prep_Sample Prepare Analyte Sample Start->Prep_Sample Incubate Incubate Sensor with Sample Prep_Sensor->Incubate Prep_Sample->Incubate Measure Measure Fluorescence Spectrum Incubate->Measure Analyze Analyze Data (Intensity, Shift) Measure->Analyze Determine Determine Analyte Concentration Analyze->Determine End End Determine->End

References

Replicating Neuroprotective Effects of 3'-Hydroxyflavone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel neuroprotective agents has identified flavonoids as a promising class of compounds. While direct and extensive research on the neuroprotective properties of 3'-Hydroxyflavone is limited in published literature, this guide provides a comparative analysis of closely related trihydroxyflavone analogs that share the key 3'-hydroxyl structural feature. This document synthesizes available experimental data to facilitate the replication of published findings and guide future research into the therapeutic potential of these compounds in neurodegenerative diseases. The neuroprotective actions of flavonoids are multifaceted, involving protection against neurotoxins, suppression of neuroinflammation, and promotion of memory and cognitive functions.[1] These effects are largely attributed to their interaction with crucial neuronal signaling cascades that inhibit apoptosis and promote neuronal survival.[1]

Comparative Efficacy of this compound Analogs

Quantitative data from studies on 3',4',7-trihydroxyflavone (THF) and 7,8,3'-trihydroxyflavone demonstrate their neuroprotective potential in different in vitro models of neuronal stress.

CompoundModel SystemChallengeConcentration(s)Key Efficacy MetricsOutcomeReference
3',4',7-Trihydroxyflavone (THF) Neuronal CellsHydrogen Peroxide (H₂O₂)-induced oxidative stressPretreatmentCell Viability, LDH Release, ROS Production, Mitochondrial Membrane Potential (MMP), Caspase-3, -9, PARP, Bax/Bcl-2 ratioSignificantly increased cell viability, reduced LDH release and ROS production, preserved MMP, and inhibited apoptotic markers.[2]
7,8,3'-Trihydroxyflavone Mouse Dorsal Root Ganglion (DRG) NeuronsBupivacaine-induced neurotoxicity50 nM, 1 µMNeuronal Apoptosis (TUNEL assay)Markedly reduced bupivacaine-induced neuronal apoptosis in a dose-dependent manner.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the neuroprotective effects of the this compound analogs.

Hydrogen Peroxide-Induced Oxidative Stress Model[2]
  • Cell Culture: Neuronal cells are cultured in appropriate media and conditions.

  • Treatment: Cells are pretreated with 3',4',7-trihydroxyflavone for a specified duration before being exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • Cell Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH release into the culture medium is measured as an indicator of cell membrane damage and cytotoxicity.

  • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP are monitored using fluorescent dyes such as JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.

  • Western Blot Analysis: Protein levels of key apoptotic markers (e.g., cleaved caspase-3, cleaved caspase-9, PARP, Bax, and Bcl-2) and signaling proteins (e.g., phosphorylated JNK, p38, Akt, and NF-κB) are determined by Western blotting to elucidate the underlying molecular mechanisms.

Bupivacaine-Induced Neurotoxicity Model[3]
  • Primary Neuron Culture: Dorsal Root Ganglion (DRG) neurons are isolated from neonatal mice and cultured.

  • Treatment: DRG neurons are pre-treated with 7,8,3'-trihydroxyflavone for 24 hours before exposure to a high concentration of bupivacaine to induce neurotoxicity.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Apoptotic cell death is quantified using the TUNEL assay, which detects DNA fragmentation. Co-staining with a neuronal marker like NeuN is used to specifically identify neuronal apoptosis.

  • Neurite Outgrowth Assay: The effect of the compound on promoting neuronal growth is assessed by measuring the length and branching of neurites.

  • Western Blot Analysis: Activation of the TrkB signaling pathway is investigated by measuring the phosphorylation of TrkB via Western blot.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these this compound analogs are mediated through the modulation of specific intracellular signaling pathways.

MAPK and PI3K/Akt Pathways

In the context of oxidative stress, 3',4',7-trihydroxyflavone has been shown to protect neuronal cells by attenuating the phosphorylation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[2] It also inhibits the translocation of the nuclear factor-κB (NF-κB) to the nucleus.[2] These pathways are critical regulators of cell survival and apoptosis.

G stress Oxidative Stress (e.g., H₂O₂) ros ↑ ROS stress->ros mapk MAPK (JNK, p38) ros->mapk pi3k PI3K/Akt ros->pi3k nfkb NF-κB Activation mapk->nfkb pi3k->nfkb apoptosis Apoptosis nfkb->apoptosis thf 3',4',7-Trihydroxyflavone thf->ros thf->mapk thf->pi3k thf->nfkb

Caption: Inhibition of Oxidative Stress-Induced Apoptotic Pathways.

TrkB Signaling Pathway

7,8,3'-trihydroxyflavone exerts its protective effects against bupivacaine-induced neurotoxicity in DRG neurons, at least in part, by activating the Tropomyosin receptor kinase B (TrkB) signaling pathway.[3] Activation of TrkB is crucial for promoting neuronal survival and growth.

G thf 7,8,3'-Trihydroxyflavone trkb TrkB Receptor thf->trkb activates survival Neuronal Survival & Growth trkb->survival apoptosis Apoptosis survival->apoptosis bupivacaine Bupivacaine Neurotoxicity bupivacaine->apoptosis

Caption: Activation of Pro-Survival TrkB Signaling Pathway.

Experimental Workflow Overview

The general workflow for investigating the neuroprotective effects of a compound like a this compound analog can be summarized as follows.

G culture Neuronal Cell Culture (Primary or Cell Line) treatment Pre-treatment with This compound Analog culture->treatment challenge Induce Neuronal Stress (e.g., Oxidative, Excitotoxic) treatment->challenge data_collection Data Collection & Analysis challenge->data_collection viability Cell Viability (MTT, LDH) data_collection->viability apoptosis Apoptosis Assays (TUNEL, Caspases) data_collection->apoptosis signaling Signaling Pathway Analysis (Western Blot) data_collection->signaling

Caption: General Experimental Workflow for Neuroprotection Studies.

Conclusion

While direct evidence for the neuroprotective effects of this compound remains to be established, the data from closely related analogs, namely 3',4',7-trihydroxyflavone and 7,8,3'-trihydroxyflavone, provide a strong rationale for its investigation. The experimental protocols and identified signaling pathways detailed in this guide offer a solid foundation for researchers to replicate and build upon these findings. Future studies should aim to directly assess the neuroprotective capacity of this compound and compare its efficacy and mechanisms of action against these and other relevant flavonoid compounds.

References

Safety Operating Guide

3'-Hydroxyflavone proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 3'-Hydroxyflavone is critical for maintaining laboratory safety and ensuring environmental compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these procedures is essential to mitigate risks and comply with regulatory standards.

Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2]

Signal Word: Warning

Precautionary Statements: Users should wash skin thoroughly after handling, wear protective gloves, protective clothing, eye protection, and face protection, and use only outdoors or in a well-ventilated area.[1] It is important to avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1]

Material Properties and Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 577-85-5[1][2]
Molecular Formula C₁₅H₁₀O₃[2]
Molecular Weight 238.24 g/mol
Appearance Solid[3]
Melting Point 171-172 °C
Purity ≥98%[1]
Storage Class 11 (Combustible Solids)
Water Contamination Class WGK 3 (severely hazardous to water)

Disposal Protocol: Step-by-Step Guide

Disposal of this compound must be managed through an approved hazardous waste program.[1][4] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[4][5]

1. Personal Protective Equipment (PPE) Requirement: Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Hand Protection: Wear suitable protective gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask.

2. Waste Containment:

  • Place solid this compound waste into a designated, leak-proof container that is compatible with the chemical.

  • For materials used to clean up spills (e.g., absorbent pads), place them in the same container.[3]

  • Keep the container tightly closed when not in use.[1][6]

3. Labeling Hazardous Waste:

  • All chemical waste containers must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[4][7]

  • The tag must include:

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[4]

    • The quantity of waste in the container.

    • Hazard information (e.g., check boxes for "Irritant," "Combustible").[7]

    • The date of waste generation.[4]

    • The location of origin (e.g., building, room number).[4]

    • The name and contact information of the Principal Investigator.[4]

4. Storage of Chemical Waste:

  • Store the labeled waste container in a designated and secure hazardous waste storage area.

  • This area should be well-ventilated.[1]

  • Segregate the waste by compatibility; do not store alphabetically.[4] Store away from incompatible substances.

5. Arranging for Final Disposal:

  • Once the waste container is ready for pickup, contact your institution's EHS office.[4]

  • Follow their specific procedures for requesting a waste pickup. This may involve submitting an online form.[3][7]

  • Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will collect it for final, compliant disposal at an approved facility.[1]

Emergency Procedures: Spill Management

In the event of a spill, follow these steps to ensure safety and proper cleanup.

1. Evacuate and Ventilate:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated to disperse any airborne dust.[2][6]

2. Control and Contain:

  • Prevent the spill from spreading or entering drains.[1][6]

3. Cleanup:

  • Wearing appropriate PPE, gently sweep or vacuum the spilled solid material.[1]

  • Avoid creating dust.[2][6] Use an inert absorbent material if necessary.

  • Place all contaminated materials into a designated hazardous waste container.[1]

4. Decontamination:

  • Wash the spill area thoroughly after the material has been removed.

  • Dispose of all cleanup materials as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_label Identification cluster_storage Storage & Pickup A Start: Unused or Contaminated This compound B Wear Full PPE: Gloves, Goggles, Lab Coat, Dust Mask (if needed) A->B C Place Waste into a Designated, Compatible, Leak-Proof Container B->C D Securely Seal Container When Not in Use C->D E Affix Hazardous Waste Tag to the Container D->E F Complete All Tag Fields: - Full Chemical Name - Hazards (Irritant) - Quantity & Date - PI & Location E->F G Store Container in a Designated, Ventilated, Secure Waste Area F->G H Segregate from Incompatible Materials G->H I Contact EHS Office to Schedule Waste Pickup H->I J End: Waste Collected by EHS for Proper Disposal I->J

References

Personal protective equipment for handling 3'-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling 3'-Hydroxyflavone, including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE). It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Therefore, adherence to the following PPE guidelines is mandatory.

Personal Protective Equipment (PPE) for this compound
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1]
Hand Protection Wear suitable chemical-resistant gloves.[1][4] Glove selection should be based on the evaluation of possible hazards, duration of use, and physical conditions of the workplace.
Skin and Body Protection A laboratory coat and close-toed footwear are the minimum requirements.[1] Protective clothing must be selected based on the hazards present.
Respiratory Protection In case of dust formation or inadequate ventilation, use a NIOSH-approved N95 dust mask or equivalent particulate filter respirator.[2][4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound. The following table summarizes the recommended first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash with plenty of soap and water.[1][5] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[1]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict protocol is essential to minimize exposure and ensure safety during the handling of this compound.

1. Pre-Handling Preparations:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood with good general and local exhaust ventilation.[1][6]

  • PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of tears or punctures and safety glasses are clean and fit properly.

  • Material Location: Locate the nearest eyewash station and safety shower before beginning work.

  • Documentation Review: Review the Safety Data Sheet (SDS) for this compound.

2. Handling Procedure:

  • Container Handling: Keep the container tightly closed when not in use.[1] Open and handle the container with care to minimize dust generation and accumulation.[1]

  • Weighing and Transfer: If weighing the solid, do so in a fume hood or a ventilated balance enclosure. Use appropriate tools (e.g., spatula) to transfer the powder. Avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly after handling. Use a damp cloth to wipe down surfaces to avoid generating airborne dust.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately.

  • Storage: Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1] The container should be stored locked up.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound should be disposed of as chemical waste.

  • Container Disposal: Do not reuse empty containers.[1] Dispose of the container as unused product.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

G Workflow for Safe Handling of this compound cluster_prep cluster_handling cluster_post_handling cluster_disposal prep 1. Pre-Handling Preparations handling 2. Handling Procedure prep->handling eng_controls Engineering Controls: Fume Hood/Ventilation ppe_inspect PPE Inspection sds_review SDS Review post_handling 3. Post-Handling Procedures handling->post_handling weighing Weighing and Transfer (Minimize Dust) solution_prep Solution Preparation hygiene General Hygiene Practices disposal 4. Waste Disposal post_handling->disposal decon Decontaminate Work Area ppe_removal Proper PPE Removal storage Secure Storage waste_char Characterize Waste container_disp Dispose of Container approved_plant Approved Disposal Plant

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Hydroxyflavone
Reactant of Route 2
Reactant of Route 2
3'-Hydroxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.